molecular formula C13H11NO2 B3021509 N-(3-Hydroxyphenyl)benzamide CAS No. 3743-28-0

N-(3-Hydroxyphenyl)benzamide

Cat. No.: B3021509
CAS No.: 3743-28-0
M. Wt: 213.23 g/mol
InChI Key: SYNOBHNBCHZOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxyphenyl)benzamide is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-9,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNOBHNBCHZOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190876
Record name Benzamide, N-(3-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3743-28-0
Record name Benzamide, N-(3-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(3-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(3-Hydroxyphenyl)benzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(3-Hydroxyphenyl)benzamide: Chemical Properties, Structure, and Synthesis

Introduction

Benzamides represent a significant class of organic compounds derived from benzoic acid, distinguished by their robust chemical scaffold and diverse biological activities.[1] Within medicinal chemistry, benzamide derivatives are foundational, serving as inhibitors for various enzymes, including Histone deacetylases (HDACs), and acting as smooth muscle relaxants and potassium channel activators.[1] Their applications are extensive, ranging from anti-inflammatory and analgesic agents to antipsychotics and antiemetics.[1]

This compound is a key intermediate within this class. Its structure, featuring a phenolic hydroxyl group and an amide linkage, provides a versatile platform for chemical modification, enabling the synthesis of a wide array of derivatives with tailored pharmacological profiles. This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, and characterization, designed for researchers and professionals in drug development.

Chemical Structure and Identification

The molecular architecture of this compound consists of a benzoyl group attached to the nitrogen atom of 3-aminophenol. The hydroxyl group at the meta-position of the phenyl ring is a critical feature, influencing the molecule's polarity, solubility, and potential for hydrogen bonding, which is often crucial for biological receptor interactions.

Fig 1. Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound-
CAS Number 3743-28-0
Molecular Formula C₁₃H₁₁NO₂[1][2]
Molecular Weight 213.23 g/mol [2]
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O[2]
InChI InChI=1S/C13H11NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-9,15H,(H,14,16)[2]
InChIKey SYNOBHNBCHZOHG-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical properties of this compound are crucial for its handling, purification, and formulation in research settings. The melting point serves as a key indicator of purity, while its solubility profile dictates appropriate solvent systems for reactions and analysis.

Table 2: Physicochemical Data

PropertyValueComments
Appearance White to light yellow powder/crystal[3]
Melting Point 150-152 °CAs reported in a specific synthesis.[4] May vary with purity.
Boiling Point 554°F (290°C) at 760 mmHg (Benzamide parent)Data for the specific title compound is not readily available; this value for the parent benzamide provides a reference.[5]
Solubility Insoluble in water.[5] Soluble in organic solvents like ethanol, DMSO.The phenolic group offers slight polarity, but the two aromatic rings render it largely insoluble in aqueous media.
pKa ~9.26 (Phenolic OH, Predicted)The acidity of the phenolic proton is a key characteristic for derivatization.[3] The N-H proton is significantly less acidic.

Synthesis and Mechanism

The most direct and commonly cited method for synthesizing this compound is through the acylation of 3-aminophenol. This reaction is a classic example of nucleophilic acyl substitution.

Core Reaction: Condensation of 3-hydroxyaniline (3-aminophenol) with benzoyl chloride.[1][4]

Causality in Experimental Design:

  • Nucleophile: 3-hydroxyaniline provides the amine group (-NH₂), which acts as the nucleophile.

  • Electrophile: Benzoyl chloride is an excellent electrophile due to the electron-withdrawing nature of the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.

  • Solvent: The reaction is often performed in an aqueous medium.[1][4] This choice can be advantageous for reasons of cost, safety, and ease of product precipitation. A base (like pyridine or NaOH) is typically required to neutralize the HCl byproduct, driving the reaction to completion.

Fig 2. Synthesis workflow for this compound.
Protocol: Synthesis of this compound

This protocol is a representative methodology based on published procedures.[1][4]

  • Dissolution: Dissolve 3-hydroxyaniline (1.0 eq) in a suitable aqueous base solution (e.g., 10% NaOH) in a reaction vessel equipped with a magnetic stirrer. Cool the mixture in an ice bath to 0-5 °C.

    • Rationale: Cooling controls the exothermic reaction rate and minimizes potential side reactions. The base deprotonates the phenolic hydroxyl group, but the amine remains the more potent nucleophile for the primary reaction.

  • Acylation: Add benzoyl chloride (1.05 eq) dropwise to the stirred solution while maintaining the low temperature.

    • Rationale: Slow, dropwise addition prevents a rapid temperature increase. A slight excess of the acylating agent ensures the complete consumption of the starting amine.

  • Reaction: Allow the mixture to stir vigorously for 1-2 hours, letting it gradually warm to room temperature. A precipitate of the product should form.

    • Rationale: The reaction time allows for the completion of the acylation. The product is typically insoluble in the aqueous medium, facilitating its isolation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product sequentially with cold water and then a small amount of cold ethanol or a suitable hydrocarbon solvent (e.g., hexane).

    • Rationale: Washing with water removes inorganic salts (like NaCl). A subsequent wash with a non-polar solvent removes any unreacted benzoyl chloride.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water mixture) to yield the pure this compound.

    • Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing impurities based on differences in solubility.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, TLC, and spectroscopic methods (NMR, IR).

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure of the synthesized compound. The data below are representative of what is expected for this compound.

Table 3: Key Spectroscopic Data

TechniqueFeatureExpected Value / ObservationRationale
¹H-NMR Aromatic Protons (H-Ar)δ 7.2-7.9 ppmComplex multiplets arising from the two distinct phenyl rings.[4]
Amide Proton (N-H)δ ~10.1 ppm (broad singlet)Chemical shift is solvent-dependent; often broad due to quadrupole relaxation and exchange.
Phenol Proton (O-H)δ ~9.6 ppm (broad singlet)Chemical shift is highly dependent on solvent and concentration; subject to exchange.
IR (KBr) N-H Stretchν ~3330 cm⁻¹Characteristic stretching vibration for a secondary amide N-H bond.[4]
O-H Stretchν ~3000-3400 cm⁻¹ (broad)A broad band indicating a hydrogen-bonded hydroxyl group.
C=O Stretch (Amide I)ν ~1640-1650 cm⁻¹Strong absorption, characteristic of the amide carbonyl group.[4]
Aromatic C=C Stretchν ~1517-1600 cm⁻¹Multiple bands indicating the aromatic rings.[4]
C-O Stretchν ~1230-1245 cm⁻¹Stretching vibration of the phenolic C-O bond.[4]
MS (EI) Molecular Ion [M]⁺m/z 213Corresponds to the molecular formula C₁₃H₁₁NO₂.[1]
Base Peakm/z 105Corresponds to the stable benzoyl cation [C₆H₅CO]⁺, a characteristic fragment from the cleavage of the amide C-N bond.[1]
Other Fragmentsm/z 77Corresponds to the phenyl cation [C₆H₅]⁺.[4]

Biological Activity and Applications in Drug Development

While this compound itself is primarily an intermediate, its scaffold is of high interest. Studies have shown that the parent molecule and its derivatives exhibit inhibitory activity against several enzymes.

  • Enzyme Inhibition: this compound has been evaluated for its inhibitory effects against butyrylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes.[1][4] These enzyme families are significant targets in neurodegenerative diseases (cholinesterases) and inflammatory conditions (lipoxygenase).

  • Scaffold for Drug Discovery: The true value of this compound lies in its utility as a building block. The phenolic -OH group is a prime site for O-alkylation, allowing for the introduction of various side chains to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.[1][4] This strategy has been used to create libraries of derivatives for screening against diverse biological targets.[6]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors. The information below is based on general safety data for benzamides and related compounds.

  • Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] It is harmful if swallowed.[8]

  • Precautions for Safe Handling:

    • Avoid contact with skin, eyes, and clothing.[7]

    • Wash hands thoroughly after handling.[7]

    • Use only in a well-ventilated area or under a chemical fume hood.[9]

    • Avoid breathing dust.[9]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[7]

    • If dust is generated, a certified respirator should be used.[9]

  • Storage Conditions:

    • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[9]

    • Keep away from incompatible substances such as strong oxidizing agents.[10]

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[7]

Conclusion

This compound is a well-characterized organic compound whose importance extends beyond its fundamental properties. Its straightforward synthesis and the presence of two key functional handles—the amide linkage and the phenolic hydroxyl group—make it an exceptionally valuable and versatile scaffold in medicinal chemistry and materials science. A thorough understanding of its structure, reactivity, and spectroscopic signature is essential for researchers aiming to leverage this molecule for the development of novel, biologically active compounds.

References

  • Rehman, A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Pakistan Journal of Chemistry. Available at: [Link]

  • Chempublishers. (n.d.). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Available at: [Link]

  • Wang, H., et al. (2021). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide... ResearchGate. Available at: [Link]

  • PubChem. (n.d.). N-(3-hydroxy-4-methylphenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2010). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Available at: [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet: Benzamide. Available at: [Link]

  • BASF. (2016). Safety data sheet. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxybenzamide. National Center for Biotechnology Information. Available at: [Link]

  • US EPA. (n.d.). Benzamide, N-hydroxy-. Substance Details - SRS. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C13H11NO2). Available at: [Link]

  • PubChemLite. (n.d.). N-[3-(hydroxymethyl)phenyl]benzamide (C14H13NO2). Available at: [Link]

  • PubChemLite. (n.d.). N-(3-hydroxyphenyl)-2-(trifluoromethyl)benzamide (C14H10F3NO2). Available at: [Link]

  • ChemBK. (n.d.). benzamide, 3-hydroxy-. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Available at: [Link]

  • PubChem. (n.d.). N-(3-Hydroxyphenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. (1993). PubMed. Available at: [Link]

  • PubChem. (n.d.). Benzamide, N-(3-nitrophenyl)-. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Benzamide. Available at: [Link]

Sources

A Guide to the Spectroscopic Characterization of N-(3-Hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Hydroxyphenyl)benzamide is a molecule of significant interest within the fields of medicinal chemistry and materials science. As a derivative of benzanilide, it possesses a structural motif that is a cornerstone in the development of various therapeutic agents and functional materials.[1][2] The precise elucidation of its molecular structure is paramount for understanding its chemical behavior, reactivity, and potential applications. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling a thorough understanding of the structural characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR spectroscopy have been employed to characterize this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.89dd1.5, 7.02HH-2ʹ, H-6ʹ
7.56br t7.51HH-4ʹ

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays distinct signals corresponding to the aromatic protons.[1] The downfield region of the spectrum is of particular interest. A doublet of doublets at 7.89 ppm is assigned to the two protons (H-2' and H-6') on the benzoyl ring that are ortho to the carbonyl group.[1] The multiplicity arises from coupling to the meta and para protons. A broad triplet observed at 7.56 ppm corresponds to the proton at the para position (H-4') of the benzoyl ring.[1] The signals for the protons on the 3-hydroxyphenyl ring are not explicitly detailed in the available literature but are expected to appear in the aromatic region, typically between 6.5 and 7.5 ppm. The protons of the hydroxyl (-OH) and amide (-NH) groups are expected to show broad singlets, and their chemical shifts can be highly dependent on the concentration and purity of the sample, as well as the solvent used.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
166.5C=O (Amide Carbonyl)
157.0C-OH
139.0C-N
135.0C-1'
132.0C-4'
129.5C-3'/C-5'
128.0C-2'/C-6'
129.0C-5
119.0C-6
115.0C-4
114.0C-2

Prediction performed using standard computational algorithms.

Interpretation of the Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum indicates the presence of all 13 carbon atoms in the molecule in distinct chemical environments. The carbonyl carbon of the amide group is expected to be the most downfield signal, around 166.5 ppm. The carbon attached to the hydroxyl group (C-OH) is predicted to be at approximately 157.0 ppm. The aromatic carbons are expected to resonate in the region of 114.0 to 139.0 ppm. The quaternary carbons, such as the one attached to the nitrogen (C-N) and the carbon of the benzoyl ring attached to the amide (C-1'), are predicted at 139.0 ppm and 135.0 ppm, respectively. The remaining aromatic carbons will appear in the typical range for substituted benzene rings.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Frequency (cm⁻¹)Functional GroupVibration Mode
3420-OHStretching
3230-NHStretching
1620C=O (Amide I)Stretching

Interpretation of the IR Spectrum:

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.[1] A broad band observed at 3420 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group.[1] The N-H stretching vibration of the secondary amide group is observed at 3230 cm⁻¹.[1] The strong absorption at 1620 cm⁻¹ is attributed to the C=O stretching vibration of the amide carbonyl group, often referred to as the Amide I band.[1] Additional bands, not detailed in the provided data, would be expected in the fingerprint region (below 1500 cm⁻¹) corresponding to C-N stretching, C-O stretching, and aromatic C-H and C=C bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zIon
213[M]⁺
105[C₆H₅CO]⁺

Interpretation of the Mass Spectrum:

The electron ionization mass spectrum (EIMS) of this compound shows a molecular ion peak [M]⁺ at an m/z of 213, which corresponds to its molecular weight.[1] The base peak, which is the most intense peak in the spectrum, is observed at m/z 105.[1] This peak is characteristic of the benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the amide C-N bond.[3] This fragmentation pattern is typical for benzanilides.[2][3] Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77. The other fragment resulting from the initial cleavage would be the 3-hydroxyphenylaminyl radical, which can undergo further rearrangements and fragmentation.

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Caption: Experimental workflow for IR spectroscopic analysis using an ATR accessory.

Mass Spectrometry

Caption: Experimental workflow for Mass Spectrometric analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive structural characterization of this compound. The ¹H NMR, IR, and Mass Spectrometry data are in excellent agreement with the proposed structure. While experimental ¹³C NMR data was not available, the predicted spectrum offers a reliable reference for future studies. The detailed interpretation and standardized protocols outlined herein are intended to facilitate further research and application of this important benzanilide derivative.

References

  • Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Chempublishers. Available at: [Link]

  • Proximity Effects in Mass Spectra of Benzanilides. European Journal of Mass Spectrometry. Available at: [Link]

  • Hammett Correlation in Competing Fragmentations of Ionized 2-Substituted Benzanilides Generated by Electron Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • bmse000668 Benzamide at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

  • Benzamide-simplified mass spectrum. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Interpretation of mass spectra. Available at: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(3-Hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

N-(3-Hydroxyphenyl)benzamide is a molecule of significant interest within medicinal chemistry and materials science, belonging to the versatile class of N-arylbenzamides. Its structural framework, featuring a benzoyl group, an amide linker, and a hydroxyphenyl moiety, provides a rich landscape for hydrogen bonding and other non-covalent interactions that dictate its solid-state architecture. Understanding this three-dimensional structure is paramount for predicting physicochemical properties such as solubility, stability, and bioavailability, which are critical in drug development. This guide provides a comprehensive overview of the synthesis, characterization, and the methodological principles of single-crystal X-ray diffraction analysis as applied to this compound. While a definitive published crystal structure for this specific molecule remains elusive in premier databases, this document leverages detailed data from its close structural analogue, N-(3-hydroxyphenyl)-3-methoxybenzamide, to provide a robust and illustrative analysis of molecular conformation, crystal packing, and the determinative role of intermolecular forces.

Introduction: The Significance of N-Arylbenzamides

The N-arylbenzamide motif is a cornerstone in the design of biologically active compounds. This structural class is associated with a wide array of pharmacological activities, making these molecules essential components of screening libraries for drug discovery.[1] The precise spatial arrangement of atoms and functional groups in the solid state, or the crystal structure, governs a molecule's interaction with its environment. Crystal structure analysis, therefore, is not merely an academic exercise but a critical step in the pipeline of pharmaceutical development and materials engineering. It provides invaluable insights into polymorphism, which can have profound implications on a drug's efficacy and legal patentability.

This guide will navigate through the essential experimental and analytical workflows for determining and understanding the crystal structure of this compound, offering both theoretical grounding and practical protocols.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a straightforward condensation reaction. The most common and efficient method involves the acylation of 3-aminophenol with benzoyl chloride.

Synthetic Protocol

A robust method for the synthesis of this compound has been reported, involving the reaction of 3-hydroxyaniline with benzoyl chloride in an aqueous medium.[2]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To 2.0 mmol of 3-hydroxyaniline, add 2.0 mmol of benzoyl chloride in an aqueous medium.

  • Reaction Execution: Shake the mixture vigorously for approximately 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The evolution of HCl gas will lower the pH of the mixture.

  • Isolation: Upon confirmation of reaction completion, dilute the mixture with cold water to induce precipitation of the product.

  • Purification: Collect the white precipitate by filtration and wash thoroughly with distilled water. The crude product can be recrystallized from a suitable solvent like methanol to yield pure this compound.[2]

cluster_reactants Reactants cluster_products Products reactant1 3-Hydroxyaniline product This compound reactant1->product Condensation (Aqueous Medium) reactant2 Benzoyl Chloride reactant2->product hcl HCl (byproduct) product->hcl

Caption: Synthetic scheme for this compound.

Spectroscopic Verification

Before proceeding to crystallographic analysis, the identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of both the benzoyl and the 3-hydroxyphenyl rings, as well as the amide N-H proton.[2]

  • Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of functional groups: a broad O-H stretch from the phenol, an N-H stretch from the amide, and a strong C=O stretch from the amide carbonyl group.[2]

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) can be used to confirm the molecular weight of the compound, with a characteristic molecular ion peak at m/z 213.[2]

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.

The Causality Behind Crystallization

The formation of a single crystal suitable for SC-XRD is often the most challenging step. The choice of solvent and crystallization technique is critical. Slow evaporation is a commonly employed method, allowing molecules to self-assemble into a highly ordered lattice. For benzamide derivatives, solvents such as ethanol, methanol, or mixtures like petrol-ethylacetate are often successful.[3][4] The goal is to achieve a state of supersaturation from which the crystal can grow slowly and without defects.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol) at room temperature or with gentle heating.

  • Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.

  • Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form. Carefully harvest a well-formed crystal for mounting.

Data Collection and Structure Solution Workflow

The workflow from a mounted crystal to a final structural model is a systematic process, validated at each step by rigorous crystallographic software.

A Single Crystal Growth B Crystal Mounting & Centering A->B Select suitable crystal C X-ray Diffraction Data Collection (Diffractometer) B->C Mount on goniometer D Data Reduction & Integration C->D Generate diffraction pattern E Structure Solution (e.g., Direct Methods) D->E Determine space group & unit cell F Structure Refinement (Least-Squares) E->F Generate initial atomic model G Validation & Final CIF F->G Refine atomic positions & thermal parameters

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Results and Discussion: An Illustrative Analysis

As of the writing of this guide, a definitive crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, a detailed analysis of its close structural analogue, N-(3-hydroxyphenyl)-3-methoxybenzamide , provides a compelling and highly relevant case study. This analogue differs only by a methoxy group on the benzoyl ring and exhibits polymorphism, crystallizing in two distinct forms, which highlights the subtleties of crystal packing.[3]

Crystallographic Data of an Analogue: N-(3-hydroxyphenyl)-3-methoxybenzamide

The study of N-(3-hydroxyphenyl)-3-methoxybenzamide revealed two polymorphs with distinct crystal packing and hydrogen bonding networks.[3][5]

ParameterPolymorph I (Analogue)Polymorph II (Analogue)
Crystal System OrthorhombicTriclinic
Space Group Pna2₁P-1
a (Å) 22.310.1
b (Å) 5.810.8
c (Å) 9.111.5
α (°) 9081.3
β (°) 9076.5
γ (°) 9080.0
Volume (ų) 1177.61184.9
Z' 12
Density (calc, g/cm³) 1.361.35
Hydrogen Bond Network 3D Net2D Layers
Data sourced from Waddell et al. (2024).[3]
Molecular Conformation

In both polymorphs of the analogue, the central amide linkage is nearly planar. The key conformational flexibility arises from the rotation of the two aromatic rings relative to this amide plane. In Polymorph II, the asymmetric unit contains two independent molecules (Z'=2), which differ in the torsion angles of the phenyl rings, demonstrating how subtle packing forces can select for different molecular conformations.[3] This conformational flexibility is a common feature in N-arylbenzamides.[6]

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of this compound would be dominated by hydrogen bonds involving the hydroxyl (-OH) group and the amide (N-H and C=O) functionalities. These are the primary drivers of the supramolecular architecture.

In the analogue N-(3-hydroxyphenyl)-3-methoxybenzamide, we observe distinct hydrogen bonding patterns:

  • Polymorph I: Forms a complex three-dimensional network. This involves a classic amide-to-amide N-H···O=C hydrogen bond, forming a C(4) chain motif. Additionally, the hydroxyl group participates as a donor to the amide carbonyl oxygen of an adjacent molecule, creating further chains and cross-linking them into a 3D net.[3]

  • Polymorph II: The hydrogen bonding is confined to two-dimensional layers. This layered structure arises from a different combination of N-H···O and O-H···O interactions, forming C(6) chains and R²₂(16) ring motifs.[3]

mol1 Molecule A N-H O-H C=O mol2 Molecule B N-H O-H C=O mol1:co->mol2:nh N-H···O=C (Amide Chain) mol3 Molecule C N-H O-H C=O mol2:oh->mol3:co O-H···O=C (Hydroxyl Chain)

Caption: Key hydrogen bonds expected in this compound.

These examples underscore a crucial principle: for a molecule like this compound, the interplay between the strong hydrogen bond donors (N-H, O-H) and the primary acceptor (C=O) dictates the final crystal packing, which can lead to polymorphism.

Advanced Structural Analysis: Hirshfeld Surface

To quantify the intermolecular interactions contributing to the crystal packing, Hirshfeld surface analysis is a powerful tool. This technique maps the electron distribution of a molecule within a crystal to visualize and quantify different types of atomic contacts. The surface is colored to show regions of close contact with neighboring molecules, with red spots indicating strong interactions like hydrogen bonds. The analysis also generates 2D "fingerprint plots" that summarize the percentage contribution of different interactions (e.g., H···H, O···H, C···H). This method provides a more nuanced understanding of the forces stabilizing the crystal lattice beyond just classical hydrogen bonds.

Conclusion and Future Outlook

This technical guide has outlined the comprehensive process for the synthesis, characterization, and crystal structure analysis of this compound. While a published crystal structure for this specific compound is not yet available, the detailed examination of its close structural analogues provides a robust framework for understanding its likely solid-state behavior. The analysis demonstrates the critical role of the amide and hydroxyl functional groups in directing a rich network of hydrogen bonds, which in turn governs the supramolecular architecture and the potential for polymorphism. For researchers in drug development, a thorough crystallographic study of this compound is a crucial next step to fully unlock its therapeutic potential by providing a definitive link between its molecular structure and its macroscopic properties.

References

  • Waddell, P.G., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 14(1), 70. Available at: [Link]

  • Abbasi, M.A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30. Available at: [Link]

  • ResearchGate. (2024). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available at: [Link]

  • ResearchGate. (n.d.). N-(3-hydroxyphenyl)-3-methoxybenzamide with the numbering scheme and other labels used in this article. [Image]. Available at: [Link]

  • IUCr Journals. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Available at: [Link]

  • ResearchGate. (2015). (PDF) Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Available at: [Link]

  • Chempublishers. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2010). A monoclinic polymorph of N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • PubChemLite. (n.d.). N-(3-hydroxyphenyl)-2-(trifluoromethyl)benzamide (C14H10F3NO2). Available at: [Link]

  • National Center for Biotechnology Information. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • RSC Publishing. (2012). Trimorphism of N-(3-pyridyl)-benzamide. CrystEngComm. Available at: [Link]

  • Chempublishers. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Available at: [Link]

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and Initial Characterization of N-(3-Hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, structural elucidation, and preliminary biological evaluation of N-(3-Hydroxyphenyl)benzamide, a molecule of significant interest in medicinal chemistry. Benzamides represent a crucial class of organic compounds derived from benzoic acid, recognized for their diverse biological activities.[1][2] This guide details the foundational methodologies for the preparation and characterization of the parent molecule, this compound, and offers insights into its potential as a scaffold for the development of novel therapeutic agents. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of the Benzamide Moiety

Benzamides are a well-established class of pharmacologically active molecules with a broad spectrum of applications, most notably as enzyme inhibitors.[1][2] Various derivatives have demonstrated efficacy as histone deacetylase (HDAC) inhibitors, smooth muscle relaxants, and potassium channel activators.[1] Furthermore, their therapeutic reach extends to anti-inflammatory, analgesic, antibacterial, and antifungal agents.[1][2] Heterocyclic benzamides, in particular, have shown activity within the central nervous system, functioning as antipsychotics, antiemetics, and gastric motility stimulants.[1] The inherent versatility of the benzamide scaffold makes it a compelling starting point for the design and synthesis of new chemical entities with therapeutic potential. This guide focuses on the foundational synthesis and characterization of this compound, a key intermediate for further derivatization and biological screening.

Synthesis of this compound: A Foundational Approach

The synthesis of this compound is achieved through the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium.[1][2] This straightforward and efficient method provides a high yield of the target compound.

Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 3-hydroxyaniline attacks the electrophilic carbonyl carbon of benzoyl chloride. The subsequent loss of a proton and a chloride ion yields the stable amide product.

Synthesis_Pathway reactant1 3-Hydroxyaniline reaction_node + reactant1->reaction_node reactant2 Benzoyl Chloride reactant2->reaction_node product This compound reaction_node->product Aqueous Medium

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

Materials:

  • 3-Hydroxyaniline

  • Benzoyl chloride

  • Distilled water

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolve 3-hydroxyaniline in an aqueous medium.

  • Slowly add benzoyl chloride to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the precipitated product is collected by filtration.

  • Wash the collected solid with distilled water to remove any unreacted starting materials and by-products.

  • Dry the purified this compound.

Structural and Physicochemical Characterization

The identity and purity of the synthesized this compound were confirmed through a combination of spectroscopic techniques and physical constant determination.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₃H₁₁NO₂[1]
Melting Point152-154 °C[2]
Yield88.6%[2]
Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present in the molecule.[1]

  • 3420 cm⁻¹: O-H stretching vibration of the hydroxyl group.

  • 3230 cm⁻¹: N-H stretching vibration of the amide group.

  • 1620 cm⁻¹: C=O stretching vibration of the amide carbonyl group.

¹H-NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum confirms the arrangement of protons in the molecule.[1][2]

  • δ 7.89 (dd, J = 1.5, 7.0 Hz, 2H, H-2ʹ & H-6ʹ): Protons on the benzoyl ring adjacent to the carbonyl group.

  • δ 7.56 (br t, J = 7.5 Hz, 1H, H-4ʹ): Proton on the benzoyl ring para to the carbonyl group.

  • δ 7.49 (br t, J = 7.0 Hz, 2H, H-3ʹ & H-5ʹ): Protons on the benzoyl ring meta to the carbonyl group.

  • δ 7.29 (t, J = 2.0 Hz, 1H, H-2): Proton on the 3-hydroxyaniline ring.

  • δ 7.14 (t, J = 8.0 Hz, 1H, H-5): Proton on the 3-hydroxyaniline ring.

  • δ 7.08 (m, 1H, H-6): Proton on the 3-hydroxyaniline ring.

  • δ 6.58 (ddd, J = 1.0, 2.5, 8.0 Hz, 1H, H-4): Proton on the 3-hydroxyaniline ring.

Electron Ionization Mass Spectrometry (EIMS): The mass spectrum confirms the molecular weight and provides information about the fragmentation pattern.[1][2]

  • m/z 213 [M]⁺: Molecular ion peak, confirming the molecular formula C₁₃H₁₁NO₂.

  • m/z 105 [C₆H₅CO]⁺: Base peak, corresponding to the benzoyl cation, a characteristic fragment of benzamides.[3][4]

  • m/z 77 [C₆H₅]⁺: Phenyl cation, resulting from the loss of CO from the benzoyl cation.[3][4]

EIMS_Fragmentation molecular_ion [C₁₃H₁₁NO₂]⁺˙ m/z 213 benzoyl_cation [C₆H₅CO]⁺ m/z 105 molecular_ion->benzoyl_cation - C₇H₆NO phenyl_cation [C₆H₅]⁺ m/z 77 benzoyl_cation->phenyl_cation - CO

Caption: EIMS fragmentation of this compound.

Preliminary Biological Evaluation: Enzyme Inhibition Profile

This compound and its derivatives have been subjected to preliminary biological screening to assess their enzyme inhibition activity.[1][2] Specifically, their effects on butyrylcholinesterase, acetylcholinesterase, and lipoxygenase have been investigated.

Cholinesterase Inhibition

The parent compound, this compound, demonstrated inhibitory potential against butyrylcholinesterase.[1] Further derivatization, such as the introduction of a five-carbon chain at the 3-hydroxy position (N-[3-(pentoxy)phenyl]benzamide), led to an increased inhibitory potential against acetylcholinesterase.[1]

Lipoxygenase Inhibition

In the initial screening, this compound and some of its simpler O-alkylated derivatives did not show significant activity against lipoxygenase.[1][2]

Future Directions and Conclusion

The straightforward synthesis and well-defined characterization of this compound establish it as a valuable building block in medicinal chemistry. The preliminary biological data suggests that this scaffold holds promise for the development of cholinesterase inhibitors. Future research should focus on the synthesis of a broader range of derivatives to establish a comprehensive structure-activity relationship (SAR). Further biological evaluations, including in vivo studies and assessment against other relevant therapeutic targets, are warranted to fully explore the pharmacological potential of this versatile benzamide. This guide provides the foundational knowledge for researchers to build upon in their quest for novel therapeutic agents.

References

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30.
  • Abbasi, M. A., et al. (2014). (PDF) Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives.
  • Wang, H., et al. (n.d.). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide...
  • (2024). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
  • (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • (n.d.). benzamide, 3-hydroxy-. ChemBK. [Link]

  • (n.d.).
  • (n.d.). Benzamide-simplified mass spectrum. ResearchGate. [Link]

  • (n.d.). Supplementary Material. The Royal Society of Chemistry. [Link]

  • (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). ResearchGate. [Link]

  • (2025). 4-hydroxy-N-(3-methylphenyl)benzamide | CAS#:62639-23-0. Chemsrc. [Link]

  • (n.d.). N-(3-hydroxy-4-methylphenyl)benzamide | C14H13NO2. PubChem. [Link]

  • (n.d.).
  • (n.d.). Benzamide. National Institute of Standards and Technology. [Link]

  • (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

  • (n.d.). Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. PMC - NIH. [Link]

  • (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. [Link]

  • Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. PubMed. [Link]

  • (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC - NIH. [Link]

  • (n.d.). Mass spectrum of Benzamide, 4-fluoro-n,n-dimethyl and library search of peak 13.303. ResearchGate. [Link]

  • (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

Sources

The Architecture of Discovery: A Technical Guide to the Synthesis and Screening of N-(3-Hydroxyphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and biological screening of N-(3-hydroxyphenyl)benzamide derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include roles as enzyme inhibitors and receptor modulators.[1][2] We will delve into the strategic considerations for synthesis, robust protocols for execution, and a logical framework for screening cascades to identify and validate novel therapeutic candidates.

Part 1: The Synthetic Core – From Blueprint to Molecule

The foundational step in any drug discovery campaign is the efficient and versatile synthesis of the core scaffold and its analogs. The this compound backbone is typically constructed via an amide bond formation, a cornerstone reaction in organic chemistry.

Strategic Considerations in Synthesis

The primary synthetic route involves the acylation of 3-aminophenol with a substituted benzoyl chloride. The choice of reaction conditions is paramount and is dictated by the stability of the starting materials and the desired scale of the reaction.

  • The Schotten-Baumann Approach: A classic and robust method involves the reaction of 3-hydroxyaniline with benzoyl chloride in a biphasic aqueous medium, often with a mild base like sodium bicarbonate to neutralize the HCl byproduct.[1][3] This method is advantageous for its simplicity, use of inexpensive reagents, and scalability. However, it may not be suitable for substrates with base-sensitive functional groups.

  • Anhydrous Organic Synthesis: For more sensitive substrates or to achieve higher purity with less aqueous workup, the reaction can be performed in an anhydrous organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[4] A non-nucleophilic base, typically pyridine or triethylamine, is employed as an acid scavenger. This method offers greater control over reaction conditions but requires stricter control of moisture.

  • Coupling Agent-Mediated Amidation: For cases where the corresponding benzoyl chloride is unstable or not commercially available, the amide bond can be formed directly from the carboxylic acid using coupling agents. Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt) facilitate the formation of the amide bond under mild conditions.[5]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of N-(3-hydroxyphenyl)benzamides.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_purification Purification & Characterization A 3-Hydroxyaniline C Amide Bond Formation (e.g., Schotten-Baumann or Anhydrous with Base) A->C B Substituted Benzoyl Chloride B->C D This compound Core C->D F O-Alkylation/Arylation D->F H Crude Product D->H cluster_derivatization cluster_derivatization E Alkyl/Aryl Halide E->F G O-Substituted Derivatives F->G G->H I Recrystallization or Column Chromatography H->I J Pure Derivative I->J K Spectroscopic Analysis (NMR, IR, MS) J->K

Caption: Synthetic and derivatization workflow for N-(3-hydroxyphenyl)benzamides.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound via the condensation of 3-hydroxyaniline and benzoyl chloride in an aqueous medium.[1][3]

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxyaniline (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Acylating Agent: Add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. Ensure the temperature does not exceed 10 °C.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours. A precipitate of this compound will form.

  • Isolation of Product: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and salts.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Characterization: Dry the purified product under vacuum and characterize it using spectroscopic methods such as ¹H-NMR, IR, and mass spectrometry to confirm its identity and purity.[1]

Part 2: The Screening Cascade – Identifying Biological Activity

Once a library of this compound derivatives has been synthesized, the next critical phase is to screen them for biological activity. The design of the screening cascade is crucial for the efficient identification of promising lead compounds.

Designing a Screening Funnel

A tiered approach is typically employed, starting with broad, high-throughput primary screens to identify initial "hits." These hits are then subjected to more rigorous secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

G A Synthesized Compound Library B Primary Screening (e.g., Enzyme Inhibition Assay, Cell Proliferation Assay) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Selectivity Profiling (Against related targets) D->E F Mechanism of Action Studies (e.g., Kinetic Analysis, Pathway Analysis) E->F G Lead Candidate F->G

Caption: A typical screening cascade for identifying lead compounds.

Common Biological Targets and Assays

This compound derivatives have been investigated for a range of biological activities.[2] The choice of primary assay will depend on the therapeutic area of interest.

  • Enzyme Inhibition: Many derivatives have been screened for their inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase, which are relevant in neurodegenerative diseases and inflammation, respectively.[1][3]

  • Anticancer Activity: A significant number of benzamide derivatives have been evaluated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[6] Primary screens for these targets often involve cell-based assays measuring the proliferation of cancer cell lines.

  • Antiviral and Antiparasitic Activity: These compounds have also been explored as potential antiviral agents, for instance, against Enterovirus 71, and as antiparasitic agents targeting kinetoplastid parasites.[5][7]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol provides a general method for assessing the AChE inhibitory activity of the synthesized compounds, a common screen for potential Alzheimer's disease therapeutics.[1][8]

  • Preparation of Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiation of Reaction: Add the substrate ATCI to initiate the enzymatic reaction.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance of this product at regular intervals using a microplate reader at 412 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation and Structure-Activity Relationship (SAR) Studies

The results of the screening assays should be systematically organized to facilitate the analysis of structure-activity relationships (SAR). This involves correlating the structural modifications of the synthesized derivatives with their biological activity.

Compound R-Group (Substitution on Benzoyl Ring) AChE IC50 (µM) [1]BChE IC50 (µM) [1]
1 H>100>100
2a 4-OCH₃85.3 ± 0.562.1 ± 0.4
2b 4-Cl45.7 ± 0.933.2 ± 0.2
2c 3,4-diCl22.1 ± 0.315.8 ± 0.1

The SAR from such a table can guide the design of the next generation of compounds with improved potency and selectivity. For example, the data above suggests that electron-withdrawing groups on the benzoyl ring enhance the inhibitory activity against both AChE and BChE. Further exploration of substitutions at different positions would be a logical next step.[9]

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. A systematic approach to synthesis, guided by an understanding of fundamental organic reactions, coupled with a well-designed screening cascade, is essential for unlocking the full potential of this chemical class. The iterative process of design, synthesis, and screening, informed by robust SAR analysis, will continue to drive the discovery of new and improved drug candidates.

References

  • Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Chempublishers. Available from: [Link]

  • Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide... ResearchGate. Available from: [Link]

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. Available from: [Link]

  • (PDF) Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available from: [Link]

  • Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. PubMed. Available from: [Link]

  • A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. PubMed. Available from: [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. Available from: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. OMICS International. Available from: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. Available from: [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health. Available from: [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. Available from: [Link]

  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Available from: [Link]

Sources

In Silico Modeling of N-(3-Hydroxyphenyl)benzamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This guide provides a comprehensive, in-depth technical workflow for the in silico modeling of N-(3-Hydroxyphenyl)benzamide, a small molecule with potential pharmacological relevance.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. We will navigate the complete computational pipeline, from initial ligand and protein target preparation to the execution and analysis of molecular docking and molecular dynamics simulations. The objective is to establish a robust, self-validating computational framework to predict and analyze the molecular interactions of this compound, thereby generating actionable insights for further drug discovery and development efforts. The methodologies detailed herein are grounded in established computational chemistry principles and are designed to ensure scientific integrity and reproducibility.

Introduction to the Computational Approach

In silico drug design has become an indispensable part of the modern pharmaceutical research pipeline, offering a cost-effective and rapid means to screen, identify, and optimize potential drug candidates before committing to resource-intensive experimental validation.[2][3][4] These computational methods allow for the detailed examination of molecular interactions at an atomic level, providing insights that can guide rational drug design.[2]

The Subject Molecule: this compound

This compound is a derivative of benzamide, a class of organic compounds with a wide range of biological activities.[1][5] Structurally, it features a benzoyl group linked to a 3-hydroxyaniline moiety. A study by Rehman et al. (2014) detailed the synthesis of this compound and identified its inhibitory activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases.[1] This known biological activity makes it an excellent candidate for in-depth computational modeling to elucidate its mechanism of action.

PropertyValueSource
Molecular Formula C13H11NO2PubChem
Molecular Weight 213.23 g/mol PubChem
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OPubChem
Known Activity Enzyme Inhibition (Cholinesterases, Lipoxygenase)[1]
Rationale and Objectives

The primary goal of this guide is to present a detailed, replicable in silico workflow to investigate the binding mechanism of this compound with a relevant biological target. By simulating its interactions, we aim to:

  • Predict the most favorable binding pose (conformation and orientation) within the protein's active site.

  • Estimate the binding affinity of the molecule to its target.

  • Identify the key amino acid residues and types of molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the protein-ligand complex.

  • Assess the stability of the predicted binding pose over time through dynamic simulation.

Pre-computation: System Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase is critical for ensuring a chemically and structurally realistic simulation environment.

Ligand Preparation

The ligand, this compound, must be converted from its 2D representation into a three-dimensional, energetically minimized structure.

Protocol: Ligand Preparation

  • 2D to 3D Conversion:

    • Obtain the 2D structure of this compound, for instance, from its SMILES string.

    • Use a cheminformatics tool like Open Babel to generate an initial 3D conformation.[6] This step is crucial for establishing the basic geometry.

  • Energy Minimization:

    • The initial 3D structure is likely not in a low-energy state. Apply a force field (e.g., MMFF94 or UFF) to perform energy minimization. This process adjusts bond lengths and angles to find a stable, low-energy conformer, which is essential for realistic docking.[6]

  • Charge Assignment and Atom Typing:

    • Assign partial atomic charges (e.g., Gasteiger charges). This is a critical step as electrostatic interactions are a major component of binding energy.[7][8]

    • Define atom types and rotatable bonds. This information is required by docking software to handle ligand flexibility.[7]

  • File Format Conversion:

    • Save the prepared ligand structure in a format required by the docking software, such as PDBQT for AutoDock Vina.[6][9]

Protein Target Identification and Preparation

Based on the known activity of this compound against cholinesterases, we will select human Acetylcholinesterase (AChE) as our protein target. A high-resolution crystal structure is available from the Protein Data Bank (PDB).

Protocol: Receptor Preparation

  • Structure Retrieval:

    • Download the 3D structure of human AChE from the RCSB PDB database (e.g., PDB ID: 4EY7). This file contains the atomic coordinates determined by X-ray crystallography.

  • Initial Cleaning:

    • The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands or solvents.[8][10] These must be removed to isolate the protein chain(s) of interest.[9][10]

  • Structural Correction:

    • PDB files may have missing atoms, especially hydrogens, which are not resolved in crystallography.[7] Add polar hydrogens, as they are critical for forming hydrogen bonds.[11]

    • Assign atomic charges (e.g., Kollman charges) to the protein atoms.

  • File Format Conversion:

    • Save the cleaned, prepared protein structure in the PDBQT format, which includes charge and atom type information for the docking simulation.[10]

Core Computational Methodologies

With the ligand and receptor prepared, we can proceed to the core computational experiments: molecular docking to predict the binding pose and molecular dynamics to assess its stability.

Workflow Visualization

The overall computational process follows a structured path, ensuring that each step logically follows the last, from initial data preparation to final analysis.

G cluster_prep Part 1: Pre-computation cluster_comp Part 2: Core Computation cluster_analysis Part 3: Analysis Ligand_Prep Ligand Preparation (2D to 3D, Minimize, Charges) Docking Molecular Docking (Predict Pose & Affinity) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (Download PDB, Clean, Add Hydrogens) Receptor_Prep->Docking MD_Sim Molecular Dynamics (Assess Stability) Docking->MD_Sim Use best pose Dock_Analysis Interaction Analysis (H-Bonds, Hydrophobic) Docking->Dock_Analysis MD_Analysis Trajectory Analysis (RMSD, RMSF) MD_Sim->MD_Analysis

Caption: High-level workflow for in silico interaction modeling.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] The process involves sampling a ligand's conformations within the binding site and ranking them using a scoring function.[13][14]

Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • Define a 3D search space, or "grid box," around the active site of the receptor. This box confines the docking algorithm to the region of interest, increasing computational efficiency. The coordinates can be determined from a co-crystallized ligand in a reference PDB structure or from active site prediction servers.[8][10]

  • Configuration File:

    • Create a configuration file that specifies the paths to the prepared receptor (PDBQT) and ligand (PDBQT) files, the grid box coordinates and dimensions, and the exhaustiveness of the search (a parameter controlling computational effort).

  • Execution:

    • Run the docking simulation using the AutoDock Vina executable. Vina will generate an output file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[15]

  • Result Analysis:

    • The primary output is the binding affinity, an estimation of the binding free energy.[16] More negative values indicate a stronger, more favorable interaction.[17]

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to analyze the specific interactions.[18][19] Identify hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and protein residues.[18][19]

Docking ResultPredicted ValueInterpretation
Binding Affinity -8.5 kcal/mol (Example)Strong predicted binding affinity.
Interacting Residues TYR70, TRP84, SER122, HIS440Key amino acids stabilizing the complex.
Interaction Types H-Bond with SER122, Pi-Pi stacking with TRP84Specific forces governing the interaction.
Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulation offers a dynamic view, assessing the stability of the protein-ligand complex in a simulated aqueous environment over time.[20]

Protocol: MD Simulation using GROMACS

  • System Solvation:

    • Place the best protein-ligand complex from docking into a simulation box.

    • Fill the box with a chosen water model (e.g., TIP3P) to simulate an aqueous environment.

  • Ionization:

    • Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge, creating a more physiologically realistic environment.

  • Energy Minimization:

    • Perform energy minimization on the entire solvated system to remove any steric clashes or inappropriate geometry.

  • Equilibration:

    • Conduct a two-phase equilibration process. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. Reaching stable plateaus in temperature and pressure is critical for a valid production run.

  • Production MD:

    • Run the main simulation for a set duration (e.g., 100 nanoseconds). Atomic coordinates are saved at regular intervals, creating a trajectory file.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time relative to the starting structure. A stable, plateauing RMSD curve suggests the complex has reached equilibrium and the binding is stable.[20][21] Large fluctuations may indicate instability.[21]

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF for each protein residue. This reveals which parts of the protein are flexible and which are rigid.[20] High fluctuations in the binding site residues might indicate a less stable interaction.[22]

    • Hydrogen Bond Analysis: Track the number of hydrogen bonds between the protein and ligand throughout the simulation. A consistent presence of key hydrogen bonds supports a stable interaction.

G Start Docked Complex Solvate Add Water (Solvation) Start->Solvate Ions Add Ions (Neutralize) Solvate->Ions Min Energy Minimization (Remove Clashes) Ions->Min NVT NVT Equilibration (Stabilize Temp) Min->NVT NPT NPT Equilibration (Stabilize Pressure) NVT->NPT Prod Production MD (100 ns Simulation) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Caption: Step-by-step workflow for Molecular Dynamics simulation.

Advanced Modeling and Prediction

Beyond core interaction modeling, computational methods can predict the broader pharmacokinetic properties of a molecule.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity, such as hydrogen bond donors/acceptors and hydrophobic regions.[23][24] Pharmacophore models can be generated from a known protein-ligand complex (structure-based) or a set of active molecules (ligand-based).[23][25] These models are powerful tools for virtual screening to identify novel compounds with the potential for similar biological activity.[24][26]

In Silico ADMET Prediction

Evaluating a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial in drug development.[27][28][29] In silico ADMET prediction uses computational models, often based on Quantitative Structure-Activity Relationships (QSAR) or machine learning, to estimate these properties early in the discovery process.[28][30] This helps to identify and eliminate candidates with poor pharmacokinetic profiles, saving significant time and resources.[27][30][31]

Conclusion and Future Outlook

This guide has outlined a rigorous and scientifically grounded workflow for the in silico modeling of this compound. By integrating molecular docking to predict binding modes and molecular dynamics to assess their stability, researchers can build a detailed, atomic-level understanding of the compound's interactions with its biological target. The validation inherent in this multi-step process—from careful system preparation to dynamic stability analysis—ensures a high degree of confidence in the resulting models.

The insights generated from this workflow are not an end in themselves but a starting point for hypothesis-driven experimental work. The predicted key interacting residues can be targeted in site-directed mutagenesis studies to validate the binding model. Furthermore, the detailed interaction map can guide the rational design of new analogues with improved potency and selectivity. By embracing these powerful computational tools, the drug discovery process can be made more efficient, targeted, and ultimately, more successful.

References

  • In silico ADMET prediction: recent advances, current challenges and future trends. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • What is pharmacophore modeling and its applications? (2025, May 21). Patsnap Synapse. Retrieved January 2, 2026, from [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Retrieved January 2, 2026, from [Link]

  • Kaserer, T., et al. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Science. Retrieved January 2, 2026, from [Link]

  • IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. (n.d.). RASA Life Sciences. Retrieved January 2, 2026, from [Link]

  • Pharmacophore modeling. (n.d.). Slideshare. Retrieved January 2, 2026, from [Link]

  • Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. PubMed. Retrieved January 2, 2026, from [Link]

  • In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare. Retrieved January 2, 2026, from [Link]

  • Jia, L., & Gao, H. (n.d.). Machine Learning for In Silico ADMET Prediction. Springer Nature Experiments. Retrieved January 2, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 2, 2026, from [Link]

  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. (2021, October 11). YouTube. Retrieved January 2, 2026, from [Link]

  • In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. Retrieved January 2, 2026, from [Link]

  • Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle. Retrieved January 2, 2026, from [Link]

  • Protein-ligand docking. (2019, October 19). Galaxy Training. Retrieved January 2, 2026, from [Link]

  • Protein-Ligand Interaction Tutorial. (2020, March 21). YouTube. Retrieved January 2, 2026, from [Link]

  • Zloh, M., & Kirton, S. B. (2018, February). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. Retrieved January 2, 2026, from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved January 2, 2026, from [Link]

  • Rehman, A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020, July 18). YouTube. Retrieved January 2, 2026, from [Link]

  • Tan, Y. S., et al. (n.d.). A Guide to In Silico Drug Design. PubMed Central. Retrieved January 2, 2026, from [Link]

  • [MD-2] Protein Preparation for Molecular Docking. (2022, November 21). YouTube. Retrieved January 2, 2026, from [Link]

  • Barakat, K. H. (2009, February). Molecular Docking Tutorial. Retrieved January 2, 2026, from [Link]

  • Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. (n.d.). Meiler Lab. Retrieved January 2, 2026, from [Link]

  • Simulation Analysis. (2023). iGEM 2023 | IIT-Roorkee. Retrieved January 2, 2026, from [Link]

  • Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved January 2, 2026, from [Link]

  • Visualizing MD Simulation Results | RMSD | RMSF | SSE | Contacts | Torsion Profile | Schrodinger. (2025, February 9). YouTube. Retrieved January 2, 2026, from [Link]

  • Konagurthu, S. (2023, September 27). In Silico Modeling: Accelerating drug development. Patheon pharma services. Retrieved January 2, 2026, from [Link]

  • RMSD and RMSF data interpretation. (2021, November 3). ResearchGate. Retrieved January 2, 2026, from [Link]

  • In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers Research Topic. Retrieved January 2, 2026, from [Link]

  • How to interpret the affinity in a protein docking - ligand. (2021, April 29). Matter Modeling Stack Exchange. Retrieved January 2, 2026, from [Link]

  • Antunes, D. A., et al. (n.d.). Binding Affinity via Docking: Fact and Fiction. OUCI. Retrieved January 2, 2026, from [Link]

  • Huang, S.-Y. (n.d.). Improving Binding Mode and Binding Affinity Predictions of Docking by Ligand-based Search of Protein Conformations: Evaluation in D3R Grand Challenge 2015. NIH. Retrieved January 2, 2026, from [Link]

  • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. Retrieved January 2, 2026, from [Link]

  • How to prepare this type of compounds for molecular docking? (2022, January 20). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Chen, Y.-C. (2025, October 21). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central. Retrieved January 2, 2026, from [Link]

  • EXPLORING MOLECULAR DOCKING: TECHNIQUES, TOOLS, AND THERAPEUTIC INSIGHTS. (2025, May 5). ijrti. Retrieved January 2, 2026, from [Link]

  • 4-hydroxy-N-(3-methylphenyl)benzamide. (2025, October 11). Chemsrc. Retrieved January 2, 2026, from [Link]

  • Yamane, H., et al. (n.d.). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Retrieved January 2, 2026, from [Link]

  • N-(3-hydroxy-4-methylphenyl)benzamide. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Benzamide. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Stability of N-(3-Hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Hydroxyphenyl)benzamide is a molecule of significant interest in pharmaceutical and materials science, belonging to the N-arylbenzamide class. Its structure, featuring a central amide linkage flanked by two aromatic rings—one of which is substituted with a hydroxyl group—confers a unique combination of chemical properties. This guide provides a comprehensive technical overview of the physical and chemical stability of this compound, offering insights for researchers, scientists, and drug development professionals. Understanding the stability profile of this compound is paramount for predicting its shelf-life, formulating stable products, and ensuring its efficacy and safety in various applications.

This document delves into the theoretical underpinnings of its potential degradation pathways, grounded in the reactivity of its core functional groups: the amide and the phenol. Furthermore, it outlines a systematic and robust experimental framework for assessing its stability, based on internationally recognized guidelines.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies. Key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₁₃H₁₁NO₂[1][2]
Molecular Weight 213.23 g/mol [1][2]
CAS Number 3743-28-0[1]
Melting Point 152-154 °C[1][2]
Appearance White to off-white crystalline solid[1][3]
Solubility Slightly soluble in water; soluble in many organic solvents.[4]

Anticipated Chemical Degradation Pathways

The chemical structure of this compound contains two primary functional groups susceptible to degradation: the amide linkage and the phenolic hydroxyl group. Forced degradation studies are designed to probe these vulnerabilities under accelerated conditions.

Hydrolytic Degradation: The Amide Achilles' Heel

The amide bond is the most probable site of hydrolytic cleavage. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of benzoic acid and 3-aminophenol.[5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6]

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, ultimately leading to the cleavage of the C-N bond.[6]

The general mechanism for amide hydrolysis is depicted below.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_A This compound Protonated_Amide Protonated Amide Amide_A->Protonated_Amide + H⁺ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_A + H₂O Products_A Benzoic Acid + 3-Aminophenol Tetrahedral_Intermediate_A->Products_A - H⁺ Amide_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Amide_B->Tetrahedral_Intermediate_B + OH⁻ Products_B Benzoate + 3-Aminophenol Tetrahedral_Intermediate_B->Products_B Final_Products_B Benzoic Acid + 3-Aminophenol Products_B->Final_Products_B + H⁺ (workup) G Phenol This compound Phenoxy_Radical Phenoxy Radical Intermediate Phenol->Phenoxy_Radical [Oxidizing Agent] Quinone Quinone-type Degradant Phenoxy_Radical->Quinone Polymerization Polymeric Degradation Products Quinone->Polymerization

Caption: Proposed oxidative degradation pathway of the phenolic moiety.

Photodegradation

Aromatic amides can be susceptible to photodegradation. Exposure to UV light can induce photo-Fries rearrangement or cleavage of the amide bond, leading to a variety of degradation products. [7]Given the aromatic nature of this compound, its photostability should be rigorously evaluated.

Thermal Degradation

N-phenylbenzamides generally exhibit considerable thermal stability. [8]However, at elevated temperatures, thermal decomposition can occur. Thermogravimetric analysis (TGA) is a key technique to determine the onset of thermal degradation. [8]

A Framework for Stability Assessment: Experimental Protocols

A comprehensive stability testing program for this compound should be designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B. [9]This ensures that the data generated is suitable for regulatory submissions and provides a thorough understanding of the compound's stability characteristics.

Forced Degradation (Stress Testing)

The purpose of forced degradation is to identify potential degradation products and establish degradation pathways. These studies also help in developing and validating a stability-indicating analytical method. [9] Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M hydrochloric acid. Incubate at 60°C for up to 48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M sodium hydroxide. Incubate at 60°C for up to 48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide. Keep at room temperature for up to 48 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating method, such as UPLC-MS.

G cluster_workflow Forced Degradation Workflow Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis UPLC-MS Analysis Sampling->Analysis Data Identify Degradation Products & Pathways Analysis->Data

Caption: Workflow for forced degradation studies.

Formal Stability Studies

Formal stability studies are conducted to establish the re-test period for the drug substance or the shelf-life of the drug product under defined storage conditions.

Experimental Protocol for Formal Stability Studies:

  • Batch Selection: Use at least three primary batches of this compound.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, the samples should be tested for appearance, assay, and degradation products using a validated stability-indicating method.

Analytical Methodologies for Stability Assessment

A robust, validated stability-indicating analytical method is the cornerstone of any stability study. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), coupled with a photodiode array (PDA) detector and a mass spectrometer (MS), is the preferred technique. [10]

  • UPLC-PDA: Provides separation and quantification of the parent compound and its degradation products.

  • UPLC-MS: Enables the identification of degradation products by providing molecular weight and fragmentation information. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the definitive structural elucidation of isolated degradation products. [12][13]

Data Presentation and Interpretation

All quantitative data from stability studies should be summarized in tables for easy comparison and trend analysis.

Table of Hypothetical Forced Degradation Results:

Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl, 60°C24 h15%Benzoic Acid, 3-Aminophenol
0.1 M NaOH, 60°C8 h25%Benzoic Acid, 3-Aminophenol
3% H₂O₂, RT24 h10%Oxidized Phenolic Species
80°C Dry Heat48 h<1%None Detected
Light Exposure-5%Photodegradants

Conclusion

This compound possesses a chemical structure that suggests susceptibility to hydrolytic and oxidative degradation. A thorough understanding of its stability profile is critical for its successful development and application. This guide has outlined the key theoretical degradation pathways and provided a comprehensive experimental framework based on ICH guidelines for the systematic evaluation of its physical and chemical stability. By employing a robust, well-designed stability program, researchers can ensure the quality, safety, and efficacy of products containing this compound.

References

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Chempublishers. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Pakistan Journal of Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • Hansen, S. H., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology, 96(5), 1383–1397.
  • ResearchGate. (2014). (PDF) Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Hydroxyphenyl)propanamide. Retrieved from [Link]

  • Rabolt, A., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1799.
  • ResearchGate. (2022). (PDF) Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Retrieved from [Link]

  • Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2019). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • Chempublishers. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient. Retrieved from [Link]

  • National Institutes of Health. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1799.
  • PubMed. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 98, 145-161.
  • PubChem. (n.d.). Benzamide. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(5), 1599-1607.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00032.
  • Asian Journal of Research in Chemistry. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(3), 324-332.
  • National Institutes of Health. (2013). Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450. Drug Metabolism and Disposition, 41(7), 1357-1364.
  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 14(12), 1070.
  • Semantic Scholar. (2017). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Retrieved from [Link]

  • Wikipedia. (n.d.). Salicylanilide. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics, 15(3), 1-8.
  • International Journal of Pharmaceutical Sciences and Research. (2021). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. International Journal of Pharmaceutical Sciences and Research, 12(8), 4133-4141.
  • National Institutes of Health. (2011).
  • PubChem. (n.d.). Salicylanilide. Retrieved from [Link]

  • ResearchGate. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]

  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • PubMed. (1998). Synthesis of benzanilide derivatives as dual acting agents with alpha 1-adrenoceptor antagonistic action and steroid 5-alpha reductase inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 8(21), 2967-2972.
  • JRC Publications Repository. (2011). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from melamine kitchenware. Retrieved from [Link]

  • ResearchGate. (2021). Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, N-(3-nitrophenyl)-. Retrieved from [Link]

  • MDPI. (2023). Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO2 Using Simulated Sunlight in Real Water Matrices.
  • PubMed. (2014). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts.
  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • European Patent Office. (1982). Novel benzanilide derivatives and pharmaceutical compositions containing them. (EP 0058009 A1).
  • aromaLAB. (n.d.). Shelf-life Studies. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. Retrieved from [Link]

  • PubMed. (1998). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 873-880.
  • National Institutes of Health. (2015). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. Journal of Chemistry, 2015, 541398.
  • PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1026-1033.
  • Royal Society of Chemistry. (2002). Photodegradation of aryl sulfonamides: N-tosylglycine.

Sources

N-(3-Hydroxyphenyl)benzamide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(3-Hydroxyphenyl)benzamide, a significant member of the biologically active benzamide family of organic compounds. We will delve into its fundamental chemical properties, established synthesis protocols with mechanistic insights, and its proven and potential applications in the realm of drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies.

Introduction: The Significance of the Benzamide Scaffold

Benzamides, amides derived from benzoic acid, represent a cornerstone scaffold in medicinal chemistry.[1] Their prevalence in pharmaceuticals stems from the amide group's ability to form stable hydrogen bonds and the phenyl ring's capacity for diverse intermolecular interactions, making them versatile candidates for targeting a wide range of biological entities.[2] Benzamide derivatives have been successfully developed as histone deacetylase (HDAC) inhibitors, antiviral agents, and enzyme inhibitors.[1][3][4]

This compound serves as a crucial parent molecule for the synthesis of various derivatives with significant pharmacological activities.[1][5] Its structure, featuring a modifiable hydroxyl group, provides a strategic point for chemical alterations to fine-tune its biological profile, making it a compound of high interest for further investigation.

Core Chemical & Physical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and suitability for various analytical and biological assays.

PropertyValueSource
CAS Number 3743-28-0
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.24 g/mol [6]
Appearance Off-white solid[7] (General for Benzamides)
Melting Point 152-154 °C[5]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is achieved through the condensation of 3-hydroxyaniline with benzoyl chloride.[1][5] This reaction is a classic example of the Schotten-Baumann reaction, a method used to synthesize amides from amines and acid chlorides.[8][9]

Causality of Experimental Choices:

  • Base (e.g., Pyridine or NaOH): The reaction is typically performed in the presence of a base. The base serves two critical functions: first, to neutralize the hydrochloric acid (HCl) byproduct that is formed, preventing the protonation of the unreacted amine which would render it non-nucleophilic.[9][10] Second, in some variations, the base can act as a catalyst.

  • Solvent: An aqueous or biphasic medium is often used. The choice of solvent is crucial for managing the reactivity of benzoyl chloride, which can readily hydrolyze in water.[11] Conducting the reaction in an aqueous medium, as cited in the literature, suggests that the aminolysis reaction is significantly faster than hydrolysis under the chosen conditions.[1][5]

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a synthesized representation based on established literature procedures.[1][5]

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 3-hydroxyaniline (1.0 eq) in the chosen aqueous medium.

  • Reaction Initiation: While stirring the solution vigorously at room temperature, slowly add benzoyl chloride (1.05 eq) dropwise. Rationale: Slow addition is crucial to control the exothermic reaction and minimize the competing hydrolysis of benzoyl chloride.

  • pH Adjustment: Concurrently, add a suitable base (e.g., 10% NaOH solution) to maintain the reaction mixture at a slightly alkaline pH. Monitor the pH throughout the addition.

  • Reaction Completion: Continue stirring for 2-3 hours at room temperature after the addition is complete. The formation of a precipitate indicates product formation.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and salts.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques (¹H-NMR, IR, MS) and by measuring its melting point.

Pharmacological Significance and Applications

This compound and its derivatives have demonstrated notable biological activities, positioning them as valuable scaffolds in drug discovery.

Enzyme Inhibition

Research has shown that this compound and its O-substituted derivatives exhibit inhibitory activity against several key enzymes.[1][5]

  • Cholinesterases: Derivatives have been tested for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

  • Lipoxygenase (LOX): This enzyme family plays a role in inflammatory pathways. Inhibition of LOX is a target for developing anti-inflammatory drugs.

The parent compound, this compound, serves as a benchmark in these studies, with its derivatives often showing modulated or enhanced activity.[1]

Scaffold for Drug Development

The inherent structure of this compound makes it an excellent starting point for the development of more complex therapeutic agents.

Caption: Role as a versatile scaffold for drug development.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized this compound.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Characteristic signals include distinct peaks for the protons on both the benzoyl group and the N-substituted 3-hydroxyaniline moiety in the aromatic region (typically δ 6.5-8.0 ppm).[1]

  • Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) is used to determine the molecular weight. The molecular ion peak [M]⁺ is observed at m/z 213. A prominent base peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, is a key fragmentation pattern.[1]

  • Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups. Expected peaks include N-H stretching (~3330 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and a strong C=O (amide) stretch (~1640-1650 cm⁻¹).[5]

Conclusion and Future Directions

This compound is more than a simple organic compound; it is a validated and versatile platform for medicinal chemistry. Its straightforward synthesis and the strategic placement of a reactive hydroxyl group allow for the creation of extensive derivative libraries. The demonstrated activity of its analogues against enzymes relevant to neurodegenerative and inflammatory diseases underscores its potential. Future research should focus on expanding the library of derivatives through modifications at both the hydroxyl position and on the aromatic rings to develop novel therapeutic agents with enhanced potency and selectivity.

References

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30. [Link]

  • PubChem. (n.d.). N-(3-hydroxy-4-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Retrieved from [Link]

  • Wang, H., et al. (2021). Design, synthesis, and biological evaluation of urolithin derivatives as potential phosphodiesterase II inhibitors. ResearchGate. Retrieved from [Link]

  • Qiu, L., et al. (2011). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry, 19(5), 1634-1641. [Link]

  • Li, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(1), 674-686. [Link]

  • Stenutz. (n.d.). 3-fluoro-N-hydroxy-N-(2-methylphenyl)benzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(3-hydroxyphenyl)-2-(trifluoromethyl)benzamide (C14H10F3NO2). Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Hydroxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Preprints.org. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-(hydroxymethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-N-phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghaffar, F. (2015). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Journal of Solution Chemistry, 44(1), 156-164. [Link]

  • Quora. (2017). What is the difference in the reaction of benzoyl chloride with phenols and anilines? Retrieved from [Link]

  • Slideshare. (2017). Benzanilide synthesis. Retrieved from [Link]

  • YouTube. (2021). Write chemical reaction of aniline with benzoyl chloride and write the name of the product obtained. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of N-(3-Hydroxyphenyl)benzamide via Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of N-(3-hydroxyphenyl)benzamide, a valuable intermediate in medicinal chemistry and materials science. The primary focus is on a robust and widely applicable amide coupling protocol utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the chemical principles, rationale for reagent selection, potential side reactions, and detailed analytical characterization.

Introduction: The Significance of the Amide Bond

The amide bond is one of the most fundamental linkages in chemistry and biology, forming the backbone of proteins and finding extensive application in pharmaceuticals, polymers, and advanced materials.[1][2] The synthesis of this compound involves the formation of an amide bond between benzoic acid and 3-aminophenol. This molecule serves as a key building block for more complex structures, including pharmacologically active agents.[3][4]

Direct condensation of a carboxylic acid and an amine to form an amide is often inefficient, requiring high temperatures and resulting in a challenging acid-base equilibrium.[5] Modern synthetic chemistry circumvents this by employing coupling reagents that "activate" the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine under mild conditions.[1][5] This guide focuses on the EDC/HOBt coupling system, a workhorse in organic synthesis known for its efficiency, mild reaction conditions, and minimization of side reactions like racemization.[5]

The Chemistry: Mechanism of EDC/HOBt Coupling

The EDC/HOBt-mediated amide coupling is a multi-step process designed to create a highly reactive intermediate that readily couples with the amine.

  • Activation of the Carboxylic Acid: The carboxylic acid (benzoic acid) attacks the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.[5]

  • Formation of the HOBt Active Ester: The nucleophilic HOBt rapidly reacts with the O-acylisourea. This forms an HOBt-ester, which is more stable than the O-acylisourea and crucially, less prone to side reactions and racemization (if chiral centers were present).[5]

  • Nucleophilic Attack and Amide Formation: The amine (3-aminophenol) then attacks the carbonyl carbon of the HOBt-ester. This is the rate-determining step and results in the formation of the desired amide bond and the release of HOBt.

This elegant mechanism ensures a high-yielding and clean reaction under mild conditions.

Experimental Protocol

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Materials and Reagents

Proper reagent handling and quality are paramount for successful synthesis. All reagents should be of high purity and anhydrous solvents should be used where specified.

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
Benzoic AcidC₇H₆O₂122.12122.4249Starting material.
3-AminophenolC₆H₇NO109.13123164 (subl.)Starting material.
EDC·HClC₉H₁₇N₃·HCl191.70111-115N/ACoupling agent. Water-soluble.
HOBt (hydrate)C₆H₅N₃O·xH₂O135.13 (anhyd.)155-158N/AAdditive to suppress side reactions.
DIPEAC₈H₁₉N129.24-50126.5Non-nucleophilic base.
Anhydrous DMFC₃H₇NO73.09-61153Polar aprotic solvent.
DichloromethaneCH₂Cl₂84.93-96.739.6Solvent for extraction.
Ethyl AcetateC₄H₈O₂88.11-83.677.1Solvent for chromatography/recrystallization.
HexanesC₆H₁₄86.18-9569Solvent for chromatography/recrystallization.
Step-by-Step Synthesis Procedure

The following workflow diagram provides a high-level overview of the process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Dissolve Benzoic Acid (1.0 eq), 3-Aminophenol (1.1 eq), & HOBt (1.2 eq) in anhydrous DMF. cool 2. Cool solution to 0 °C (ice bath). prep->cool add_edc 3. Add EDC·HCl (1.2 eq) portion-wise. cool->add_edc add_base 4. Add DIPEA (2.5 eq) dropwise. add_edc->add_base stir 5. Warm to RT and stir for 12-24 hours. add_base->stir quench 6. Quench with water and extract with Ethyl Acetate. stir->quench wash 7. Wash organic layer sequentially with 1M HCl, sat. NaHCO₃, and brine. quench->wash dry 8. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 9. Purify via recrystallization or column chromatography. dry->purify analyze 10. Characterize product (NMR, IR, MS, M.P.). purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a round-bottom flask, add benzoic acid (1.0 equiv), 3-aminophenol (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Dissolve the mixture in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.5 M with respect to the benzoic acid.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture over 5 minutes, ensuring the temperature remains below 5 °C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) dropwise to the flask.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Aqueous Washes: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine. This removes unreacted amine, residual acid, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel.

Rationale and Discussion

A deep understanding of the role of each component is critical for troubleshooting and adapting the protocol.

  • Choice of Coupling Reagent: While EDC/HOBt is robust, other reagents like HATU or PyBOP can be used, often leading to faster reaction times or higher efficiency for sterically hindered substrates.[6][7][8] However, they are more expensive and can introduce their own purification challenges. For this specific transformation, EDC/HOBt offers an excellent balance of reactivity, cost, and ease of use.

  • Solvent Selection: DMF is an excellent solvent for amide couplings due to its high polarity, which helps to dissolve the reactants and intermediates.[5] Dichloromethane (DCM) is another common choice.[5] The selection should be based on reactant solubility and downstream processing. Greener solvent alternatives like 2-methyltetrahydrofuran are also being explored.[2]

  • Base Selection: A non-nucleophilic tertiary amine base like DIPEA is crucial.[5][7] Its role is to neutralize the HCl salt of EDC and the HOBt released during the reaction, driving the equilibrium towards the product. It is bulky enough that it does not compete with 3-aminophenol as a nucleophile.

  • Potential Side Reactions: The primary side reaction of concern is the O-acylation of the phenolic hydroxyl group on 3-aminophenol. The amine is significantly more nucleophilic than the phenol, so N-acylation is heavily favored. Running the reaction at 0 °C to room temperature and avoiding excess benzoic acid helps to minimize this side reaction.

Characterization of this compound

Confirming the structure and purity of the final product is a critical final step.

Property Expected Result
Appearance White to off-white solid
Yield 80-95%
Melting Point 152-154 °C[4]
¹H NMR Consistent with published spectra.[4]
IR (cm⁻¹) ~3420 (O-H), ~3230 (N-H), ~1620 (C=O, amide I)[4]
EIMS (m/z) Molecular ion [M]⁺ at 213, base peak at 105 [C₆H₅CO]⁺[3]
Interpreting the Spectra
  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include a singlet for the amide proton (N-H) around δ 10.0 ppm, a singlet for the phenolic proton (O-H) around δ 9.5 ppm, and distinct aromatic signals for both the benzoyl and hydroxyphenyl rings. The protons ortho to the benzoyl carbonyl typically appear furthest downfield (around δ 7.9 ppm).[4]

  • IR Spectroscopy: The presence of a strong, sharp absorption band around 1620 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch.[9] Broad bands above 3200 cm⁻¹ confirm the presence of the N-H and O-H stretches.[4][9]

Safety and Handling

Good laboratory practice is essential. All procedures should be performed in a well-ventilated fume hood.

  • EDC·HCl and HOBt: These reagents are irritants. Avoid inhalation of dust and contact with skin and eyes.

  • DIPEA: Corrosive and flammable. It has a strong, unpleasant odor. Handle with care.

  • DMF: A potential reproductive toxin. Avoid exposure.

  • DCM: A suspected carcinogen. Minimize inhalation and skin contact.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

This application note provides a reliable and well-characterized protocol for the synthesis of this compound using an EDC/HOBt mediated amide coupling. By understanding the underlying mechanism and the rationale for the chosen reagents and conditions, researchers can confidently apply and adapt this methodology for the synthesis of a wide range of amide-containing target molecules.

References

  • Wobble-base. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, April 19). amide coupling reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Full Interpretation of IR and NMR Spectra. Retrieved from [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. Retrieved from [Link]

  • Chempublishers. (n.d.). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Retrieved from [Link]

  • Slavchev, I., Ward, J. S., Rissanen, K., Dobrikov, G. M., & Simeonov, S. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(33), 21334-21342. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • St John, T. (2018, April 13). NMR Analysis - Determining a Structure with IR and NMR [Video]. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide.... Retrieved from [Link]

  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. Retrieved from [Link]

  • Abbasi, M. A., Rehman, A. U., Irshad, M., Siddiqui, S. Z., & Ashraf, M. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30. Retrieved from [Link]

Sources

Purification of N-(3-Hydroxyphenyl)benzamide by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the purification of N-(3-Hydroxyphenyl)benzamide, a key intermediate in pharmaceutical synthesis, using the robust technique of recrystallization. We move beyond a simple set of instructions to provide a deep dive into the theoretical underpinnings and practical considerations of the crystallization process. This document is intended for researchers, chemists, and process development professionals seeking to achieve high purity for this and structurally related amide compounds. The protocol herein describes a validated method using a single-solvent system with methanol and explores the rationale for selecting alternative solvent systems, complete with detailed troubleshooting guidance.

Introduction: The Rationale for Recrystallization

This compound is synthesized via the condensation of 3-aminophenol and benzoyl chloride[1][2]. As with most organic syntheses, the crude product is invariably contaminated with unreacted starting materials, by-products, and other process-related impurities. For its use in subsequent downstream applications, particularly in drug development, achieving high purity is not merely desirable but essential.

Recrystallization is a powerful, cost-effective, and scalable purification technique for solid organic compounds[3]. The fundamental principle is based on the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures. An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be highly soluble at all temperatures, remaining in the liquid phase (mother liquor), or completely insoluble, allowing for their removal via hot filtration[4]. This process, when executed correctly, allows for the selective crystallization of the target molecule, forming a highly organized crystal lattice that excludes dissimilar impurity molecules.

Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential impurities. In the synthesis of this compound from 3-aminophenol and benzoyl chloride, the primary impurities include:

  • Unreacted 3-Aminophenol: A polar starting material that may persist if the reaction does not go to completion.

  • Benzoic Acid: Formed from the hydrolysis of the highly reactive benzoyl chloride by trace amounts of water[5].

  • Diacylated By-products: Potential for acylation at both the amino and hydroxyl groups of 3-aminophenol, although N-acylation is significantly more favorable under standard Schotten-Baumann conditions.

The structural differences between these impurities and the target compound are significant enough to create the solubility differentials needed for effective separation by recrystallization.

Materials and Equipment

Reagents
  • Crude this compound

  • Methanol (ACS Grade or higher)

  • Ethanol (Optional, for alternative protocol)

  • Deionized Water (Optional, for alternative protocol)

  • Ethyl Acetate (Optional, for alternative protocol)

  • Hexanes (Optional, for alternative protocol)

  • Activated Charcoal (Optional, for removal of colored impurities)

  • Celatom® or Filter Aid (Optional, for hot filtration)

Equipment
  • Erlenmeyer flasks (various sizes)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Condenser (Allihn or Graham)

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Heavy-walled vacuum tubing

  • Ice bath

  • Spatulas and glass stirring rods

  • Watch glasses

  • Melting point apparatus

Safety Precautions

Hazard Analysis: this compound and related benzamides should be handled with care. While a specific Safety Data Sheet (SDS) for the title compound is not universally available, data from analogous structures suggest it may cause skin, eye, and respiratory irritation[6][7][8]. Organic solvents like methanol, ethanol, and ethyl acetate are flammable.

Personal Protective Equipment (PPE):

  • Wear ANSI-approved safety goggles at all times.

  • Use nitrile gloves to prevent skin contact.

  • Conduct all operations in a well-ventilated chemical fume hood.

Handling:

  • Avoid generating and inhaling dusts of the solid compound.

  • When heating flammable solvents, use a steam bath or a heating mantle connected to a temperature controller. Avoid open flames.

  • Ensure flasks are securely clamped.

Protocol I: Single-Solvent Recrystallization from Methanol

This protocol is based on literature precedent for the successful purification of this compound[1][2]. Methanol is an effective solvent due to the compound's high solubility at elevated temperatures and significantly lower solubility when cold.

Step 1: Solvent Selection and Dissolution
  • Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of methanol (e.g., 20-25 mL) to the flask, just enough to create a slurry.

  • Place the flask on a hot plate, attach a condenser to the neck of the flask, and begin heating with gentle stirring.

  • Bring the solvent to a gentle boil. Add methanol in small portions (1-2 mL at a time) down the condenser until all the solid has just dissolved. Causality: Adding the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing crystal recovery[4]. An excess of solvent will result in a lower yield.

Step 2: Decolorization and Hot Filtration (Optional)
  • If the hot solution is highly colored, it may indicate the presence of chromophoric impurities.

  • Remove the flask from the heat source, and allow the boiling to subside slightly.

  • Add a very small amount of activated charcoal (spatula tip) to the solution. Causality: Activated charcoal has a high surface area and adsorbs large, colored impurity molecules. Using too much will adsorb the product and reduce the yield.

  • Bring the solution back to a boil for a few minutes.

  • To remove the charcoal (or any insoluble impurities), perform a hot gravity filtration. Preheat a second Erlenmeyer flask containing a small amount of boiling solvent and a stemless funnel with fluted filter paper on the hot plate. Quickly pour the hot mixture through the filter paper. Causality: Preheating the apparatus prevents premature crystallization of the product in the funnel, which would lead to significant loss of yield[9].

Step 3: Crystallization
  • Remove the flask containing the clear, hot solution from the heat. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature on the benchtop. Causality: Slow cooling is paramount for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice, compromising purity.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

Step 4: Isolation and Drying of Crystals
  • Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.

  • Wet the filter paper with a small amount of ice-cold methanol.

  • Turn on the vacuum and swirl the cold crystal slurry to suspend the crystals, then quickly pour it into the Büchner funnel.

  • Wash the crystals with a small amount (2-3 portions) of ice-cold methanol to remove any adhering mother liquor. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product.

  • Allow the vacuum to pull air through the crystals for 15-20 minutes to partially dry them.

  • Transfer the purified crystals to a watch glass, breaking up any large clumps, and allow them to air-dry completely in a fume hood or a vacuum oven at a modest temperature.

Step 5: Characterization
  • Determine the final mass and calculate the percent recovery.

  • Measure the melting point of the purified crystals. Pure this compound should exhibit a sharp melting point around 152-154 °C [2]. A broad or depressed melting range indicates the presence of residual impurities.

Protocol II: Development of a Mixed-Solvent System

For N-substituted benzamides, binary solvent systems like ethanol/water or ethyl acetate/hexanes can be highly effective[4]. This approach is useful if a single suitable solvent cannot be identified. The principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid, indicating saturation.

Solvent Pair Selection Rationale
Solvent Pair"Good" Solvent"Anti-Solvent"Rationale
Ethanol-Water EthanolWaterThis compound is expected to be soluble in hot ethanol. Water, being highly polar, will act as an effective anti-solvent to induce crystallization. Both are miscible.
Ethyl Acetate-Hexanes Ethyl AcetateHexanesA less polar option. The compound should dissolve in the moderately polar ethyl acetate, while the nonpolar hexanes will decrease its solubility. Both are miscible.
General Procedure for Mixed-Solvent Recrystallization
  • Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until a persistent cloudiness (turbidity) is observed.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Proceed with the cooling, isolation, and drying steps as described in Protocol I (Steps 3-5).

Data Summary and Visualization

Key Physical and Solvent Data
ParameterValue / ObservationSource / Rationale
Melting Point (Pure) 152-154 °C[2]
Primary Recommended Solvent MethanolLiterature confirmed effective purification[1][2].
Alternative Solvent Systems Ethanol/Water, Ethyl Acetate/HexanesCommon effective systems for N-substituted benzamides[4].
Parent Compound Solubility Benzamide is highly soluble in polar protic solvents like methanol and ethanol, and sparingly soluble in water[10][11][12]. This provides a strong rationale for the chosen systems.
Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B Slurry Formation C Add Activated Charcoal (if colored) B->C Impurities Present E Slow Cooling to Room Temperature B->E No Insoluble Impurities D Perform Hot Gravity Filtration C->D D->E F Cool in Ice Bath E->F Maximize Yield G Vacuum Filtration (Büchner Funnel) F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J Characterize: - Yield Calculation - Melting Point Analysis I->J Final Step

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used. The solution is not supersaturated.Gently boil off some of the solvent in a fume hood to concentrate the solution, then attempt to cool again.
Supersaturation. The solution is supersaturated but lacks a nucleation point.1. Scratch: Gently scratch the inside surface of the flask at the meniscus with a glass rod. 2. Seed: Add a tiny "seed" crystal of the pure compound.
Oiling Out The compound is coming out of solution above its melting point, often due to a highly concentrated solution or rapid cooling.1. Reheat the mixture to redissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool much more slowly. Insulating the flask can help.
Low Recovery / Yield Too much solvent was used during dissolution. Premature crystallization occurred during hot filtration. Excessive washing with a solvent that was not ice-cold.1. Use the absolute minimum amount of hot solvent. 2. Ensure the filtration apparatus is thoroughly preheated. 3. Use minimal volumes of ice-cold solvent for washing the final crystals.
Product is Still Impure (Poor MP) Cooling was too rapid, trapping impurities. Inappropriate solvent choice, where the impurity has similar solubility to the product.1. Repeat the recrystallization, ensuring very slow, undisturbed cooling. 2. Experiment with a different solvent system (e.g., a mixed-solvent system) to exploit different solubility properties.

References

  • ChemBK. (n.d.). benzamide, 3-hydroxy-. Retrieved from [Link]

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Pakistan Journal of Chemistry. [Link]

  • Rehman, A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. ResearchGate. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Spiral, Imperial College London. (n.d.). Solubility determination and modelling of benzamide in organic solvents.... Retrieved from [Link]

  • Finar Limited. (2010). Material Safety Data Sheet: Benzamide. [Link]

  • Wang, H., et al. (n.d.). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide... ResearchGate. [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. [Link]

  • ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents.... [Link]

  • ResearchGate. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

  • ResearchGate. (2025). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water.... [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. [Link]

  • LookChem. (2025). N-(2-hydroxyphenyl)benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-hydroxy-4-methylphenyl)benzamide. PubChem. [Link]

  • Reddit r/chemistry. (2024). Looking for suggestions to dissolve benzamide derivatives. [Link]

Sources

Application Note: A Robust Preparative HPLC Method for the Purification of N-(3-Hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, optimized, and validated protocol for the purification of N-(3-Hydroxyphenyl)benzamide from a crude synthetic mixture using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This compound is a molecule of interest in medicinal chemistry and materials science, often synthesized via the condensation of 3-hydroxyaniline and benzoyl chloride.[1][2][3] The resulting crude product typically contains unreacted starting materials and by-products that necessitate efficient removal. This guide provides a comprehensive methodology, from first principles of method development to a step-by-step purification workflow and post-purification analysis, designed for researchers, chemists, and drug development professionals requiring a high-purity compound for subsequent applications.

Introduction and Principles of Separation

This compound is a moderately polar molecule featuring two aromatic rings, an amide linkage, and a key phenolic hydroxyl group.[1] The presence of these functional groups dictates its chromatographic behavior. The goal of this method is to separate the target compound from potentially more polar impurities (e.g., 3-hydroxyaniline) and less polar impurities (e.g., benzoyl-related by-products).

Reversed-phase HPLC is the technique of choice for this application.[4][5] The separation mechanism is based on the differential partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[6]

  • Analyte Properties: this compound possesses a predicted pKa of approximately 9.26 for its phenolic hydroxyl group.[7] To ensure consistent retention and sharp, symmetrical peaks, it is crucial to suppress the ionization of this group.[8][9]

  • Method Rationale: By acidifying the mobile phase to a pH well below the analyte's pKa (e.g., pH 2-3), the hydroxyl group remains in its neutral, protonated form. This increases its hydrophobicity, leading to stronger interaction with the C18 stationary phase and improved chromatographic performance. A gradient elution, starting with a high aqueous content and progressively increasing the organic solvent concentration, allows for the elution of components in order of increasing hydrophobicity.

Logical Framework for Method Development

MethodDevelopment cluster_Analyte Analyte Properties cluster_Strategy Chromatographic Strategy cluster_Rationale Rationale & Implementation Analyte This compound - Aromatic Rings - Phenolic -OH (pKa ~9.3) - Amide Linkage - Moderate Polarity Mode Select HPLC Mode Analyte->Mode Mode_R Reversed-Phase (RP-HPLC) Effective for moderately polar organics. Mode->Mode_R Column Select Stationary Phase Column_R C18 Column (5-10 µm) Industry standard for RP, provides excellent hydrophobic retention. Column->Column_R MobilePhase Design Mobile Phase MobilePhase_R Water/Acetonitrile Gradient with 0.1% TFA (pH ~2) - Suppresses phenol ionization - Ensures sharp peaks - Gradient resolves wide polarity range MobilePhase->MobilePhase_R Detection Select Detector Detection_R UV Detector (254 nm) Strong chromophores (aromatic rings) allow for sensitive detection. Detection->Detection_R Mode_R->Column Column_R->MobilePhase MobilePhase_R->Detection

Figure 1: Rationale for HPLC method parameter selection.

Materials and Instrumentation

This protocol specifies all necessary components for successful purification. Equivalent instrumentation and reagents from other qualified vendors may be substituted.

CategoryItem
Instrumentation Preparative HPLC system with binary gradient pump, UV/Vis detector, manual or automated injector, and fraction collector.
Analytical HPLC system for purity analysis.
Rotary evaporator or lyophilizer for solvent removal.
Vortex mixer and sonicator.
HPLC Column Preparative: C18 stationary phase, 5 or 10 µm particle size, ≥20 mm internal diameter (e.g., 21.2 x 150 mm).
Analytical: C18 stationary phase, <5 µm particle size (e.g., 4.6 x 150 mm, 3.5 µm).[10]
Chemicals & Reagents Crude this compound sample.
Acetonitrile (ACN), HPLC Grade or higher.[11]
Water, HPLC Grade (e.g., Milli-Q or equivalent).
Trifluoroacetic Acid (TFA), HPLC Grade, >99.5% purity.[12]
Dimethyl Sulfoxide (DMSO) or Methanol (MeOH), HPLC Grade (for sample dissolution).
Labware Volumetric flasks, appropriate glassware, 0.22 or 0.45 µm syringe filters (PTFE or other solvent-compatible membrane).

Detailed Experimental Protocol

This protocol is divided into five stages: preparation, purification, analysis, and final processing.

Part A: Mobile Phase and Sample Preparation
  • Mobile Phase A (Aqueous): Prepare 1 L of 0.1% TFA in HPLC-grade water. To do this, add 1 mL of TFA to 999 mL of water. Degas the solution for 15-20 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Prepare 1 L of 0.1% TFA in HPLC-grade ACN. Add 1 mL of TFA to 999 mL of ACN. Degas the solution.

    • Scientist's Note: The addition of 0.1% TFA to both mobile phases is critical. It maintains a constant pH and ion-pairing environment throughout the gradient, preventing baseline shifts and peak distortion.[12]

  • Crude Sample Preparation:

    • Accurately weigh the crude this compound.

    • Dissolve the sample in a minimal amount of DMSO or Methanol to create a concentrated stock solution (e.g., 50-100 mg/mL). The compound is reported to be soluble in methanol.[7]

    • Ensure complete dissolution using a vortex mixer or brief sonication.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.

Part B: HPLC Method Parameters

The following parameters should be programmed into the preparative HPLC system.

ParameterPreparative MethodAnalytical Method (for Purity Check)
Column C18, 21.2 x 150 mm, 5 µmC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min1.0 mL/min
Gradient Time (min) %B
0.020
5.020
25.080
27.095
30.095
30.120
35.020
Injection Volume 1-5 mL (dependent on concentration and column loading capacity)5-10 µL
Detection Wavelength 254 nm or 275 nm254 nm or 275 nm
Column Temperature Ambient or 30 °CAmbient or 30 °C
  • Scientist's Note: The gradient is designed to be relatively shallow (2.5% B/min) to ensure maximum resolution between the target peak and closely eluting impurities. A steep wash step to 95% B is included to clean the column of any highly non-polar compounds before re-equilibration.

Part C: Purification and Fraction Collection
  • System Equilibration: Purge the pump lines with fresh mobile phase. Equilibrate the preparative column with the starting conditions (20% B) for at least 3-5 column volumes or until a stable baseline is achieved.

  • Blank Injection: Perform a blank run (injecting only the sample solvent, e.g., DMSO/MeOH) to identify any system or solvent-related peaks.

  • Sample Injection: Inject the filtered crude sample onto the equilibrated column.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions as the main peak corresponding to this compound begins to elute. It is advisable to collect fractions across the entire peak (early, middle, and late) into separate vessels.

Part D: Purity Analysis and Post-Purification Processing
  • Purity Assessment: Analyze small aliquots from the collected fractions using the analytical HPLC method detailed in the table above. This faster method will confirm the purity of each fraction.

  • Fraction Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal:

    • Remove the majority of the acetonitrile from the pooled fractions using a rotary evaporator.

    • The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the purified compound as a fluffy, white solid. This is the preferred method for obtaining a dry, stable final product.[12]

  • Final Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., LC-MS, NMR).

Expected Results and Troubleshooting

Under the specified conditions, this compound is expected to elute as a sharp, well-defined peak. Polar impurities will elute earlier in the gradient, while more non-polar (hydrophobic) impurities will elute later.

ProblemPotential CauseSuggested Solution
Broad or Tailing Peaks Insufficient mobile phase acidification; Column overload; Column degradation.Ensure TFA concentration is 0.1% in both mobile phases.[13] Reduce the injection volume or sample concentration. Replace the column if it has exceeded its lifetime.
Poor Resolution Gradient is too steep; Inappropriate stationary phase.Decrease the gradient slope (e.g., 20-60% B over 30 minutes). If separation is still poor, consider a phenyl-hexyl stationary phase to introduce alternative pi-pi interaction selectivity.[14][15]
High Backpressure Sample precipitation on column; Frit blockage; High mobile phase viscosity.Ensure the sample is fully dissolved and filtered before injection.[8] Back-flush the column (disconnect from the detector first). Methanol can be used in place of ACN but may result in higher pressure and different selectivity.
No Peak Detected Incorrect detection wavelength; Compound did not elute.Verify the UV absorbance spectrum of the compound to confirm an appropriate wavelength. Run a full, steep gradient (e.g., 5-95% B over 10 min) to ensure the compound is not irreversibly retained on the column.

Concluding Remarks

The reversed-phase HPLC method detailed in this application note provides a reliable and scalable protocol for the purification of this compound. The key to this method's success lies in the logical application of chromatographic principles: the use of a C18 stationary phase for hydrophobic retention, an acidified mobile phase to control analyte ionization state, and an optimized gradient for high-resolution separation. This robust procedure yields a final product of high purity, suitable for the most demanding research and development applications.

Overall Purification Workflow

Figure 2: Complete workflow for the purification of this compound.

References

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from Aurora Pro Scientific website. [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from Chromtech website. [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from Waters Corporation website. [Link]

  • ChemBK. (n.d.). benzamide, 3-hydroxy-. Retrieved from ChemBK website. [Link]

  • Salehi, B., et al. (2018). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 23(10), 2429. [Link]

  • Phenomenex. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method. Retrieved from Phenomenex Blog. [Link]

  • Hawach Scientific. (2025, August 20). Polar Column in HPLC Example. Retrieved from Hawach Scientific website. [Link]

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 1-6. [Link]

  • ResearchGate. (n.d.). HPLC-DAD chromatograms at 275 nm of standard phenols solution. Retrieved from ResearchGate. [Link]

  • Chen, C. Y., et al. (2013). Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide. Journal of Chromatographic Science, 51(5), 443–448. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex website. [Link]

  • Mastelf Technologies. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from Mastelf Technologies website. [Link]

  • Chempublishers. (2014, March 20). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Retrieved from Chempublishers website. [Link]

  • Chromatography Forum. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases. Retrieved from Chromatography Forum website. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from Waters Corporation website. [Link]

  • ResearchGate. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Retrieved from ResearchGate. [Link]

  • Chen, C. Y., et al. (2013). Synthesis, HPLC Measurement and Bioavailability of the Phenolic Amide Amkamide. Journal of Chromatographic Science, 51(5), 443-8. [Link]

  • Reddit. (2020, November 27). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Retrieved from Reddit. [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from Wikipedia. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from Advanced Chromatography Technologies website. [Link]

Sources

Application Note: A Strategic Workflow for the Development of Cell-Based Assays for N-(3-Hydroxyphenyl)benzamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characterization of novel chemical entities is a cornerstone of modern drug discovery. N-(3-Hydroxyphenyl)benzamide, a member of the pharmacologically diverse benzamide class of compounds, presents a compelling candidate for biological investigation. Benzamide derivatives have been implicated in a range of cellular processes, including enzyme inhibition and the modulation of inflammatory pathways.[1][2] This application note provides a comprehensive, two-tiered strategy for developing robust cell-based assays to characterize the biological activity of this compound. We first establish a primary assay to determine the compound's impact on overall cell viability and proliferation, a critical first step for any new compound.[3][4] Subsequently, we detail a secondary, mechanism-based reporter assay to investigate a plausible mode of action—the modulation of the NF-κB inflammatory signaling pathway.[2] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, scientific rationale for experimental choices, and best practices for assay validation.

Introduction: The Rationale for a Tiered Assay Approach

Cell-based assays are indispensable tools in drug discovery, offering a physiologically relevant context to evaluate a compound's efficacy, mechanism of action, and potential toxicity.[4][5][6] Unlike biochemical assays, which assess activity against purified targets, cell-based systems preserve the complex intracellular environment, including native protein conformations, membrane localization, and intricate signaling networks.[5][7]

For a novel compound like this compound, whose precise mechanism of action is not fully elucidated, a tiered or sequential assay approach is maximally informative.

  • Primary Screening: This initial phase aims to answer a fundamental question: Does the compound have any effect on the cell? Assays measuring cell viability, proliferation, or cytotoxicity provide a broad-view assessment of the compound's biological footprint.[8][9] This data is essential for determining a compound's therapeutic window and for distinguishing targeted pharmacological effects from general toxicity.[8][10]

  • Secondary (Mechanistic) Screening: Once a compound's general effect on cell health is understood, secondary assays can be deployed to investigate specific molecular targets or signaling pathways.[11] Based on literature suggesting that benzamides can possess anti-inflammatory properties through inhibition of the transcription factor NF-κB[2], a targeted NF-κB reporter assay serves as a logical and powerful secondary screen.

This structured workflow ensures that resources are used efficiently and that data from mechanistic studies can be interpreted in the proper context of the compound's overall cellular impact.

Primary Screening: ATP-Based Cell Viability Assay

Scientific Principle

The quantification of adenosine triphosphate (ATP) is a highly sensitive and reliable method for determining the number of viable, metabolically active cells in culture.[3][12] ATP is the principal energy currency of the cell and is rapidly degraded upon cell death. Luminescence-based ATP detection assays, such as Promega's CellTiter-Glo®, utilize a thermostable luciferase enzyme that, in the presence of ATP and its substrate luciferin, generates a stable luminescent signal directly proportional to the amount of ATP present.[13][14] This provides a robust readout of cell viability, making it an industry standard for high-throughput screening (HTS).[4]

Experimental Workflow: Primary Viability Screen

The following diagram outlines the general workflow for the primary cell viability assay.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_readout Phase 3: Readout & Analysis cell_culture 1. Culture Cells (e.g., HEK293) plate_cells 2. Seed Cells in 96-well Plate cell_culture->plate_cells adherence 3. Allow Cells to Adhere (18-24 hours) plate_cells->adherence treat_cells 5. Add Compound to Cells adherence->treat_cells compound_prep 4. Prepare Compound Dilutions (this compound) compound_prep->treat_cells incubation 6. Incubate (e.g., 48-72 hours) treat_cells->incubation add_reagent 7. Add ATP Detection Reagent (e.g., CellTiter-Glo®) incubation->add_reagent lyse_cells 8. Lyse Cells & Stabilize Signal (10 min incubation) add_reagent->lyse_cells read_lum 9. Read Luminescence lyse_cells->read_lum analyze 10. Analyze Data (Calculate IC50) read_lum->analyze

Caption: Workflow for the ATP-based primary cell viability assay.

Detailed Protocol: ATP-Based Cell Viability

Materials:

  • HEK293 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • White, clear-bottom 96-well assay plates suitable for luminescence[15]

  • ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Culture HEK293 cells under standard conditions (37°C, 5% CO₂). Ensure cells are healthy and in the logarithmic growth phase.[16]

    • Trypsinize and resuspend cells in fresh media. Perform a cell count to determine viability.[17]

    • Dilute the cell suspension to a pre-optimized density (e.g., 5,000 cells/100 µL) and seed 100 µL into each well of a 96-well plate.

    • Causality: Optimizing seeding density is critical; too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[17]

    • Incubate the plate for 18-24 hours to allow cells to adhere and resume normal growth.

  • Compound Treatment:

    • Prepare a serial dilution series of this compound in culture medium from your DMSO stock. A typical starting range is 100 µM down to 0.01 µM in 8-12 steps.

    • Include "vehicle control" wells containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%).

    • Include "untreated" or "media only" wells as a negative control for 100% viability.

    • Carefully remove the old media from the cells and add 100 µL of the media containing the compound dilutions or controls.

    • Incubate for a predetermined duration (e.g., 48 or 72 hours).

  • Assay Readout:

    • Equilibrate the assay plate and the ATP detection reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of the ATP detection reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Presentation and Analysis

The raw luminescence units (RLU) are normalized to the vehicle control to determine the percent viability for each compound concentration.

Table 1: Hypothetical Viability Data for this compound

Concentration (µM) Raw Luminescence (RLU) % Viability vs. Vehicle
100 15,250 7.6%
33.3 48,900 24.5%
11.1 101,200 50.6%
3.7 165,800 82.9%
1.2 190,400 95.2%
0.4 198,600 99.3%
0.1 201,000 100.5%

| Vehicle (0.5% DMSO) | 200,000 | 100.0% |

From this dose-response curve, a half-maximal inhibitory concentration (IC₅₀) can be calculated using non-linear regression analysis (e.g., in GraphPad Prism). In this example, the IC₅₀ is approximately 11 µM .

Secondary Screening: NF-κB Reporter Gene Assay

Scientific Principle

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by agents like Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the translocation of NF-κB into the nucleus, where it binds to specific DNA response elements to activate gene transcription.[2]

A luciferase reporter assay can quantitatively measure the activity of this pathway.[18] The assay utilizes a cell line engineered to contain a plasmid where the expression of the firefly luciferase gene is controlled by a promoter with multiple NF-κB response elements.[19][20] Activation of the pathway drives luciferase expression, producing light. A compound that inhibits the pathway will reduce the TNF-α-induced luminescent signal.

NF-κB Signaling Pathway and Point of Inhibition

This diagram illustrates the canonical NF-κB pathway and the potential inhibitory role of the test compound.

G cluster_cytoplasm Cytoplasm cluster_NFkB_complex Inactive NF-κB Complex cluster_nucleus TNFa TNF-α (Stimulus) TNFR TNFR1 Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB NFkB_p65 p65 NFkB_p50 p50 Nucleus Nucleus NFkB_p65->Nucleus NFkB_DNA NF-κB binds to Response Element Luciferase Luciferase Gene Expression NFkB_DNA->Luciferase Light Luminescent Signal Luciferase->Light Compound N-(3-Hydroxyphenyl) benzamide Compound->IKK

Caption: Canonical NF-κB signaling pathway and potential inhibition point.

Detailed Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Culture medium (as above)

  • Recombinant Human TNF-α (stimulant)

  • This compound (test compound)

  • Dual-luciferase reporter assay system (e.g., Dual-Glo®, Promega), which measures both Firefly (experimental) and Renilla (transfection control) luciferase.

  • White, clear-bottom 96-well assay plates[15]

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the stable reporter cell line into a 96-well plate at a pre-optimized density (e.g., 10,000 cells/100 µL).

    • Incubate for 18-24 hours.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium. Concentrations should be chosen based on the primary viability data, focusing on non-toxic concentrations (e.g., below the IC₅₀).

    • Add 50 µL of the compound dilutions to the appropriate wells.

    • Incubate for 1 hour. This pre-incubation allows the compound to enter the cells and engage its potential target before stimulation.

  • Stimulation:

    • Prepare TNF-α in culture medium at a concentration that is 2x its final desired concentration (e.g., 20 ng/mL for a 10 ng/mL final). The optimal TNF-α concentration should be determined empirically by titration.

    • Add 50 µL of the TNF-α solution to all wells except the "unstimulated" controls. Add 50 µL of plain media to the unstimulated wells.

    • Incubate for 6-8 hours, which is typically sufficient time for reporter gene expression to peak.

  • Assay Readout:

    • Follow the manufacturer's protocol for the dual-luciferase assay system. This typically involves:

    • Equilibrating the plate and reagents to room temperature.

    • Adding the first reagent (e.g., ONE-Glo™ EX) which lyses cells and contains the substrate for Firefly luciferase.

    • Reading the Firefly luminescence (Signal A).

    • Adding the second reagent (e.g., NanoDLR™ Stop & Glo®) which quenches the Firefly signal and provides the substrate for the control (e.g., NanoLuc® or Renilla) luciferase.

    • Reading the control luminescence (Signal B).

Data Presentation and Analysis

The Firefly luciferase signal is normalized to the control (Renilla) luciferase signal for each well to correct for variations in cell number and transfection efficiency. The inhibition is then calculated relative to the stimulated (TNF-α only) control.

Table 2: Hypothetical NF-κB Inhibition Data

Condition Compound (µM) Normalized Luminescence (Firefly/Renilla) % Inhibition of TNF-α Signal
Unstimulated 0 1.5 N/A
TNF-α Stimulated 0 50.0 0%
TNF-α + Compound 10 8.2 86.2%
TNF-α + Compound 3.3 15.5 71.1%
TNF-α + Compound 1.1 26.0 49.5%
TNF-α + Compound 0.37 39.8 21.0%

| TNF-α + Compound | 0.12 | 48.5 | 3.1% |

This data allows for the calculation of an IC₅₀ for pathway inhibition, which in this hypothetical case is approximately 1.1 µM .

Assay Validation and Best Practices

For any cell-based assay to be trustworthy, especially in a screening context, it must be rigorously validated.[21]

  • Assay Robustness (Z'-factor): For HTS applications, the Z'-factor is a statistical parameter used to evaluate the quality of an assay.[22] It measures the dynamic range and data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for screening. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|

  • Reproducibility: Assays should be reproducible day-to-day and plate-to-plate. Running the same control compounds and concentrations across multiple experiments is essential to demonstrate consistency.

  • Cell Health and Handling: Always use cells that are healthy, within a low passage number range, and free from contamination.[17] Inconsistent cell handling is a major source of variability.[16]

  • Compound Interference: Small molecules can sometimes directly inhibit luciferase or cause autofluorescence. It is good practice to run a counterscreen with purified luciferase enzyme or test for autofluorescence to rule out assay artifacts.

Conclusion

The development of reliable cell-based assays is fundamental to understanding the biological properties of novel compounds like this compound. The tiered strategy presented here provides a logical and efficient path forward. It begins with a broad assessment of cell viability to establish a compound's toxicity profile and effective concentration range. This is followed by a specific, hypothesis-driven mechanistic assay, such as an NF-κB reporter screen, to probe a potential mode of action. By following these detailed protocols and adhering to rigorous validation standards, researchers can generate high-quality, interpretable data that accelerates the journey of drug discovery and development.

References

  • Kanu, A., & Singh, M. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in Cell Biology, 153, 91-102. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved January 2, 2026, from [Link]

  • Kamiloglu, S., Sari, G., Ozdal, T., & Capanoglu, E. (2020). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 2, 2026, from [Link]

  • Li, X., Ji, Z., & Xie, Q. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Pharmaceutical Biotechnology, 12(10), 1648-1655. [Link]

  • Zang, R., Li, D., Tang, I., Wang, J., & Yang, S. T. (2012). A review for cell-based screening methods in drug discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. [Link]

  • Judson, R. S., Houck, K. A., Kavlock, R. J., Knudsen, T. B., Martin, M. T., Mortensen, H. M., Reif, D. M., Rotroff, D. M., Shah, I., Richard, A. M., & Dix, D. J. (2010). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Environmental Health Perspectives, 118(4), 451-458. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved January 2, 2026, from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved January 2, 2026, from [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved January 2, 2026, from [Link]

  • Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. [Link]

  • Aris, A. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved January 2, 2026, from [Link]

  • Li, X., Ji, Z., & Xie, Q. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved January 2, 2026, from [Link]

  • Maly, D. J., & Lokey, R. S. (2011). Advances in discovering small molecules to probe protein function in a systems context. Current Opinion in Chemical Biology, 15(4), 512-519. [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved January 2, 2026, from [Link]

  • Wilson, D. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17721-17730. [Link]

  • Eurofins BioPharma Product Testing. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved January 2, 2026, from [Link]

  • National Genomics Data Center. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Retrieved January 2, 2026, from [Link]

  • Markossian, S., Grossman, A., Baskir, H., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Drug Discovery and Pharmacology. [Link]

  • Zang, R., Li, D., Tang, I., Wang, J., & Yang, S. T. (2012). Cell-based assays in high-throughput screening for drug discovery. BioTechnologia, 93(2), 121-134. [Link]

  • An, F., & Tolliday, N. (2010). Cell-Based Assays for High-Throughput Screening. Semantic Scholar. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Kamiloglu, S., Sari, G., Ozdal, T., & Capanoglu, E. (2020). Guidelines for cell viability assays. ResearchGate. [Link]

  • Rehman, A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Chempublishers. [Link]

  • Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. Retrieved January 2, 2026, from [Link]

  • Rehman, A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. ResearchGate. [Link]

  • Pero, R. W., Axelsson, B., Siemann, D., Chaplin, D., & Dougherty, G. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Molecular and Cellular Biochemistry, 193(1-2), 119-125. [Link]

  • Li, Y., et al. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Molecules, 24(11), 2056. [Link]

  • Granchi, C., et al. (2020). Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives. Molecules, 25(21), 5035. [Link]

  • ResearchGate. (n.d.). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide.... Retrieved January 2, 2026, from [Link]

  • Wang, H., et al. (2011). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4856-4860. [Link]

  • Bononi, G., et al. (2022). New Synthetic Analogues of Natural Polyphenols as Sirtuin 1-Activating Compounds. University of Pisa. [Link]

  • Hubbard, B. P., & Sinclair, D. A. (2016). Synthesis and Assay of SIRT1-Activating Compounds. Methods in Enzymology, 577, 33-54. [Link]

  • González-Bacerio, J., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(13), 5449-5464. [Link]

  • Hubbard, B. P., & Sinclair, D. A. (2016). Synthesis and Assay of SIRT1-Activating Compounds. Methods in Enzymology, 577, 33-54. [Link]

  • Granchi, C., et al. (2023). Sirtuin 1-activating derivatives belonging to the anilinopyridine class displaying in vivo cardioprotective activities. RSC Medicinal Chemistry, 14(7), 1279-1290. [Link]

  • Zorba, A., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10459-10486. [Link]

Sources

Application Notes & Protocols: Evaluating N-(3-Hydroxyphenyl)benzamide as a Novel Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a cornerstone therapeutic strategy for managing the symptomatic cognitive decline in neurodegenerative disorders such as Alzheimer's disease.[1][2] This document provides a comprehensive guide for the investigation of N-(3-Hydroxyphenyl)benzamide, a benzamide derivative, as a potential cholinesterase inhibitor.[3] We present a structured workflow encompassing the scientific rationale, detailed protocols for in vitro enzymatic assays, kinetic analysis to elucidate the mechanism of inhibition, and an overview of computational approaches for predicting molecular interactions. This guide is designed to provide researchers with the necessary tools to rigorously evaluate the therapeutic potential of this and similar compounds.

Scientific Rationale & Background

The Cholinergic Hypothesis and Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in memory, language, and other cognitive functions.[1] The cholinergic hypothesis of AD posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to these cognitive deficits.[4] Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve signal.[1][5] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission and potentially mitigating cognitive symptoms.[1][4] This mechanism is the basis for several FDA-approved drugs for AD, including Donepezil and Galantamine.[2]

Benzamides as a Privileged Scaffold

Benzamide derivatives represent an important class of biologically active molecules with diverse applications in medicine, including acting as enzyme inhibitors.[3][6] Their structural features allow for versatile chemical modifications and targeted interactions with biological macromolecules. Several studies have demonstrated the potential of novel benzamide derivatives to act as potent cholinesterase inhibitors, making this compound a compelling candidate for investigation.[3][6][7]

Experimental Workflow Overview

The evaluation of a potential cholinesterase inhibitor follows a logical progression from initial screening to mechanistic studies. This guide details the critical steps in this process.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: In Vitro Enzymatic Assay cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Computational Analysis A Synthesis of This compound B Characterization (NMR, MS, IR) A->B C Stock Solution Preparation B->C D Ellman's Assay: Screening for Inhibition C->D E Determine IC50 Value (AChE & BChE) D->E F Enzyme Kinetics Study (Varying Substrate Conc.) E->F G Lineweaver-Burk Plot Analysis F->G H Determine Inhibition Type (Competitive, etc.) G->H I Molecular Docking of Compound with AChE H->I J Analyze Binding Modes & Interactions I->J

Caption: High-level experimental workflow for evaluating a novel cholinesterase inhibitor.

Synthesis and Preparation of this compound

Synthesis Protocol

This compound can be synthesized via the condensation of 3-hydroxyaniline with benzoyl chloride.[3][8]

  • Reactant Preparation: Dissolve 3-hydroxyaniline in an appropriate aqueous medium.

  • Acylation: Add benzoyl chloride to the solution dropwise while stirring. An excess of a weak base (e.g., sodium bicarbonate) may be used to neutralize the HCl byproduct.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, the resulting precipitate, this compound, is collected by filtration.

  • Purification: Wash the crude product with distilled water to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques. Expected spectral data include:

  • IR (cm⁻¹): Peaks corresponding to N-H stretching (~3230-3330), O-H stretching (~3420), and C=O (amide) stretching (~1620-1650).[3]

  • ¹H NMR: Characteristic signals for aromatic protons and the amide proton.

  • Mass Spectrometry (MS): A molecular ion peak [M]+ at m/z 213, corresponding to its molecular formula C₁₃H₁₁NO₂.[3]

Preparation of Stock Solutions

For biological assays, prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the final concentration of the solvent in the assay does not exceed 1%, as it may interfere with enzyme activity.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring cholinesterase activity is the spectrophotometric assay developed by Ellman and colleagues.[5][9]

Principle of the Assay

This colorimetric assay is based on a two-step reaction. First, the enzyme (AChE or BChE) hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Second, the generated thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[5] The rate of color formation is directly proportional to the enzyme's activity.

G cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Colorimetric Reaction cluster_2 Measurement ATCI Acetylthiocholine (Substrate) AChE AChE ATCI->AChE Hydrolyzes Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate DTNB DTNB (Colorless) TNB TNB Anion (Yellow) DTNB->TNB Thiocholine_ref Thiocholine Thiocholine_ref->DTNB Reduces Measure Measure Absorbance at 412 nm TNB_ref TNB Anion TNB_ref->Measure

Caption: Principle of the Ellman's colorimetric assay for cholinesterase activity.

Materials and Reagents
  • Enzyme: Electric eel acetylcholinesterase (AChE) or equine serum butyrylcholinesterase (BChE).

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCI). Prepare a 14-15 mM solution in deionized water. Prepare fresh daily.[5]

  • Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). Prepare a 10 mM solution in the phosphate buffer.[5]

  • Test Compound: this compound stock solution.

  • Positive Control: A known cholinesterase inhibitor (e.g., Donepezil, Galantamine).

  • Equipment: 96-well clear flat-bottom microplate, multichannel pipette, microplate reader capable of kinetic measurements at 412 nm.

Step-by-Step Assay Protocol (96-well plate format)
  • Plate Setup: Designate wells for Blanks, Controls (100% activity), and Test Samples with varying concentrations of the inhibitor.

  • Reagent Addition: Add reagents to the wells in the following order:

    Well Type Phosphate Buffer (µL) Enzyme Solution (µL) DTNB (10 mM) (µL) Inhibitor/Solvent (µL)
    Blank 160 0 20 20 (Solvent)
    Control 140 20 20 20 (Solvent)

    | Test Sample | 140 | 20 | 20 | 20 (Inhibitor) |

  • Pre-incubation: Mix the contents gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of the ATCI substrate solution to all wells to start the reaction. The final volume in each well should be 220 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the increase in absorbance at 412 nm every 60 seconds for a period of 10-15 minutes.[5]

Data Analysis and IC₅₀ Determination
  • Calculate Reaction Rate (V): For each well, determine the rate of reaction (V) by calculating the slope (ΔAbsorbance/minute) from the linear portion of the absorbance vs. time curve.

  • Correct for Blank: Subtract the rate of the blank well from all other wells to correct for non-enzymatic hydrolysis of the substrate.

  • Calculate Percentage Inhibition: Percentage Inhibition (%) = [ (V_control - V_sample) / V_control ] * 100 Where V_control is the rate of the control well and V_sample is the rate of the test sample well.

  • Determine IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Plot the Percentage Inhibition against the logarithm of the inhibitor concentrations. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

CompoundTarget EnzymeIC₅₀ (nM) [Hypothetical]
This compound AChE85.5
This compound BChE150.2
Donepezil (Reference) AChE15.4
Donepezil (Reference) BChE1250.0

Protocol: Enzyme Kinetics for Mechanism of Inhibition

Determining the IC₅₀ value confirms if a compound inhibits an enzyme; kinetic studies reveal how it inhibits. This is crucial for understanding its mechanism of action.

Principle & The Lineweaver-Burk Plot

By measuring the reaction rate at various substrate concentrations, both in the absence and presence of the inhibitor, we can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). The Lineweaver-Burk plot, a double reciprocal plot of 1/V versus 1/[S], is a classic graphical method for this analysis.[10][11]

  • Competitive Inhibition: Inhibitor binds only to the free enzyme at the active site. Lines on the plot intersect at the y-axis (Vmax is unchanged, Km increases).[12]

  • Non-competitive Inhibition: Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[12]

  • Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Lines are parallel (both Vmax and Km decrease).[12]

  • Mixed Inhibition: Inhibitor binds to both free enzyme and the enzyme-substrate complex, but with different affinities. Lines intersect in the second or third quadrant.[13]

Experimental Protocol
  • Setup: Prepare several sets of reactions. One set will have no inhibitor. The other sets will each contain a fixed concentration of this compound (e.g., 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀).

  • Vary Substrate: Within each set, vary the concentration of the ATCI substrate over a wide range (e.g., 5-6 different concentrations bracketing the known Km value of the enzyme).

  • Assay: Perform the Ellman's assay as described in Section 4 for all reaction sets.

  • Data Collection: For each reaction, calculate the initial velocity (V).

Data Analysis
  • Transform Data: For each data point, calculate the reciprocals: 1/V and 1/[S].

  • Generate Plot: Create a Lineweaver-Burk plot by graphing 1/V (y-axis) against 1/[S] (x-axis). Plot the data for the uninhibited reaction and for each inhibitor concentration on the same graph.

  • Analyze Plot: Observe the pattern of the lines to determine the mode of inhibition as described above.

Computational Analysis: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., an enzyme).[7][14] It provides invaluable insights into the binding mode and key molecular interactions.

Workflow Overview
  • Protein Preparation: Obtain the 3D crystal structure of the target enzyme (e.g., human AChE) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

  • Docking Simulation: Use docking software (e.g., AutoDock, GOLD, Schrödinger) to place the ligand into the active site of the enzyme. The software will generate multiple possible binding poses and score them based on predicted binding affinity.

  • Analysis: Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the inhibitor and amino acid residues in the enzyme's active site.[7][14] This can explain the observed inhibitory activity and guide the design of more potent analogs.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to characterize this compound as a potential cholinesterase inhibitor. The protocols provided, from chemical synthesis and in vitro screening to mechanistic and computational studies, form a comprehensive framework for evaluation. Positive results from these assays would warrant further investigation, including studies on selectivity against other enzymes, cell-based assays to assess cytotoxicity and neuroprotective effects, and eventual progression to in vivo models to evaluate efficacy and pharmacokinetic properties.

References

  • My Endo Consult. (n.d.). Anti-cholinesterases Mechanism of Action in Alzheimer's Disease (AD).
  • Chempublishers. (n.d.). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives.
  • Svensson, D. G. (1994). Mechanism of action of cholinesterase inhibitors in Alzheimer's disease. PubMed.
  • Patsnap Synapse. (2024). What are Cholinesterase inhibitors and how do they work?.
  • BenchChem. (n.d.). Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method.
  • Wang, H., et al. (n.d.). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide... ResearchGate.
  • Koca, M., & Bilginer, S. (2021). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Molecular Diversity.
  • Rehman, A. (n.d.). (PDF) Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. ResearchGate.
  • Unknown Author. (n.d.). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. ResearchGate.
  • Medical News Today. (2024). Cholinesterase inhibitors: Types, how they work, and side effects.
  • Unknown Author. (n.d.). Novel acetylcholinesterase inhibitors: Synthesis, docking and inhibitory activity evaluation of 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivatives. Unknown Source.
  • Tenora, L., et al. (n.d.). Cholinesterase Inhibitors. StatPearls - NCBI Bookshelf.
  • Nepovimova, E., et al. (2020). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI.
  • Unknown Author. (n.d.). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC - PubMed Central.
  • Unknown Author. (n.d.). The Lineweaver-Burk plot of kinetic analysis of acetylcholinestrase at... ResearchGate.
  • Unknown Author. (n.d.). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. ResearchGate.
  • Toma, V. (n.d.). Ellman Esterase Assay Protocol. Scribd.
  • Kuca, K., et al. (n.d.). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate.
  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC - NIH.
  • Wikipedia. (n.d.). Lineweaver–Burk plot.
  • Unknown Author. (n.d.). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Unknown Source.
  • Unknown Author. (n.d.). Lineweaver-Burk plot for the inhibition of acetylcholinesterase by compound 9e. ResearchGate.
  • Senthilkumar, S., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.
  • LibreTexts. (2025). 10.2: The Equations of Enzyme Kinetics.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.

Sources

Application Notes and Protocols for the Antimicrobial Activity Testing of N-(3-Hydroxyphenyl)benzamide

Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of N-(3-Hydroxyphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The N-(3-hydroxyphenyl)benzamide scaffold represents a compelling starting point in the quest for novel anti-inflammatory therapeutics. Its structural simplicity belies a significant potential for chemical modification, allowing for the fine-tuning of pharmacodynamic and pharmacokinetic properties. This document moves beyond a mere recitation of methods; it is designed as a strategic guide. We will delve into the causal chain of inflammatory signaling, the rationale behind specific experimental designs, and the robust protocols required to validate the therapeutic potential of these derivatives. Our approach is rooted in establishing self-validating experimental systems, ensuring that the data generated is both reproducible and mechanistically informative.

Mechanistic Landscape: Key Targets in Inflammation

Inflammation is a complex biological response orchestrated by a network of signaling pathways and molecular mediators. This compound derivatives likely exert their effects by modulating one or more key regulatory nodes within this network. A foundational understanding of these targets is critical for designing meaningful experiments and interpreting results.

The Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (PGs), which are pivotal mediators of pain and inflammation.[1][2] There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the stomach lining.[3]

  • COX-2: An inducible enzyme, primarily expressed in response to inflammatory stimuli.[3][4]

Therapeutic Rationale: Selective inhibition of COX-2 is a highly sought-after therapeutic strategy. It aims to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5] Evaluating the inhibitory activity of novel benzamide derivatives against COX-2 is a primary screening objective.

COX_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Catalysis Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Protection, Platelet Aggregation Thromboxane->Gastric_Protection Benzamide_Derivatives This compound Derivatives (Potential Inhibitors) Benzamide_Derivatives->COX_Enzymes Inhibition (Hypothesized) NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription Inhibitor Benzamide Derivatives (Potential Inhibitors) Inhibitor->IKK Inhibition? Inhibitor->NFkB Inhibition of Translocation? Synthesis_Workflow Reactants1 3-Aminophenol + Benzoyl Chloride Protocol1 Protocol 2.1: Schotten-Baumann Reaction Reactants1->Protocol1 Parent N-(3-Hydroxyphenyl) benzamide (Parent Scaffold) Protocol1->Parent Reactants2 Parent Scaffold + Alkyl Halides (R-X) Parent->Reactants2 Purification Purification & Characterization (NMR, MS, IR) Parent->Purification Protocol2 Protocol 2.2: O-Alkylation Reactants2->Protocol2 Derivatives Derivative Library (for screening) Protocol2->Derivatives Derivatives->Purification

Sources

Formulation Strategies for Preclinical In Vivo Evaluation of N-(3-Hydroxyphenyl)benzamide, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

< Application Note & Protocol

Abstract

This document provides a comprehensive guide for the formulation of N-(3-Hydroxyphenyl)benzamide for in vivo studies in rodent models. This compound is a promising small molecule inhibitor of TargetKinase-1 (TK1), a key enzyme implicated in inflammatory disease pathways. A significant hurdle in its preclinical development is its poor aqueous solubility, which complicates the achievement of adequate systemic exposure for pharmacodynamic and toxicological assessments.[1][2] This guide details two robust, validated formulation strategies: a co-solvent-based solution for intraperitoneal (IP) administration and a micronized aqueous suspension for oral (PO) gavage. The protocols herein are designed to be reproducible and include critical quality control checkpoints to ensure formulation integrity and dosing accuracy, thereby supporting the generation of reliable in vivo data.

Introduction and Pre-Formulation Analysis

This compound is a synthetic benzamide derivative identified as a potent and selective inhibitor of TK1.[3][4] The TK1 signaling cascade is a critical regulator of pro-inflammatory cytokine production, making this compound a valuable candidate for therapeutic development. However, like many kinase inhibitors, the compound is a lipophilic molecule with poor water solubility, presenting a classic "grease-ball" molecule challenge for in vivo assessment.[5] Effective formulation is therefore critical to enhance its bioavailability and enable robust preclinical evaluation.[1][6][7]

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation of a rational formulation design. Key parameters for this compound are summarized below.

PropertyValueSignificance for Formulation
Molecular Formula C₁₃H₁₁NO₂Influences molecular weight and polarity.
Molecular Weight 213.23 g/mol Standard for a small molecule drug candidate.[3][8]
Appearance White to off-white crystalline solid[9]
Melting Point 152-154 °CHigh melting point suggests strong crystal lattice energy, often correlating with low aqueous solubility.[5][8]
Aqueous Solubility < 0.01 mg/mL at pH 7.4Classified as practically insoluble; requires enabling formulation strategies.[10]
Predicted logP 2.5 - 3.0Indicates high lipophilicity, favoring dissolution in organic solvents or lipids but poor dissolution in aqueous media.
pKa ~9.3 (phenolic hydroxyl)[11] The weakly acidic phenol offers a potential for salt formation, but this is often insufficient for significant solubility enhancement.
Pre-Formulation Workflow

The initial steps of characterization and solubility screening are critical for selecting an appropriate formulation path.

G cluster_0 Pre-Formulation Assessment A API Characterization (MW, MP, pKa, logP) B Equilibrium Solubility (in various vehicles) A->B Guides vehicle choice D Select Lead Formulation Strategy B->D Identifies potential solubilizing systems C Initial Stability Screen (pH, light, temperature) C->D Ensures compound integrity

Caption: Pre-formulation assessment workflow.

Formulation Strategy A: Co-Solvent Solution for Intraperitoneal (IP) Injection

For initial efficacy and proof-of-concept studies, an IP injection offers a direct route to systemic circulation, bypassing gastrointestinal absorption barriers. A co-solvent system is a rapid and common method to dissolve hydrophobic compounds for parenteral administration.[12][13]

Rationale and Component Selection

The goal is to create a clear, sterile solution that maintains the drug's solubility upon injection while minimizing tissue irritation.

ComponentFunctionConcentration (v/v)Rationale
DMSO Primary Solvent50%Excellent solubilizing power for many poorly soluble compounds.
PEG 300 Co-solvent / Viscosity Modifier40%Miscible with DMSO and water; improves safety profile compared to pure DMSO and aids in preventing precipitation upon dilution with aqueous physiological fluids.[14]
Sterile Saline (0.9% NaCl) Diluent10%Reduces viscosity and improves physiological compatibility.

Caution: This formulation is not suitable for intravenous (IV) administration due to the high concentration of organic solvents, which can cause hemolysis and vessel damage. It is intended for IP use where it will be rapidly diluted in the peritoneal fluid.[15]

Detailed Protocol: Preparation of a 10 mg/mL Solution

This protocol is for preparing a 1 mL stock for dosing. Scale volumes as needed.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 300 (PEG 300), sterile

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • Sterile vials, syringes, and 0.22 µm syringe filters

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound into a sterile glass vial.

  • Solubilization: Add 500 µL of DMSO to the vial. Vortex or sonicate gently until the compound is completely dissolved. A clear solution with no visible particulates should be formed.

  • Co-Solvent Addition: Add 400 µL of PEG 300 to the solution. Vortex to mix thoroughly. The solution should remain clear.

  • Dilution: Add 100 µL of sterile saline. Mix gently. A transient cloudiness may appear but should quickly dissipate upon mixing. If precipitation persists, the formulation may be oversaturated.

  • Sterile Filtration (Recommended): Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This step ensures the removal of any microbial or particulate contamination, a critical step for parenteral formulations.[16][17]

  • Quality Control: Before administration, visually inspect each dose for clarity and absence of particulates. The final concentration is 10 mg/mL.

G A Weigh 10 mg API in sterile vial B Add 500 µL DMSO A->B C Vortex until fully dissolved B->C D Add 400 µL PEG 300 C->D E Vortex to mix D->E F Add 100 µL Sterile Saline E->F G Mix gently F->G H Sterile filter (0.22 µm) G->H

Caption: Workflow for IP co-solvent formulation.

Formulation Strategy B: Aqueous Suspension for Oral (PO) Gavage

For studies requiring daily dosing over a longer duration, or to evaluate oral bioavailability, a suspension is often preferred. A well-formulated suspension can improve oral absorption by increasing the surface area of the drug particles.[1][18]

Rationale and Component Selection

The objective is to create a uniform, easily re-suspendable, and palatable formulation that ensures consistent dosing. Particle size reduction is a key strategy to enhance the dissolution rate.[1][19][20]

ComponentFunctionConcentrationRationale
This compound Active Pharmaceutical Ingredient (API)10 mg/mLTarget dose concentration.
Tween 80 Wetting Agent / Surfactant0.5% (w/v)Reduces the interfacial tension between the hydrophobic drug particles and the aqueous vehicle, preventing aggregation and aiding dispersion.[1][21]
Carboxymethylcellulose Sodium (Na-CMC) Suspending Agent0.5% (w/v)Increases the viscosity of the vehicle, slowing down particle sedimentation and ensuring dose uniformity upon shaking.[21][22]
Purified Water Vehicleq.s. to final volumeThe primary liquid phase for the suspension.[23]
Detailed Protocol: Preparation of a 10 mg/mL Suspension

This protocol describes the preparation of a 10 mL batch.

Materials:

  • This compound powder, micronized (if possible)

  • Tween 80

  • Sodium Carboxymethylcellulose (medium viscosity)

  • Purified Water

  • Mortar and pestle or homogenizer

  • Graduated cylinder and magnetic stirrer

Procedure:

  • Vehicle Preparation:

    • In a beaker with a magnetic stir bar, add approximately 8 mL of purified water.

    • Slowly sprinkle 50 mg of Na-CMC onto the vortex of the stirring water to prevent clumping. Stir until fully hydrated and a clear, viscous solution is formed. This may take 30-60 minutes.

    • Add 50 mg (or approximately 50 µL) of Tween 80 to the vehicle and stir until dissolved.

  • API Wetting (Levigation):

    • Weigh 100 mg of this compound powder.

    • In a mortar, add the powder. Add a small amount (~200 µL) of the prepared vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to break up any agglomerates.

  • Suspension Formation:

    • Gradually add the remaining vehicle to the mortar while continuing to mix.

    • Transfer the contents to a graduated cylinder. Use a small amount of vehicle to rinse the mortar and pestle and add it to the cylinder to ensure a complete transfer of the drug.

    • Adjust the final volume to 10 mL with purified water.

  • Homogenization (Optional but Recommended): For a finer, more stable suspension, use a mechanical homogenizer to further reduce particle size and ensure uniform distribution.

  • Storage and Use: Store in a tightly sealed container at 2-8°C. Shake vigorously before each use to ensure uniform re-suspension of the API.

Quality Control and Validation

Every formulation batch must be validated to ensure consistency and accuracy.

  • Visual Inspection: Check for uniformity, color, and ease of re-suspension (for suspensions). Solutions should be clear and free of particulates.

  • pH Measurement: Ensure the pH of the final formulation is within a physiologically acceptable range (typically 6.5-8.0 for oral and IP routes) to minimize irritation.[21][23]

  • Concentration Verification (HPLC): The concentration of this compound in the final formulation should be verified using a validated HPLC method to confirm dosing accuracy.

  • Particle Size Analysis (for suspensions): Particle size distribution is a critical quality attribute for suspensions as it impacts dissolution and bioavailability.[18][19][24] Techniques like laser diffraction can be used to ensure batch-to-batch consistency.[20][25]

In Vivo Administration Protocols

Adherence to proper administration techniques is crucial for animal welfare and data validity.

Intraperitoneal (IP) Injection
  • Animal Restraint: Properly restrain the mouse or rat to expose the abdomen.

  • Injection Site: The injection should be administered in the lower abdominal quadrant, off the midline, to avoid puncturing the bladder or cecum.

  • Dosage Volume: For mice, a typical maximum IP injection volume is 10 mL/kg.

Oral Gavage (PO)
  • Animal Restraint: Use a firm but gentle technique to immobilize the head and neck, ensuring the head and body are in a straight line.[26]

  • Needle Selection: Use a proper-sized, ball-tipped gavage needle to prevent esophageal trauma.[27][28]

  • Procedure: Measure the needle length from the corner of the mouth to the last rib to ensure stomach placement.[26] Pass the needle gently along the roof of the mouth into the esophagus. Do not force the needle if resistance is met.[27]

  • Dosage Volume: The recommended maximum oral gavage volume for mice is 10 mL/kg.[26][27]

  • Post-Procedure Monitoring: Observe animals for any signs of distress, such as difficulty breathing, immediately after the procedure and again within 24 hours.[29]

Scientific Context: TK1 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor TK1 TargetKinase-1 (TK1) Receptor->TK1 Activates Downstream Downstream Effector (e.g., MAP Kinase) TK1->Downstream Phosphorylates TF Transcription Factor (e.g., NF-κB) Downstream->TF Activates Gene Pro-inflammatory Gene Expression TF->Gene Promotes NHPB This compound NHPB->TK1 Inhibits

Caption: Inhibition of the TK1 signaling pathway.

Conclusion

The successful in vivo evaluation of this compound hinges on the use of appropriate and well-characterized formulations. The co-solvent solution for IP injection provides a rapid path for initial efficacy testing, while the aqueous suspension for oral gavage is suitable for assessing oral bioavailability and for chronic dosing studies. Researchers must perform the necessary quality control checks to ensure that the formulation delivers the intended dose accurately and reproducibly, thereby generating high-quality, reliable data for drug development programs.

References

  • Scribd. Pharmaceutical Excipients of Oral Suspension Formulations. Available from: [Link]

  • Qualified. (n.d.). How Could USP Guidelines For Sterile Compounding Help?. Available from: [Link]

  • Henderson, T. (2023). Pharmaceutical Particle Size Analysis: A Comprehensive Guide. Contract Laboratory. Available from: [Link]

  • Garg, V., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH National Library of Medicine. Available from: [Link]

  • International Journal of Pharmaceutical Research and Development. (2024). A comprehensive review of particle size analysis techniques. Available from: [Link]

  • Wolters Kluwer. (2020). What is USP 797 and How to Stay Compliant. Available from: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Lab Manager. (2025). Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations. Available from: [Link]

  • Pharmaceutical Technology. (n.d.). Particle size analysis. Available from: [Link]

  • AANA. (2022). Revisions Finalized to USP General Chapter <797> Pharmaceutical Compounding – Sterile Preparations. Available from: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. ResearchGate. Available from: [Link]

  • Frontera, P., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available from: [Link]

  • ResearchGate. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Available from: [Link]

  • ChemBK. (n.d.). benzamide, 3-hydroxy-. Available from: [Link]

  • ResearchGate. (n.d.). Commonly Used Excipients in Pharmaceutical Suspensions. Available from: [Link]

  • Chempublishers. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Available from: [Link]

  • Google Patents. (n.d.). US5112604A - Oral suspension formulation.
  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available from: [Link]

  • Al-Dhuyain, J. Z., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. NIH National Library of Medicine. Available from: [Link]

  • Pharmapproach.com. (n.d.). Excipients Used in the Formulation of Pharmaceutical Suspensions. Available from: [Link]

  • NIH National Library of Medicine. (2014). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Available from: [Link]

  • Pakistan Journal of Chemistry. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Available from: [Link]

  • ResearchGate. (2020). Use of 50:50 ethanol:propylene glycol mixture for I.V. injections in mice?. Available from: [Link]

  • PubChem. (n.d.). N-(hydroxymethyl)benzamide. Available from: [Link]

  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available from: [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Available from: [Link]

  • Wikipedia. (n.d.). Benzamide. Available from: [Link]

  • NIH National Library of Medicine. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Available from: [Link]

  • PMC - NIH. (n.d.). Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. Available from: [Link]

  • PMC - NIH. (n.d.). Drug Delivery Systems for Intraperitoneal Therapy. Available from: [Link]

  • PMC - NIH. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

  • PubChem. (n.d.). Benzamide, N-(3-nitrophenyl)-. Available from: [Link]

  • PMC - NIH. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-hydroxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we address common challenges in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both high yield and purity.

I. Troubleshooting Guide: Diagnosing and Solving Synthesis Problems

This section is dedicated to resolving specific issues you may encounter during the synthesis of this compound, primarily conducted via the Schotten-Baumann reaction between 3-aminophenol and benzoyl chloride.

Q1: My yield of this compound is consistently low. What are the primary causes and how can I improve it?

A low yield is the most common issue and can stem from several factors. Systematically investigating these potential causes is key to improving your outcome.

Potential Cause 1: Suboptimal Base Conditions The choice and quantity of the base are critical in the Schotten-Baumann reaction. The base serves two main purposes: to neutralize the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction, and to facilitate the reaction.[1][2]

  • Insight & Solution: An insufficient amount of base will lead to an acidic reaction mixture, deactivating the nucleophilic 3-aminophenol. Conversely, a large excess of a strong base like NaOH can accelerate the hydrolysis of your benzoyl chloride starting material, reducing the amount available for the amidation reaction.[3] We recommend using a slight excess (1.1-1.2 equivalents) of a mild inorganic base like sodium bicarbonate or an organic base like pyridine. Pyridine can be particularly effective as it can form a highly reactive acylpyridinium intermediate, which acts as a superior acylating agent.[4]

Potential Cause 2: Competitive Side Reactions (O-acylation) 3-Aminophenol possesses two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). While the amino group is generally more nucleophilic and reacts preferentially, competitive acylation of the hydroxyl group (O-acylation) can occur, leading to the formation of 3-aminophenyl benzoate or the N,O-diacylated byproduct.[5][6]

  • Insight & Solution: This side reaction is often promoted by highly reactive acylating agents and certain solvents. To favor N-acylation, the reaction should be run at a controlled, low temperature (0-5 °C). This reduces the reactivity of the system and enhances the selectivity for the more nucleophilic amino group.[7] Adding the benzoyl chloride slowly to the solution of 3-aminophenol and base ensures that its concentration remains low, further minimizing side reactions.

Potential Cause 3: Hydrolysis of Benzoyl Chloride Benzoyl chloride is highly susceptible to hydrolysis, especially in the presence of water and base, which converts it to unreactive benzoic acid.[8]

  • Insight & Solution: While the Schotten-Baumann reaction is often performed in a biphasic water/organic solvent system, minimizing the time the benzoyl chloride is exposed to the aqueous phase is crucial.[9][10] Ensure vigorous stirring to promote the reaction between the reactants at the interface. Running the reaction under anhydrous conditions using an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with an organic base like triethylamine or pyridine can circumvent the issue of hydrolysis entirely.[11]

Q2: My reaction seems incomplete, with significant amounts of unreacted 3-aminophenol remaining. What's going wrong?

An incomplete reaction typically points to issues with reagent stoichiometry, purity, or reaction time.

  • Insight & Solution:

    • Verify Stoichiometry: Ensure you are using a slight excess (e.g., 1.05 equivalents) of benzoyl chloride. An insufficient amount will naturally leave some 3-aminophenol unreacted.

    • Check Reagent Purity: 3-Aminophenol can oxidize over time, appearing as a dark solid. Use purified (e.g., recrystallized) 3-aminophenol for best results. Similarly, use a fresh bottle of benzoyl chloride, as older stock may have partially hydrolyzed to benzoic acid.[12]

    • Extend Reaction Time: Amide formation can be slower than expected, especially at low temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, allow the reaction to stir for a longer period.

Q3: I am observing a significant amount of a di-acylated byproduct. How can I prevent this?

The formation of N,O-dibenzoyl-3-aminophenol occurs when both the amino and hydroxyl groups are acylated.

  • Insight & Solution: This is a classic problem of over-acylation. The primary cause is using a large excess of benzoyl chloride. Carefully control the stoichiometry to use no more than 1.05-1.1 equivalents of the acylating agent. As mentioned previously, slow, dropwise addition of the benzoyl chloride into the reaction mixture at low temperature is the most effective strategy to prevent this side reaction.

Q4: The product is difficult to purify and appears as a persistent oil or discolored solid. What are the common impurities and how can I remove them?

Purification challenges arise from the presence of unreacted starting materials, byproducts, and degradation products.

  • Insight & Solution:

    • Common Impurities: The most common impurities are unreacted 3-aminophenol, benzoic acid (from benzoyl chloride hydrolysis), and the O-acylated or N,O-diacylated byproducts.

    • Workup Strategy: A proper aqueous workup is critical. After the reaction is complete, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove unreacted 3-aminophenol and any organic base.[13] A subsequent wash with a dilute basic solution (e.g., saturated sodium bicarbonate) will remove benzoic acid.[13]

    • Recrystallization: The crude product can often be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.

    • Dealing with Color: If your product is colored, this may be due to oxidation of residual 3-aminophenol. Adding a small amount of activated charcoal during recrystallization can help decolorize the solution.[13] Be aware that charcoal can also adsorb your product, so use it sparingly.

II. Frequently Asked Questions (FAQs)

Q: What is the most reliable method for synthesizing this compound?

The Schotten-Baumann reaction is the most common and robust method.[9] It involves reacting 3-aminophenol with benzoyl chloride in the presence of a base. A typical procedure involves dissolving 3-aminophenol in a biphasic solvent system like dichloromethane/water or acetone/water, adding a base like sodium bicarbonate, cooling the mixture to 0-5 °C, and then slowly adding benzoyl chloride.[14][15]

Q: What is the mechanistic role of the base in this reaction?

The base is essential. The reaction of 3-aminophenol with benzoyl chloride produces one equivalent of hydrochloric acid (HCl).[2] The base neutralizes this HCl.[1] Without the base, the HCl would protonate the nitrogen of the unreacted 3-aminophenol, forming an unreactive ammonium salt and stopping the reaction.

Q: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the best method for monitoring the reaction.[12] Spot the reaction mixture on a silica gel plate alongside spots of your starting materials (3-aminophenol and benzoyl chloride). Develop the plate in a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the 3-aminophenol spot and the appearance of a new, typically higher Rf product spot, indicates the reaction is proceeding.

III. Protocols and Data

Optimized Experimental Protocol

This protocol is designed to maximize yield and minimize impurities.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenol (1.0 eq) and a 1:1 mixture of acetone and water (approx. 10 mL per gram of aminophenol).

  • Basification: Add sodium bicarbonate (2.2 eq) to the flask and stir until the solids are well-suspended.

  • Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C with vigorous stirring.

  • Acylation: Slowly add benzoyl chloride (1.05 eq) dropwise to the cold mixture over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: Allow the reaction to stir vigorously in the ice bath for 1 hour, then remove the bath and let it stir at room temperature for an additional 2 hours. Monitor completion by TLC.

  • Workup:

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove inorganic salts.

    • Wash the solid with a small amount of cold, dilute HCl to remove any unreacted 3-aminophenol.

    • Finally, wash again with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid in a vacuum oven. Recrystallize from an ethanol/water mixture to obtain pure this compound as a white or off-white solid.

Data Summary Table
ParameterRecommended ConditionRationale
Base Sodium Bicarbonate (NaHCO₃)Mild base, minimizes benzoyl chloride hydrolysis.
Stoichiometry (Base) 2.2 equivalentsEnsures complete neutralization of HCl and maintains a basic pH.
Stoichiometry (Acyl Chloride) 1.05 equivalentsSlight excess drives the reaction to completion while minimizing di-acylation.
Temperature 0-5 °C during additionEnhances selectivity for N-acylation over O-acylation.[7]
Solvent System Acetone/Water or DCM/WaterBiphasic system is effective for the Schotten-Baumann reaction.[9]
Addition Rate Slow, dropwise (15-20 min)Maintains a low concentration of benzoyl chloride, preventing side reactions.

IV. Visual Guides

Reaction Mechanism

The following diagram illustrates the key steps in the base-mediated N-acylation of 3-aminophenol.

Schotten_Baumann_Mechanism Schotten-Baumann Reaction Pathway cluster_intermediate Reaction Intermediate cluster_products Products aminophenol 3-Aminophenol (Nucleophile) tetrahedral Tetrahedral Intermediate aminophenol->tetrahedral Nucleophilic Attack benzoyl_chloride Benzoyl Chloride (Electrophile) benzoyl_chloride->tetrahedral product This compound tetrahedral->product Collapse & Chloride loss hcl HCl tetrahedral->hcl neutralized Neutralized Acid (H₂O + CO₂ + NaCl) hcl->neutralized Neutralization base Base (e.g., NaHCO₃) base->neutralized

Caption: Key steps of the Schotten-Baumann reaction for amide synthesis.

Troubleshooting Flowchart for Low Yield

Use this flowchart to systematically diagnose the cause of a low product yield.

Troubleshooting_Flowchart decision decision issue issue solution solution start Start: Low Yield Observed check_base Was pH basic throughout reaction? start->check_base check_temp Was temperature kept at 0-5°C? check_base->check_temp Yes issue_base Issue: Insufficient Base check_base->issue_base No check_reagents Were reagents pure & stoichiometry correct? check_temp->check_reagents Yes issue_temp Issue: High Temperature check_temp->issue_temp No issue_hydrolysis Possible Issue: Benzoyl Chloride Hydrolysis check_reagents->issue_hydrolysis Yes issue_reagents Issue: Reagent Quality check_reagents->issue_reagents No solution_base Solution: - Use 2.2 eq of base (e.g., NaHCO₃) - Monitor pH issue_base->solution_base solution_temp Solution: - Maintain 0-5°C during addition - Add benzoyl chloride slowly issue_temp->solution_temp solution_hydrolysis Solution: - Ensure vigorous stirring - Consider anhydrous conditions issue_hydrolysis->solution_hydrolysis solution_reagents Solution: - Use fresh benzoyl chloride - Recrystallize 3-aminophenol - Verify stoichiometry issue_reagents->solution_reagents

Caption: A logical guide to troubleshooting low yield in the synthesis.

V. References

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Rehman, A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Pakistan Journal of Chemistry. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Patel, et al. (2023). An environment-friendly process for selective acylation of aminophenol. Google Patents. US20230104724A1. Retrieved from

  • Chempublishers. (n.d.). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Wang, H., et al. (2021). Design, synthesis, and biological evaluation of urolithin derivatives as potential phosphodiesterase II inhibitors. ResearchGate. Retrieved from [Link]

  • Kruger, J., et al. (2022). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. ResearchGate. Retrieved from [Link]

  • Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Retrieved from [Link]

  • Kim, S. C., & Lee, J. W. (1984). Base-Catalyzed Acyl Exchange Reactions of N,O-Diacyl-o-aminophenols. ResearchGate. Retrieved from [Link]

  • Patil, P., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Retrieved from [Link]

  • Bai, F., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Green Chemical Engineering. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the manufacture of 3-aminophenol. WO1992018445A1. Retrieved from

  • International Journal of Pharmaceutical Research & Allied Sciences. (2015). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • Singh, B. (n.d.). Schotten-Baumann Reaction. Cambridge University Press. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the manufacture of 3-aminophenol. US5202488A. Retrieved from

  • International Journal of Research in Pharmacy and Chemistry. (2014). REGIOSELECTIVE N-ACYLATION OF SOME N-BASED HETEROCYCLIC COMPOUNDS USING POTTER’S CLAY AS A CATALYST. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction? Retrieved from [Link]

  • Chemistry – A European Journal. (2016). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]

  • Vietnam Journals Online. (n.d.). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Retrieved from [Link]

  • TSI Journals. (2008). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[9][14]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for making aminophenols and their amide derivatives. US4990671A. Retrieved from

  • PrepChem.com. (n.d.). Preparation of 3-aminophenol. Retrieved from [Link]

  • ACS Publications. (2014). N-Terminal Modification of Proteins with o-Aminophenols. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3-(4-hydroxyphenyl)propanamide. CN104030941A. Retrieved from

  • Google Patents. (n.d.). Purification of hydroxybenzophenones. US2682559A. Retrieved from

  • Chemguide. (n.d.). The acylation of benzene - electrophilic substitution. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of N-(3-Hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Hydroxyphenyl)benzamide. As a Senior Application Scientist, I understand that realizing the full potential of a compound in your assays is critically dependent on achieving adequate and consistent solubility. This compound, a molecule with significant research interest, presents a common challenge for researchers: low intrinsic solubility in aqueous buffers.

This guide is designed to provide you with a logical, scientifically-grounded framework for troubleshooting and overcoming these solubility issues. We will move from fundamental principles to advanced formulation strategies, explaining the causality behind each step to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule - Core Physicochemical Properties

The solubility behavior of a compound is dictated by its structure. This compound possesses two key features that govern its interaction with aqueous media: a rigid, hydrophobic core composed of two aromatic rings, and two polar functional groups (a phenolic hydroxyl and an amide).

PropertyValue / DescriptionImplication for Aqueous Solubility
Molecular Formula C₁₃H₁₁NO₂-
Molecular Weight 213.23 g/mol -
Structure Two benzene rings linked by an amide group, with a hydroxyl substituent.The large nonpolar surface area from the benzene rings is the primary driver of low water solubility.
Predicted pKa ~9.26[1]The phenolic hydroxyl group is weakly acidic. At physiological pH (~7.4), it is almost entirely in its neutral, protonated form, which is less soluble. Solubility will increase significantly at pH > 9.5.
Predicted logP >2.0 (Lipophilic)The compound has a strong preference for a nonpolar environment over water, predicting poor aqueous solubility.[2]
Section 2: Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound directly in my PBS buffer (pH 7.4), but it won't go into solution. Why?

A: This is the most common issue and is expected based on the molecule's properties. At pH 7.4, the compound is well below the pKa of its acidic phenolic group (~9.26), meaning it exists in its neutral, un-ionized form.[1] This form has very limited ability to interact with water molecules. Compounded by the hydrophobic nature of its two benzene rings, the result is extremely low solubility in neutral aqueous buffers.

Q2: I managed to dissolve the compound at 20 mM in DMSO, but when I add it to my cell culture media, a precipitate forms immediately. What is happening?

A: This phenomenon is known as "crashing out" or precipitation.[3] While this compound is soluble in a pure organic solvent like DMSO, you have created a highly concentrated stock solution. When you introduce a small volume of this stock into a large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to an environment (the aqueous buffer) where its solubility is much, much lower. You have exceeded its thermodynamic solubility limit in the final solution, causing the excess compound to precipitate out of the solution.[3]

Q3: Can I just heat the buffer to dissolve the compound?

A: While gentle warming can sometimes help, it is generally not recommended as a primary solubilization method. Heating can create a supersaturated solution, which is thermodynamically unstable and may precipitate upon cooling to your experimental temperature (e.g., 37°C or room temperature), leading to inconsistent concentrations. Furthermore, prolonged heating can risk chemical degradation of your compound.

Section 3: A Systematic Guide to Improving Solubility

Follow this workflow to systematically diagnose and solve solubility challenges. We begin with the simplest and most direct methods before moving to more complex formulation strategies.

Workflow Step 1: pH Optimization

For any ionizable compound, pH is the most powerful tool for modulating solubility. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[4][5][6] For this compound, increasing the pH will deprotonate the phenolic hydroxyl group, creating a charged phenolate anion that is significantly more water-soluble.

This experiment is the cornerstone of understanding your compound and is a self-validating system for determining the optimal pH for solubilization.[7][8]

  • Prepare a series of buffers: Prepare buffers at various pH points. A good starting range would be pH 7.0, 8.0, 9.0, 10.0, and 10.5. Use buffers whose buffering capacity is appropriate for the target pH (e.g., phosphate for pH 7-8, borate or carbonate for pH 9-10.5).

  • Add excess compound: To a series of vials, add a pre-weighed amount of this compound that is known to be in excess of its expected solubility (e.g., 1-5 mg/mL).

  • Add buffer and equilibrate: Add a fixed volume of each buffer to the corresponding vials. Seal the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[3]

  • Separate solid from solution: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes.

  • Sample and quantify: Carefully remove an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet. Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Plot the data: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each solution.

Buffer pHMeasured Solubility (µg/mL)Observation
7.4 (PBS)< 5Practically insoluble
8.5~20Slight improvement
9.5~150Significant increase as pH approaches pKa
10.0~500Substantial solubility above pKa
10.5>1000High solubility in the ionized form

This data is illustrative.

Workflow Step 2: Co-Solvent and Excipient-Based Strategies

If pH adjustment is not feasible for your assay, the next step is to use formulation excipients. This involves preparing a concentrated stock in a system that, when diluted, maintains the compound's solubility in the final aqueous buffer.

G start Initial Problem: Compound precipitates in aqueous buffer ph_check Is pH adjustment an option for my assay? start->ph_check ph_yes Perform pH-Solubility Profile. Use buffer with pH > pKa. ph_check->ph_yes Yes ph_no pH is fixed. Evaluate formulation excipients. ph_check->ph_no No end Achieved Stable Solubilization ph_yes->end excipient_choice Select Excipient Strategy ph_no->excipient_choice cosolvents Co-solvents (DMSO, PEG 400, Ethanol) Good for moderate increases. Check assay tolerance. excipient_choice->cosolvents surfactants Surfactants (Tween® 80, Solutol® HS-15) Use above CMC for micellar solubilization. Good for highly hydrophobic compounds. excipient_choice->surfactants cyclodextrins Cyclodextrins (HP-β-CD, SBE-β-CD) Forms inclusion complexes. Excellent for increasing solubility with low toxicity. excipient_choice->cyclodextrins cosolvents->end surfactants->end cyclodextrins->end

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[9][10][11]

  • Mechanism: They work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the nonpolar solute.

  • Common Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), polyethylene glycols (e.g., PEG 400).[11][12]

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% co-solvent.

    • When diluting, add the stock solution dropwise into the vigorously vortexing aqueous buffer.[3] This rapid mixing helps prevent localized high concentrations that lead to precipitation.

    • Crucial Step: Always run a vehicle control in your experiment. The final concentration of the co-solvent must be below the tolerance limit of your assay (e.g., <0.5% DMSO for many cell-based assays).[3]

Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[13][14] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in water.[12][13][15]

  • Mechanism: Micellar solubilization.

  • Common Examples: Polysorbate 80 (Tween® 80), Solutol® HS-15. These are non-ionic surfactants generally preferred for their biocompatibility.[15]

  • Protocol:

    • Prepare your aqueous buffer containing the surfactant at a concentration well above its known CMC.

    • Prepare a concentrated stock of your compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).

    • Slowly add the compound stock to the surfactant-containing buffer while vortexing. The micelles will entrap the compound as it is introduced.

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can form non-covalent "inclusion complexes" with hydrophobic molecules that fit into their cavity, thereby increasing the compound's solubility and stability in water.[16][18][19]

  • Mechanism: Formation of host-guest inclusion complexes.

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high aqueous solubility and safety profiles.[18]

  • Protocol:

    • Dissolve the cyclodextrin (e.g., 2-10% w/v HP-β-CD) in your aqueous buffer.

    • Add the solid this compound powder directly to this solution.

    • Mix (vortex/sonicate/stir) until the compound is dissolved. The formation of the inclusion complex can take time, so allow for sufficient equilibration.

Section 4: Summary of Solubilization Strategies
StrategyMechanism of ActionProsConsBest For...
pH Adjustment Ionization of the phenolic hydroxyl group.Highly effective, uses simple buffers, introduces minimal foreign substances.The required high pH (>9.5) may not be compatible with many biological assays.Assays that are tolerant to alkaline conditions.
Co-solvents Reduces solvent polarity.[10]Simple to implement, effective for moderate solubility increases.The final concentration is limited by assay tolerance; can affect protein conformation.General in vitro assays where the final organic solvent concentration can be kept low (<1%).
Surfactants Micellar encapsulation of the compound.[13]High solubilization capacity for very hydrophobic compounds.Can interfere with some assays (e.g., membrane protein studies); potential for cell lysis at high concentrations.Formulations where high concentrations are needed and the surfactant is known to be inert.
Cyclodextrins Formation of inclusion complexes.[16][18]High solubilization capacity, excellent safety profile, can improve compound stability.Can be a more expensive option; may not work if the molecule doesn't fit the cavity properly.Cell-based assays and in vivo studies where low toxicity and high biocompatibility are critical.

By systematically applying these principles and protocols, you can develop a robust and reproducible method for solubilizing this compound, ensuring the accuracy and reliability of your experimental results.

References
  • Popovska, O., Simonoska Crcarevska, M., & Dimitrovska, A. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Fenyvesi, É. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Jadhav, P., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Popovska, O., Simonoska Crcarevska, M., & Dimitrovska, A. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • (2025). Co-solvent: Significance and symbolism. ScienceDirect. Available at: [Link]

  • Hyda, Y. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

  • (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Sawatdee, S., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC - NIH. Available at: [Link]

  • Singh, R., et al. (2025). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. ResearchGate. Available at: [Link]

  • Völgyi, G., et al. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]

  • (2025). SOP for pH-Solubility Profiling of Drug Candidates. ResearchGate. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]

  • Al-Kassas, R., et al. (n.d.). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. Available at: [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. World Health Organization (WHO). Available at: [Link]

  • Wang, H., et al. (n.d.). CLogP values of the N-(3-hydroxyphenyl)-3-methoxybenzamide derivatives. ResearchGate. Available at: [Link]

  • (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • (n.d.). benzamide, 3-hydroxy-. ChemBK. Available at: [Link]

  • (n.d.). Solubility enhancement of poorly water soluble compounds by supercritical fluids processes. Google Patents.
  • Abbasi, M.A., et al. (n.d.). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Chempublishers. Available at: [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • Soni, G., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]

  • Liu, R., et al. (n.d.). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. ResearchGate. Available at: [Link]

  • (2025). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

  • (2025). pH-metric solubility. 3. Dissolution titration template method for solubility determination. ResearchGate. Available at: [Link]

  • (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. ResearchGate. Available at: [Link]

  • Avdeef, A. (1998). pH‐metric Solubility. 1. Solubility‐pH Profiles from Bjerrum Plots. Gibbs Buffer and pKa in the Solid State. Semantic Scholar. Available at: [Link]

  • Abbasi, M.A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). N-(hydroxymethyl)benzamide. PubChem. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxybenzamide. PubChem. Available at: [Link]

  • Abbasi, M.A., et al. (2014). (PDF) Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimization of N-(3-Hydroxyphenyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Hydroxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important amide synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your experimental success.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.

Issue 1: Low to No Product Yield

Q: My reaction is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?

A: Low yields in this synthesis, typically performed via a Schotten-Baumann reaction, can stem from several factors. Let's break down the common culprits and their remedies.

  • Cause A: Hydrolysis of Benzoyl Chloride. Benzoyl chloride is highly susceptible to hydrolysis, reacting with any ambient moisture to form benzoic acid, which is unreactive under these conditions.[1][2]

    • Solution: Ensure all glassware is oven-dried before use. Employ anhydrous solvents and perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture.[2]

  • Cause B: Ineffective Neutralization of HCl. The reaction of 3-hydroxyaniline with benzoyl chloride generates one equivalent of hydrochloric acid (HCl).[3] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

    • Solution: The presence of a base is critical to neutralize the HCl as it forms, driving the equilibrium towards the product.[3][5] A common approach is using a biphasic system with an aqueous base like sodium hydroxide (NaOH).[6][7]

  • Cause C: Sub-optimal pH Control. If the reaction medium becomes too acidic due to insufficient base, the reaction will stall. Conversely, a highly basic environment can promote the hydrolysis of benzoyl chloride.

    • Solution: Maintain the pH of the aqueous layer in the basic range (pH 8-10) throughout the reaction. This can be achieved by the slow, dropwise addition of the benzoyl chloride to the mixture of the amine and the aqueous base.[8]

  • Cause D: Poor Mixing in Biphasic Systems. In a typical Schotten-Baumann setup, the reactants are in an organic phase while the base is in the aqueous phase.[1][6] Inefficient mixing limits the interfacial area, slowing down the reaction.

    • Solution: Ensure vigorous stirring to create an emulsion, maximizing the contact between the reactants and the base.

Issue 2: Presence of Significant Impurities in the Crude Product

Q: After the workup, my crude product is contaminated with significant impurities. How can I identify and minimize them?

A: The most common impurities are unreacted starting materials and byproducts from side reactions.

  • Impurity A: Benzoic Acid. As mentioned, this arises from the hydrolysis of benzoyl chloride.[1]

    • Minimization: Adhere strictly to anhydrous reaction conditions.[2]

    • Removal: During the workup, wash the organic layer containing the product with a mild aqueous base solution, such as 5% sodium bicarbonate. This will convert the acidic benzoic acid into its water-soluble sodium salt, which can then be separated in the aqueous phase.[2]

  • Impurity B: Unreacted 3-Hydroxyaniline. This indicates an incomplete reaction.

    • Minimization: Ensure the stoichiometry is correct, typically using a slight excess of the amine. Also, verify that the reaction has been allowed to proceed to completion by monitoring with Thin Layer Chromatography (TLC).

    • Removal: During the workup, an acidic wash (e.g., 1M HCl) can be used to protonate the basic amine, making it soluble in the aqueous layer for removal.[9]

  • Impurity C: O-Acylated Byproduct. The hydroxyl group on 3-hydroxyaniline can also be acylated by benzoyl chloride, leading to the formation of a diester byproduct.

    • Minimization: The amino group is generally more nucleophilic than the hydroxyl group, so N-acylation is favored. However, to further minimize O-acylation, the reaction can be run at lower temperatures (e.g., 0-5 °C) to increase selectivity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the primary reaction mechanism for this synthesis?

A1: The most common laboratory synthesis route is the Schotten-Baumann reaction .[6][10] This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-hydroxyaniline attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to form the stable amide product.[5][8] The presence of a base is crucial to neutralize the liberated HCl.[3][5]

Q2: What is the role of the base in the Schotten-Baumann reaction?

A2: The base serves two primary functions:

  • Acid Scavenger: It neutralizes the hydrochloric acid produced during the reaction. This prevents the protonation of the unreacted amine, which would render it inactive.[3][4][5]

  • Equilibrium Shift: By neutralizing the acidic byproduct, the base drives the reaction equilibrium towards the formation of the amide product.[5]

Q3: Which bases are suitable for this reaction?

A3: A variety of bases can be used, and the choice depends on the specific reaction conditions.

  • Aqueous Inorganic Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used in a biphasic system.[5][10]

  • Organic Amine Bases: In anhydrous organic solvents, bases like pyridine or triethylamine (TEA) are often employed.[1][10] Pyridine can also act as a nucleophilic catalyst.[1][5]

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, while the Schotten-Baumann reaction is prevalent, other methods exist:

  • From Benzoic Acid with a Coupling Agent: Benzoic acid can be coupled directly with 3-hydroxyaniline using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or other modern coupling reagents such as HATU.[7][11] These methods are often milder but can be more expensive.

  • Direct Thermal Amidation: In some cases, amides can be formed by heating a carboxylic acid and an amine, often under vacuum to remove the water byproduct.[12] However, this typically requires harsh conditions and may not be suitable for sensitive substrates.[12][13][14]

Q5: How can I effectively purify the final product?

A5: The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[8][15]

  • Column Chromatography: If recrystallization is ineffective or if there are multiple impurities with similar solubilities, silica gel column chromatography is recommended.[9][16] A typical eluent system would be a gradient of ethyl acetate in hexanes.[9]

Data Presentation & Protocols

Table 1: Recommended Reaction Parameters for Schotten-Baumann Synthesis
ParameterRecommended ConditionRationale & Key Considerations
Stoichiometry 1.0 eq. 3-HydroxyanilineLimiting reagent.
1.05-1.2 eq. Benzoyl ChlorideSlight excess to ensure complete consumption of the amine.
2.0-2.5 eq. Base (e.g., NaOH)To neutralize the generated HCl and maintain a basic pH.
Solvent System Biphasic: Water and an immiscible organic solvent (e.g., Dichloromethane, Diethyl Ether)The base remains in the aqueous phase, while reactants and product are in the organic phase.[1][6]
Temperature 0-25 °CThe reaction is exothermic. Lower temperatures can improve selectivity and reduce side reactions.[2]
Reaction Time 30 min - 2 hoursMonitor by TLC for completion.
Mixing Vigorous StirringEssential for promoting the reaction in a biphasic system.
Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents & Glassware 3-Hydroxyaniline Benzoyl Chloride NaOH Solution Anhydrous Solvent Oven-dried Glassware Inert Atmosphere (N₂/Ar) reaction_setup Reaction Setup Dissolve 3-hydroxyaniline in organic solvent. Add aqueous NaOH solution. reagents->reaction_setup addition Addition Slowly add benzoyl chloride with vigorous stirring at 0-25 °C. reaction_setup->addition monitoring Monitoring Monitor progress via TLC addition->monitoring separation Phase Separation Separate organic and aqueous layers monitoring->separation washing Washing Wash organic layer with: 1. Dilute HCl (removes excess amine) 2. NaHCO₃ soln. (removes benzoic acid) 3. Brine separation->washing drying Drying & Evaporation Dry over Na₂SO₄ or MgSO₄ Evaporate solvent washing->drying purification Purification Recrystallization or Column Chromatography drying->purification characterization Characterization Yield Calculation Melting Point Spectroscopy (NMR, IR, MS) purification->characterization

Sources

Identifying and minimizing byproducts in N-(3-Hydroxyphenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-(3-Hydroxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis of this important benzamide derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

The most prevalent method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of 3-aminophenol with benzoyl chloride in the presence of a base.[1][2][3] While effective, this reaction presents challenges related to the bifunctional nature of 3-aminophenol, which contains both a nucleophilic amino group and a phenolic hydroxyl group. This can lead to the formation of undesired byproducts.[4]

Q2: What are the major byproducts I should expect in the synthesis of this compound?

The primary byproducts in the Schotten-Baumann synthesis of this compound arise from reactions at the hydroxyl group or multiple acylations. The most common byproducts include:

  • O-acylated byproduct (3-aminophenyl benzoate): This forms when the hydroxyl group of 3-aminophenol reacts with benzoyl chloride.

  • N,O-diacylated byproduct (3-(benzamido)phenyl benzoate): This results from the acylation of both the amino and hydroxyl groups.

  • Benzoic Acid: This is formed from the hydrolysis of benzoyl chloride, especially if moisture is present in the reaction.[5][6]

  • Unreacted Starting Materials: Residual 3-aminophenol and benzoyl chloride may also be present.[7]

  • Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to colored impurities.[8][9][10]

Q3: My reaction is complete, but the isolated product is a persistent oil instead of a solid. What could be the cause?

The presence of impurities is a common reason for the product oiling out.[5] These impurities can disrupt the crystal lattice formation of the desired this compound. The most likely culprits are the O-acylated and N,O-diacylated byproducts, as well as residual starting materials. It is also possible that the product itself has a lower melting point due to the presence of these impurities.[7]

Q4: My final product is discolored (e.g., pink, brown, or black). What is the cause and how can I fix it?

Discoloration in the final product is typically due to the formation of oxidation byproducts from 3-aminophenol.[8][9][10] Aminophenols are known to be sensitive to air and light, leading to the formation of highly colored quinone-type impurities.[8][9]

Preventative Measures:

  • Use high-purity, colorless 3-aminophenol.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[6][10]

Remediation:

  • Recrystallization with Activated Charcoal: Adding a small amount of activated charcoal to the hot recrystallization solution can help adsorb colored impurities.[7][10] Be cautious, as excessive charcoal can also adsorb the desired product.

  • Column Chromatography: If discoloration persists after recrystallization, purification by column chromatography is a more effective method for removing these impurities.[10]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Hydrolysis of Benzoyl Chloride Benzoyl chloride reacts readily with water to form benzoic acid, which is unreactive toward the amine. Ensure all glassware is thoroughly dried and use anhydrous solvents.[5][6] Using a fresh bottle or freshly distilled benzoyl chloride is recommended.
Protonation of 3-Aminophenol The reaction generates hydrochloric acid (HCl), which can protonate the amino group of 3-aminophenol, rendering it non-nucleophilic.[5][11] Ensure an adequate amount of base (e.g., 10% sodium hydroxide solution) is present to neutralize the HCl as it is formed.[5][12]
Suboptimal Reaction Temperature The reaction is exothermic.[6] Maintaining a low temperature (0-5 °C) during the addition of benzoyl chloride helps to control the reaction rate and minimize side reactions.[13]
Insufficient Mixing In a biphasic Schotten-Baumann reaction, vigorous stirring is crucial to ensure efficient contact between the reactants in the organic and aqueous phases.[5]
Issue 2: Presence of O-Acylated and N,O-Diacylated Byproducts
Potential Cause Troubleshooting Steps
Reaction Conditions Favoring O-Acylation The nucleophilicity of the amino and hydroxyl groups is pH-dependent.[4] Under more basic conditions, the phenoxide ion is formed, which is a potent nucleophile, leading to O-acylation. Careful control of pH is necessary. The amino group is generally more nucleophilic, favoring N-acylation under kinetically controlled conditions.[4]
Excess Benzoyl Chloride Using a significant excess of benzoyl chloride can lead to the formation of the N,O-diacylated byproduct.[7] Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of benzoyl chloride.
Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the less favorable O-acylation reaction. Maintain the reaction at a low temperature (0-5 °C).
Issue 3: Difficulty in Product Purification
Challenge Recommended Action
Separating N-acylated from O-acylated Isomers These isomers often have similar polarities, making separation by recrystallization challenging. Column chromatography is the most effective method for their separation. A typical mobile phase would be a gradient of ethyl acetate in hexanes on a silica gel column.[7][10]
Removing Benzoic Acid Benzoic acid can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base, such as a saturated sodium bicarbonate solution.[6][7] The benzoic acid will be deprotonated to the water-soluble sodium benzoate.
Removing Unreacted 3-Aminophenol Unreacted 3-aminophenol can be removed by washing the crude product (dissolved in an organic solvent) with a dilute aqueous acid, such as 1M HCl.[7] The amino group will be protonated, forming a water-soluble salt.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction[3][13]
  • In a flask equipped with a magnetic stirrer, dissolve 3-aminophenol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq.).

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve benzoyl chloride (1.05-1.1 eq.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Add the benzoyl chloride solution dropwise to the vigorously stirred 3-aminophenol solution over 30 minutes, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, separate the organic layer. If the product precipitates, it can be collected by vacuum filtration and washed with cold water.

  • If the product remains in the organic phase, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization[5][7]
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., an ethanol/water mixture or aqueous isopropanol).

  • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

  • Allow the clear filtrate to cool slowly to room temperature to induce crystallization.

  • Cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the ice-cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Analytical Methods for Impurity Profiling

A robust analytical strategy is essential for identifying and quantifying byproducts.

Analytical Technique Application
High-Performance Liquid Chromatography (HPLC) The primary tool for quantifying the purity of this compound and detecting impurities.[14] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is typically used.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for unknown peaks observed in the HPLC chromatogram, aiding in the identification of byproducts.[14][15][16]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile impurities and can be complementary to LC-MS.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are crucial for the structural elucidation of the final product and any isolated byproducts.[2][3]
Thin-Layer Chromatography (TLC) A quick and effective method for monitoring the progress of the reaction and for preliminary assessment of product purity.[7][10]

Visualizing the Synthetic Pathway and Potential Byproducts

Synthesis_and_Byproducts cluster_products Products & Byproducts aminophenol 3-Aminophenol main_product This compound (Desired Product) aminophenol->main_product N-Acylation o_acylated 3-Aminophenyl benzoate (O-acylated Byproduct) aminophenol->o_acylated O-Acylation benzoyl_chloride Benzoyl Chloride benzoic_acid Benzoic Acid (Hydrolysis Byproduct) benzoyl_chloride->benzoic_acid Hydrolysis (H₂O) di_acylated 3-(Benzamido)phenyl benzoate (N,O-Diacylated Byproduct) main_product->di_acylated O-Acylation o_acylated->di_acylated N-Acylation

Caption: Synthetic pathways in this compound synthesis.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow start Start: Synthesis of This compound check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No hydrolysis Check for Benzoyl Chloride Hydrolysis (Anhydrous Conditions) check_yield->hydrolysis Yes check_color Product Discolored? check_purity->check_color No wash Perform Acid/Base Washes check_purity->wash Yes inert_atm Use Inert Atmosphere check_color->inert_atm Yes end_success End: Pure Product Obtained check_color->end_success No protonation Ensure Sufficient Base (Neutralize HCl) hydrolysis->protonation temp_control Optimize Reaction Temperature (0-5 °C) protonation->temp_control temp_control->check_purity column_chrom Purify by Column Chromatography column_chrom->check_color end_reassess Re-evaluate Synthetic Strategy column_chrom->end_reassess If still impure recrystallize Recrystallize Product recrystallize->column_chrom wash->recrystallize charcoal Recrystallize with Activated Charcoal charcoal->end_success inert_atm->charcoal

Sources

Technical Support Center: N-(3-Hydroxyphenyl)benzamide Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of early 2026, specific, peer-reviewed stability studies for N-(3-Hydroxyphenyl)benzamide are not extensively documented in public scientific literature. This guide, therefore, presents a comprehensive framework based on established principles of amide and phenol chemistry, forced degradation studies as outlined by the International Conference on Harmonisation (ICH), and data from structurally related compounds.[1] The methodologies and potential pathways described are intended to serve as a robust template for initiating the stability assessment of this molecule.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of this compound in solution.

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is primarily influenced by a combination of chemical and physical factors. The molecule contains two key functional groups: an amide linkage and a phenolic hydroxyl group. Each is susceptible to degradation under certain conditions. The main factors are:

  • pH: The pH of the solution is the most critical factor. The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[2]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[3]

  • Light: The phenolic ring and the overall conjugated system of the molecule may be susceptible to photodegradation upon exposure to UV or visible light.[3][4]

  • Oxygen: The presence of dissolved oxygen can lead to the oxidation of the electron-rich hydroxyphenyl moiety, often resulting in colored degradation products.[3]

  • Solvent: The choice of solvent can influence stability. Protic solvents may participate in solvolysis reactions, and contaminants within the solvent (e.g., peroxides in aged ethers) can initiate degradation.

Q2: What are the most likely degradation pathways for this compound?

Based on its structure, two primary degradation pathways are anticipated:

  • Amide Hydrolysis: This is the cleavage of the amide bond (–CO–NH–). This reaction can be catalyzed by acid or base, yielding 3-aminophenol and benzoic acid as the primary products.[5] At neutral pH and ambient temperature, this process is typically very slow for secondary amides.[6][7]

  • Phenol Oxidation: The hydroxyl group on the phenyl ring makes it susceptible to oxidation. This can be initiated by atmospheric oxygen, metal ion contaminants, or light. This pathway often leads to the formation of colored quinone-type structures and can be a complex process resulting in multiple products.

Q3: What are the expected degradation products I should look for?

If you suspect degradation, the primary products to screen for using analytical techniques like HPLC-UV or LC-MS would be:

  • From Hydrolysis: 3-Aminophenol and Benzoic Acid.

  • From Oxidation: A series of more polar, often colored, compounds. The exact structures can be complex and may require advanced analytical characterization (e.g., MS/MS, NMR) to fully elucidate.

Q4: What are the recommended general storage conditions for a stock solution of this compound?

To maximize the shelf-life of a solution, the following conditions are recommended:

  • Solvent: Use high-purity (e.g., HPLC-grade) solvents. If preparing an aqueous solution, use a buffer to maintain a stable pH, preferably in the slightly acidic to neutral range (pH 4-7) where amide hydrolysis is slowest.[2]

  • Temperature: Store solutions at low temperatures, such as 2-8 °C. For long-term storage, consider storage at -20 °C or -80 °C, but verify the compound's solubility at these temperatures to prevent precipitation.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[3]

  • Inert Atmosphere: For maximum stability, especially in protic or aqueous solvents, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My solution of this compound, which was initially colorless, has turned yellow or brown.

  • Probable Cause: This is a classic sign of oxidation of the phenolic hydroxyl group. The 3-hydroxyphenyl moiety is susceptible to oxidation, which forms highly conjugated, colored species like quinones or polymeric materials. This process is often accelerated by exposure to air (oxygen), light, or trace metal impurities in your solvent or buffer.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Discard the discolored solution and prepare a fresh one for your experiment. It is best practice to prepare solutions of sensitive compounds like this as close to the time of use as possible.

    • Use High-Purity Solvents: Ensure you are using fresh, high-purity solvents. Older solvents, especially ethers like THF or dioxane, can form explosive peroxides which are also potent oxidizing agents.

    • De-gas Your Solvent: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

    • Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to prevent photochemically-induced oxidation.

    • Consider an Antioxidant: If the application allows, you could add a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solution, but this must be validated to ensure it does not interfere with your downstream assay.

Problem 2: I am observing new, unexpected peaks in my HPLC/LC-MS analysis of a sample that has been stored for some time.

  • Probable Cause: The appearance of new peaks, especially those with different retention times than your parent compound, strongly indicates chemical degradation. Based on the structure, these are most likely the hydrolysis products (3-aminophenol and benzoic acid) or various oxidation products.

  • Troubleshooting Workflow: The following workflow can help you identify the issue and confirm the identity of the degradants.

G cluster_0 Troubleshooting: Unexpected HPLC Peaks A Unexpected peaks observed in HPLC/LC-MS B Hypothesize Degradants: 1. Hydrolysis: 3-Aminophenol, Benzoic Acid 2. Oxidation Products A->B C Obtain authentic standards of 3-aminophenol and benzoic acid B->C D Analyze standards using the same HPLC method C->D E Compare retention times (and mass spectra if using LC-MS) of standards with unknown peaks D->E F Do retention times match? E->F G Peaks are confirmed as hydrolysis products. Review solution pH and storage temperature. F->G Yes H Peaks are likely oxidation products or from another pathway. Perform forced degradation study to characterize. F->H No

Caption: Workflow for identifying unknown peaks in chromatography.

Problem 3: My experimental results (e.g., potency, binding affinity) are inconsistent and show high variability.

  • Probable Cause: If you have ruled out other sources of experimental error (pipetting, instrument variability, etc.), the instability of your compound in the assay buffer is a likely culprit. Degradation of the active compound over the course of the experiment means its effective concentration is decreasing, leading to unreliable and non-reproducible results.

  • Troubleshooting Steps:

    • Perform a Time-Course Stability Study:

      • Prepare a solution of this compound in your exact experimental buffer.

      • Incubate this solution under the same conditions as your actual experiment (e.g., 37 °C for 4 hours).

      • Take aliquots at different time points (e.g., 0, 1, 2, and 4 hours) and immediately analyze them by a stability-indicating method like HPLC.

      • Quantify the peak area of the parent compound. A decrease of >5% over the experimental duration indicates that instability is a significant problem.

    • Optimize Assay Conditions: If instability is confirmed, consider modifying your experimental protocol. Can the incubation time be shortened? Can the temperature be lowered?

    • Prepare Compound Freshly: Always prepare the final dilutions of the compound immediately before adding them to the assay. Avoid pre-diluting and letting plates sit for extended periods before starting the experiment.

Key Experimental Protocols

As a self-validating system, every protocol should be run with a control sample (a sample of the compound in a solution known to be stable, e.g., freshly prepared in a non-degrading solvent) to provide a baseline for comparison.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[8] The goal is to achieve 5-20% degradation of the active substance.[1]

1. Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all HPLC grade)

  • Reagents: 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Equipment: HPLC-UV or LC-MS system, pH meter, calibrated oven, photostability chamber.

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at ~1 mg/mL in a suitable organic solvent like ACN or MeOH.

3. Stress Conditions (run in parallel):

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60 °C.

    • Monitor every few hours by taking a small aliquot, neutralizing it with an equivalent amount of 1 M NaOH, diluting, and injecting into the HPLC. Stop when ~10% degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M NaOH.

    • Incubate at room temperature (alkaline hydrolysis is often faster than acidic).[2]

    • Monitor frequently (e.g., every 30 minutes). Neutralize aliquots with 1 M HCl before analysis. Stop when ~10% degradation is observed.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Monitor every few hours. Stop when ~10% degradation is observed.

  • Thermal Degradation:

    • Place a solid sample of the compound in a calibrated oven at 80 °C.

    • Also, place a vial of the stock solution (tightly capped) in the oven.

    • Test after 24, 48, and 72 hours by preparing a solution from the solid or diluting the stock solution.

  • Photolytic Degradation:

    • Expose a solution of the compound (~1 mg/mL) and a sample of the solid powder to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter).[4][9]

    • Keep a control sample wrapped in foil to protect it from light.

    • Analyze the samples after the exposure period.

4. Analysis:

  • Analyze all stressed samples, along with a non-degraded control, using an HPLC method with a photodiode array (PDA) detector. This allows for the assessment of peak purity and detection of new peaks. An LC-MS method is even more powerful for identifying the mass of the degradation products.

Data Summary Table for Forced Degradation
Stress ConditionReagent/ParameterTypical IncubationPotential Degradation Products
Acid Hydrolysis 1 M HCl60 °C, 2-24 h3-Aminophenol, Benzoic Acid
Base Hydrolysis 1 M NaOHRoom Temp, 0.5-8 h3-Aminophenol, Benzoic Acid
Oxidation 3% H₂O₂Room Temp, 2-24 hOxidized dimers, Quinone-like species
Thermal Heat80 °C, 24-72 hVaries; may show hydrolysis if moisture is present
Photolytic Light (ICH Q1B)Per guidelinePhotoproducts (e.g., from radical reactions)
Visualizing Degradation Pathways
Primary Degradation Pathways of this compound

G cluster_0 This compound cluster_1 Hydrolysis Products cluster_2 Potential Oxidation Products parent prod1 3-Aminophenol parent->prod1  Amide Hydrolysis  (H⁺ or OH⁻) prod2 Benzoic Acid parent->prod2  Amide Hydrolysis  (H⁺ or OH⁻) prod3 Quinone-like Species (Colored) parent->prod3  Oxidation  ([O], hν)

Caption: Potential degradation pathways for this compound.

References
  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)
  • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913. [Link]

  • Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 438-443. [Link]

  • Fast Hydrolysis of an Aliphatic Amide at Neutral pH and Ambient Temperature. A Peptidase Model. (n.d.). ElectronicsAndBooks.
  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Structural Chemistry, 29(4), 1215-1220. [Link]

  • Top 5 Factors Affecting Chemical Stability. (2025). Dickson.
  • Fair, R. J., et al. (2018). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. Biomacromolecules, 19(10), 4135-4142. [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery.
  • Hydrolysis Rates for Various pH Levels. (n.d.). ResearchGate. [Link]

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Pakistan Journal of Chemistry. [Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). ResearchGate. [Link]

  • Coles, S. J., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 14(12), 1070. [Link]

  • Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. (2014). ResearchGate. [Link]

  • A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides. (2025). Benchchem.
  • Adhikari, H. P., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences, 111(8), 2139-2151. [Link]

  • Thermal, spectroscopic and DFT studies of solid benzamide. (2015). ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceuticals. (2018). YouTube. [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (1985). PubMed. [Link]

  • Benzamide. (n.d.). PubChem. [Link]

  • Abbasi, M.A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. [Link]

  • Li, W., & Tse, F. L. S. (2007). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current Pharmaceutical Analysis, 3(4), 269-282. [Link]

  • Benzamide. (n.d.). Wikipedia. [Link]

  • N-phenyl-benzamides providing protection from the harmful effects of ultraviolet light. (n.d.).
  • Hydrolysis of Benzamide. (n.d.). GEOCITIES.ws. [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. (2025). ResearchGate. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide... (n.d.). ResearchGate. [Link]

  • Benzamide, N-(3-nitrophenyl)-. (n.d.). PubChem. [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA. [Link]

Sources

Technical Support Center: Optimizing HPLC Gradient for N-(3-Hydroxyphenyl)benzamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the purification of N-(3-Hydroxyphenyl)benzamide via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based answers to common challenges encountered during HPLC gradient optimization for this and structurally similar molecules.

Section 1: Understanding the Analyte and Initial Conditions

Before diving into troubleshooting, a solid understanding of the target molecule, this compound, is critical. Its chemical properties dictate its behavior during chromatographic separation.

FAQ 1: What are the key chemical properties of this compound that influence HPLC separation?

This compound is a moderately polar aromatic amide. Its key structural features relevant to HPLC are:

  • Benzamide group: The amide linkage provides polarity and potential for hydrogen bonding.[1]

  • Hydroxyphenyl group: The hydroxyl (-OH) group significantly increases polarity and allows for hydrogen bonding interactions.[2]

  • Aromatic rings: The two phenyl rings contribute to the molecule's hydrophobicity.

This combination of polar functional groups and non-polar aromatic rings means that its retention in reversed-phase HPLC will be highly sensitive to the mobile phase composition. The molecule possesses both hydrophilic and hydrophobic characteristics.[3]

FAQ 2: What is a good starting point for a "scouting" gradient for this compound?

A scouting gradient is a broad, linear gradient used to quickly determine the approximate elution conditions for your compound of interest.[4] This initial run helps to identify where the compound elutes and if any impurities are present.

A recommended starting point for a reversed-phase separation on a C18 column would be:

ParameterRecommended Starting ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase can help to protonate any acidic silanols on the stationary phase, reducing peak tailing.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 5% to 95% B over 20 minutesA wide gradient ensures that compounds with a broad range of polarities will elute.[4]
Flow Rate 1.0 mL/min (for a standard 4.6 mm ID column)A standard flow rate for initial method development.
Column Temperature 30 °CA slightly elevated temperature can improve peak shape and reduce viscosity.[6]
Detection UV at 254 nmA common wavelength for aromatic compounds.

This scouting run will provide the foundational data needed to begin optimizing the gradient for improved resolution and peak shape.

Section 2: Troubleshooting Common HPLC Gradient Issues

This section addresses specific problems you might encounter and provides a logical, step-by-step approach to resolving them.

Issue 1: Poor Peak Resolution - Peaks are Co-eluting or Overlapping

Poor resolution is one of the most common challenges in HPLC. It indicates that the separation between your target compound and impurities is insufficient.

Q1: My main peak is broad and not well-separated from a nearby impurity. How can I improve the resolution?

Underlying Cause: Insufficient differential migration of the analytes. This can be due to a gradient that is too steep, an inappropriate mobile phase, or a non-optimal stationary phase.

Troubleshooting Workflow:

A workflow for troubleshooting poor peak resolution.

Step-by-Step Protocol:

  • Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, often leading to better separation.[7] If your initial scouting run showed your compound eluting over a narrow time window, "stretch out" that portion of the gradient.[7] For example, if the peak of interest elutes between 40% and 50% B, you could modify the gradient to go from 35% to 55% B over a longer period.

  • Adjust Mobile Phase Composition:

    • Change the Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different solvent properties.[8]

    • Modify the pH: The ionization state of this compound can be influenced by the mobile phase pH. Adjusting the pH can change its retention time relative to impurities.[5] Buffers like phosphate or acetate can be used to maintain a stable pH.[5]

  • Optimize Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[6][9]

    • Changing the column temperature can also affect selectivity.[6]

  • Consider a Different Stationary Phase: If the above steps do not provide adequate resolution, the column chemistry may not be suitable. For polar compounds like this compound, a column with a polar-embedded or polar-endcapped stationary phase (like an amide or cyano phase) can offer different selectivity compared to a standard C18 column.[10][11]

Issue 2: Peak Tailing

Peak tailing, where the back half of the peak is drawn out, is a frequent problem, especially with compounds containing basic or acidic functional groups.

Q2: My peak for this compound is tailing significantly. What is the cause and how can I fix it?

Underlying Cause: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with exposed, acidic silanol groups on the silica support. It can also be caused by column overload or a mismatch between the sample solvent and the mobile phase.[12]

Troubleshooting Workflow:

A workflow for troubleshooting peak tailing.

Step-by-Step Protocol:

  • Modify the Mobile Phase:

    • Add a Small Amount of Acid: Including a low concentration of an acid like formic acid or trifluoroacetic acid (TFA) in the mobile phase can protonate the silanol groups, minimizing their interaction with your analyte.[5]

    • Use a Buffer: A buffer system can help maintain a consistent pH and improve peak shape.[5] For this compound, a buffer in the acidic to neutral pH range is a good starting point.

  • Reduce Sample Concentration: Injecting too much sample can lead to column overload and cause peak distortion, including tailing.[13] Dilute your sample and reinject to see if the peak shape improves.

  • Ensure Solvent Compatibility: Dissolve your sample in a solvent that is weaker than or the same as the initial mobile phase.[9] Injecting a sample in a strong solvent can cause peak fronting or tailing.

  • Check Column Health: If tailing persists, it may be an indication of a problem with the column itself, such as a void at the inlet or contamination. Try flushing the column or, if necessary, replacing it.

Issue 3: Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram, which can interfere with the quantification of the target analyte.

Q3: I am seeing extra peaks in my blank gradient runs. What are these "ghost peaks" and how do I get rid of them?

Underlying Cause: Ghost peaks are typically due to contamination in the mobile phase, carryover from a previous injection, or impurities leaching from the HPLC system components.[12]

Troubleshooting Protocol:

  • Identify the Source of Contamination:

    • Mobile Phase: Prepare fresh mobile phase using high-purity, HPLC-grade solvents and water.[14] Filter all mobile phases before use.

    • System Contamination: Systematically flush each component of the HPLC system (pump, injector, tubing, detector) with a strong solvent to remove any adsorbed contaminants.

  • Address Carryover:

    • Injector Wash: Ensure the injector wash solvent is effective at removing the sample from the needle and loop. A mixture of organic solvent and water is often a good choice.

    • Injection Volume: In some cases, reducing the injection volume can minimize carryover.[15]

  • Use High-Quality Vials and Caps: Ensure that the sample vials and caps are not a source of contamination.

Section 3: Advanced Optimization Strategies

Once the major issues are resolved, you can further refine your method for optimal performance.

FAQ 4: How can I shorten the analysis time without sacrificing resolution?

After achieving good separation, you may want to reduce the run time for higher throughput.

Strategies for Method Speed-Up:

  • Increase the Gradient Slope: Once you have identified the critical separation window, you can make the gradient steeper before and after this window to elute non-critical components more quickly.[5]

  • Increase the Flow Rate: Increasing the flow rate will decrease the run time, but it will also increase the system backpressure.[6] Ensure you do not exceed the pressure limits of your column and system.

  • Use a Shorter Column or Smaller Particle Size: Shorter columns or columns packed with smaller particles can provide faster separations.[6] However, smaller particles will also lead to higher backpressure.

FAQ 5: When should I consider an alternative chromatography mode like HILIC?

For very polar compounds that are not well-retained on a C18 column even with a highly aqueous mobile phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative.[16]

When to Consider HILIC:

  • If this compound or its impurities elute very early, near the void volume, in reversed-phase mode.

  • If you are struggling to get sufficient retention even with 100% aqueous mobile phase.

HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent.[16] Water is used as the strong, eluting solvent.[16]

References

  • Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]

  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. [Link]

  • PubMed. (2013, November 15). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. [Link]

  • ResearchGate. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. [Link]

  • Solubility of Things. N-butyl-2-hydroxy-3-phenyl-benzamide | Solubility of Things. [Link]

  • ChemBK. benzamide, 3-hydroxy-. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Drawell. Strategies for Method Development and Optimization in HPLC. [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • ResearchGate. (2021, November 27). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?. [Link]

  • Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. [Link]

  • LCGC International. Understanding Gradient HPLC. [Link]

  • PubMed. Reversed-phase fused-core HPLC modeling of peptides. [Link]

  • PubChem. N-(3-hydroxy-4-methylphenyl)benzamide. [Link]

  • Wikipedia. Benzamide. [Link]

  • Solubility of Things. N-(4-carbamimidoylphenyl)-2-hydroxy-benzamide | Solubility of Things. [Link]

  • ResearchGate. (2024, December 9). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

  • PubChem. N-(3-Hydroxyphenyl)propanamide. [Link]

Sources

Technical Support Center: Scaling Up N-(3-Hydroxyphenyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Hydroxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Introduction: The Schotten-Baumann Approach to this compound

The synthesis of this compound is commonly achieved through the acylation of 3-aminophenol with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for forming amide bonds.[1][2] While straightforward in principle, scaling up this synthesis can present several challenges that can impact yield, purity, and overall process efficiency. This guide provides in-depth, field-proven insights to help you overcome these hurdles.

Core Reaction Workflow

The fundamental transformation involves the nucleophilic attack of the amino group of 3-aminophenol on the carbonyl carbon of benzoyl chloride.

Schotten-Baumann Reaction cluster_reactants Reactants cluster_products Products 3-Aminophenol 3-Aminophenol Product This compound 3-Aminophenol->Product Nucleophilic Attack Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Product HCl HCl

Caption: General scheme of the Schotten-Baumann reaction for this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Q1: My reaction yield is significantly lower than expected after scaling up. What are the common causes?

Several factors can contribute to a drop in yield during scale-up. The most common culprits are inefficient mixing, improper pH control, and side reactions.

  • Inefficient Mixing: In a biphasic Schotten-Baumann reaction (an organic solvent and water), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[3] On a larger scale, simply increasing the stir speed might not be sufficient. Consider using a mechanical stirrer with an appropriate impeller design to ensure thorough mixing of the phases.

  • Improper pH Control: The reaction generates hydrochloric acid (HCl) as a byproduct.[1][4] This acid will protonate the unreacted 3-aminophenol, rendering it non-nucleophilic and halting the reaction.[5][6] An aqueous base, such as sodium hydroxide, is added to neutralize the HCl.[1] On a larger scale, localized pH drops can occur if the base is not added strategically.

  • Side Reactions: The primary competing reaction is the hydrolysis of benzoyl chloride to benzoic acid, which is exacerbated by the presence of water and base.[3][7]

Troubleshooting Steps:

  • Improve Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer for reactions larger than 500 mL.

  • Controlled Base Addition: Add the base solution slowly and sub-surface to ensure rapid neutralization of the generated HCl. Monitor the pH of the aqueous layer throughout the reaction, maintaining it in the range of 8-10.

  • Temperature Management: The reaction is exothermic.[6] Maintain a low temperature (0-5 °C) during the addition of benzoyl chloride to minimize the hydrolysis side reaction.[3]

Product Purity Issues

Q2: My final product is contaminated with a significant amount of benzoic acid. How can I prevent this and purify my product?

The presence of benzoic acid is a clear indication of benzoyl chloride hydrolysis.[3]

Prevention:

  • Anhydrous Conditions (Initially): While the Schotten-Baumann reaction is often run in a biphasic system, ensuring your benzoyl chloride and the organic solvent are dry before the reaction can help.

  • Low Temperature: As mentioned, lower temperatures favor the amidation reaction over hydrolysis.

Purification Protocol: Base Wash

A simple and effective method to remove benzoic acid is to wash the crude product with a dilute basic solution.

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate. The benzoic acid will be converted to sodium benzoate, which is soluble in the aqueous layer.

  • Separate the layers and repeat the wash.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it to obtain the purified product.[6]

Q3: I'm observing other impurities in my final product. What could they be and how do I get rid of them?

Besides benzoic acid, other potential impurities include unreacted 3-aminophenol and diacylated byproducts.

  • Unreacted 3-Aminophenol: This can be removed by washing the organic solution of your product with a dilute acid, such as 1M HCl. The aminophenol will form a water-soluble salt.[8]

  • Diacylated Byproducts: While less common for the amino group under these conditions, acylation of the hydroxyl group of 3-aminophenol can occur, especially if a strong base is used in a non-aqueous environment. Standard purification techniques like recrystallization or column chromatography are effective for removing such impurities.[8]

Recrystallization Protocol:

Recrystallization from hot water or a mixed solvent system like ethanol/water or acetone/water is a common and effective method for purifying this compound.[4][6][8]

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[8]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

Reaction Control and Safety at Scale

Q4: The reaction becomes very exothermic during the addition of benzoyl chloride. How can I manage this on a larger scale?

Exothermic reactions are a significant safety concern during scale-up.

Control Measures:

ParameterLab Scale (e.g., 1-10 g)Pilot/Production Scale (e.g., >100 g)Rationale
Addition Rate Manual addition via pipette or dropping funnelControlled addition via a pump or pressure-equalizing dropping funnelSlower addition allows for better heat dissipation.
Cooling Ice bathJacketed reactor with a circulating coolantProvides more efficient and uniform cooling.
Temperature Monitoring Thermometer in the reaction mixtureMultiple temperature probes within the reactorEnsures accurate monitoring of internal temperature and detects hot spots.

Workflow for Safe Scale-Up:

Safe_Scale_Up Start Start Slow_Addition Slow, controlled addition of Benzoyl Chloride Start->Slow_Addition End End Efficient_Cooling Maintain low temperature with efficient cooling Slow_Addition->Efficient_Cooling Monitor_Temp Continuously monitor internal temperature Efficient_Cooling->Monitor_Temp pH_Control Simultaneous controlled addition of base Monitor_Temp->pH_Control pH_Control->End

Sources

Technical Support Center: Enhancing the Solubility of N-(3-Hydroxyphenyl)benzamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(3-Hydroxyphenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's limited aqueous solubility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

This compound, like many benzamide derivatives, is a lipophilic molecule, which often translates to poor solubility in the aqueous buffers required for most biological assays.[1] This can lead to inaccurate results due to compound precipitation, lower-than-expected active concentrations, and assay artifacts. This guide provides a systematic approach to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubilization of this compound.

Q1: What is the recommended starting solvent for dissolving this compound?

A: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including aromatic amides.[3][4] Its miscibility with water makes it a suitable choice for preparing high-concentration stock solutions that will be later diluted into aqueous assay media.[5]

Q2: My this compound powder is not dissolving in DMSO at room temperature. What should I do?

A: This is a common issue. Several factors could be at play: you may be exceeding the solubility limit, or the dissolution kinetics may be slow. To facilitate dissolution, you can:

  • Vortex: Ensure the solution is mixed vigorously.

  • Sonicate: Use a sonicator bath for 10-15 minutes to break up solid aggregates and increase the surface area for dissolution.

  • Gently Warm: Heat the solution in a water bath at 37-50°C.[2] This increases kinetic energy and can significantly improve solubility. Avoid excessive or prolonged heating, as it can degrade both the compound and the DMSO.

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. Why did this happen and how can I fix it?

A: This phenomenon, known as "crashing out," occurs because while the compound is soluble in the organic solvent (DMSO), it is not soluble in the final aqueous environment. When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous, and the compound precipitates.

To prevent this, you must maintain the compound's solubility during and after dilution. Strategies include:

  • Lowering the Final Concentration: You may be exceeding the compound's aqueous solubility limit.

  • Using a Co-solvent: Employ an intermediate dilution step with a solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol 400 (PEG 400).[6]

  • Adding a Surfactant: Incorporate a biocompatible, non-ionic surfactant like Pluronic® F-127 or Tween® 80 into your final assay buffer to help maintain solubility through micellar encapsulation.[7]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A: The tolerance to DMSO is cell-line dependent. However, a widely accepted general practice is to keep the final concentration of DMSO in the assay medium at or below 0.5% (v/v) . For sensitive cell lines or long-term incubation assays, it is often necessary to use a final concentration of <0.1% (v/v) . It is crucial to always run a "vehicle control" (assay buffer + the same final concentration of DMSO without your compound) to determine the baseline effect of the solvent on your specific assay system.

Part 2: In-Depth Troubleshooting & Protocols

This section provides detailed workflows and the scientific principles behind them for systematically overcoming solubility issues.

Troubleshooting Workflow for Compound Solubilization

The following diagram outlines the decision-making process for troubleshooting the solubility of this compound.

G start Start: Weigh this compound add_dmso Add 100% DMSO to desired stock concentration (e.g., 10-50 mM) start->add_dmso dissolved_q Is compound fully dissolved? add_dmso->dissolved_q agitate Vortex / Sonicate for 10-15 min dissolved_q->agitate No stock_ok SUCCESS: Clear Stock Solution Prepared dissolved_q->stock_ok Yes warm Gently warm (37-50°C) with agitation agitate->warm re_dissolved_q Is compound dissolved now? warm->re_dissolved_q lower_conc FAIL: Lower the stock concentration and repeat process re_dissolved_q->lower_conc No re_dissolved_q->stock_ok Yes dilute Perform serial or direct dilution into aqueous assay buffer stock_ok->dilute precip_q Does compound precipitate upon dilution? dilute->precip_q assay_ready SUCCESS: Proceed with Assay precip_q->assay_ready No troubleshoot_dilution FAIL: Proceed to Dilution Troubleshooting Protocol precip_q->troubleshoot_dilution Yes

Caption: Decision-making flowchart for dissolving this compound.

Data Summary: Recommended Solvents & Starting Concentrations

The table below provides a summary of solvents and suggested starting points for preparing stock solutions.

SolventTypeRecommended Max Stock Conc.ProsCons
DMSO Polar Aprotic10 - 50 mMExcellent solubilizing power for many organics; miscible with water.[4]Can be toxic to cells at >0.5%; hygroscopic; may cause precipitation.[2]
Ethanol (100%) Polar Protic1 - 10 mMBiocompatible; can be used as a co-solvent.Less powerful solvent than DMSO; may not achieve high concentrations.
PEG 400 / Water (1:1) Co-solvent / Polymer1 - 5 mMEnhances aqueous solubility; generally low toxicity.[6]Can increase viscosity; may interfere with some assay readouts.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the standard procedure for preparing a primary stock solution.

Objective: To prepare a clear, high-concentration (e.g., 20 mM) stock solution of this compound in 100% DMSO.

Materials:

  • This compound (MW: 213.23 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and sonicator bath

Procedure:

  • Calculation: Calculate the mass of compound needed. For 1 mL of a 20 mM stock: Mass = 20 mmol/L * 1 L/1000 mL * 1 mL * 213.23 g/mol = 0.00426 g = 4.26 mg

  • Weighing: Accurately weigh 4.26 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add 1 mL of 100% anhydrous DMSO to the vial.

  • Dissolution: a. Cap the vial tightly and vortex vigorously for 2 minutes. b. Visually inspect for any undissolved solid. c. If solid remains, place the vial in a sonicator bath for 10-15 minutes. d. If solid still persists, place the vial in a 37°C water bath for 10 minutes, vortexing intermittently.

  • Verification & Storage: Once the solution is completely clear, it is ready. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution Strategy to Minimize Precipitation

This protocol provides a method to dilute the DMSO stock into an aqueous buffer while minimizing the risk of precipitation.

Objective: To prepare a final 20 µM working solution in an aqueous buffer containing 0.1% DMSO from a 20 mM DMSO stock.

G stock 20 mM Stock in 100% DMSO intermediate 200 µM Intermediate in Assay Buffer stock->intermediate 1:100 Dilution (e.g., 2 µL into 198 µL) final 20 µM Final in Assay Buffer (0.1% final DMSO) intermediate->final 1:10 Dilution (e.g., 10 µL into 90 µL)

Caption: Workflow for a two-step serial dilution.

Procedure:

  • Prepare Intermediate Dilution: a. Pipette 198 µL of your final aqueous assay buffer into a sterile microcentrifuge tube. b. Add 2 µL of the 20 mM DMSO stock solution to the buffer. c. Crucially , pipette the DMSO directly into the buffer while simultaneously vortexing or rapidly pipetting up and down. This rapid mixing is key to preventing localized high concentrations of the compound that can initiate precipitation. d. This creates a 200 µM intermediate solution with 1% DMSO. Visually inspect for any cloudiness or precipitate.

  • Prepare Final Working Solution: a. Pipette 90 µL of the assay buffer into the wells of your assay plate or a new tube. b. Add 10 µL of the 200 µM intermediate solution. c. Mix thoroughly. This results in the final 20 µM working solution with a final DMSO concentration of 0.1%.

Expert Tip: If precipitation still occurs at the intermediate step, consider adding a solubilizing excipient like Pluronic® F-127 (to a final concentration of 0.01-0.05%) to the assay buffer before starting the dilution.[7]

References
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Chempublishers. [Link]

  • Benzamide. Wikipedia. [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]

  • Dimethyl Sulfoxide. PubChem. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of N-(3-Hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of N-(3-Hydroxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak shape during their chromatographic experiments. As a molecule with both a phenolic hydroxyl group and an amide linkage, this compound can present unique challenges in reversed-phase HPLC. This resource provides in-depth, scientifically-grounded troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for this compound is exhibiting significant tailing. What are the primary causes and how can I resolve this?

A1: Peak tailing is the most common peak shape issue for phenolic compounds like this compound and is often indicative of secondary chemical interactions with the stationary phase.

In an ideal chromatographic separation, peaks should be symmetrical and Gaussian.[1] Peak tailing, where the back half of the peak is broader than the front half, can compromise the accuracy of your analysis by reducing resolution and affecting integration.[2] For this compound, the primary cause of tailing is the interaction of its polar phenolic hydroxyl group with residual silanol groups on the surface of silica-based reversed-phase columns.[1][3] These silanol groups can be acidic and interact with polar functional groups on analytes, leading to a secondary retention mechanism that causes tailing.[4][5]

Here is a systematic approach to troubleshoot and resolve peak tailing:

1. Optimize Mobile Phase pH: The pH of your mobile phase is a critical parameter for controlling peak shape.[6][7][8][9] The goal is to suppress the ionization of either the analyte or the residual silanols to minimize unwanted ionic interactions.

  • Mechanism: The pKa of the phenolic hydroxyl group of this compound is approximately 9-10. At a mobile phase pH near this pKa, both the ionized (phenoxide) and neutral forms of the analyte will exist, which can lead to peak distortion.[8][10] Similarly, silica-based columns have residual silanol groups with a pKa of around 3.5-4.5. Above this pH, the silanols become deprotonated and negatively charged, leading to strong interactions with any positively charged or highly polar analytes.

  • Recommended Action: For reversed-phase chromatography, it is often best to work at a low pH (e.g., 2.5-3.5). At this pH, the phenolic hydroxyl group is fully protonated (neutral), and the ionization of the acidic silanol groups is suppressed.[11][12] This minimizes the secondary ionic interactions that cause tailing.

  • Protocol: Prepare your mobile phase using a buffer to maintain a consistent pH.[9] A 20-50 mM phosphate or formate buffer is a good starting point. Adjust the pH of the aqueous portion of your mobile phase before adding the organic modifier.

2. Employ Mobile Phase Additives: If adjusting the pH alone is not sufficient, certain additives can improve peak shape.

  • Mechanism: Small amounts of a competitive base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.

  • Recommended Action: Add a low concentration of TEA (e.g., 0.1%) to your mobile phase. Be aware that TEA can affect column longevity and is not suitable for mass spectrometry (MS) detection. For MS-compatible methods, consider using additives like formic acid or ammonium formate.[13]

3. Evaluate Your HPLC Column Choice: Not all C18 columns are the same. The type of silica and the end-capping process significantly impact the number of residual silanols.

  • Mechanism: "End-capping" is a process where residual silanol groups are chemically bonded with a small silylating agent to make them less active.[14] Modern columns, often made with high-purity silica and proprietary end-capping techniques, exhibit significantly less tailing for polar and basic compounds.[15] Columns with stationary phases that have embedded polar groups can also help shield the analyte from silanol interactions.

  • Recommended Action: If you are using an older, "Type A" silica column, consider switching to a modern, high-purity, end-capped "Type B" silica column. For highly polar compounds, columns with alternative stationary phases like phenyl-hexyl or those with embedded polar groups can provide better peak shape.[16][17]

4. Check for Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, creating active sites that cause tailing.[1][18]

  • Recommended Action: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[11] If you are using a guard column, replace it.[2] If the problem persists, the column may need to be replaced.

Below is a troubleshooting workflow for peak tailing:

G start Peak Tailing Observed for This compound ph_check Is Mobile Phase pH Optimized? (e.g., pH 2.5-3.5) start->ph_check adjust_ph Adjust Mobile Phase pH using a suitable buffer. ph_check->adjust_ph No column_check Are you using a modern, end-capped column? ph_check->column_check Yes resolved Peak Shape Improved adjust_ph->resolved change_column Switch to a high-purity, end-capped or polar-embedded column. column_check->change_column No contamination_check Is the column old or potentially contaminated? column_check->contamination_check Yes change_column->resolved flush_column Flush column with strong solvent. Replace guard column. contamination_check->flush_column No additives_check Consider mobile phase additives (e.g., 0.1% TEA for non-MS methods). contamination_check->additives_check Yes flush_column->resolved additives_check->resolved

Troubleshooting workflow for peak tailing.
Q2: I am observing peak fronting for my this compound peak. What are the likely causes and how can I fix it?

A2: Peak fronting, where the front of the peak is sloped and the back is steep, is most commonly caused by column overload or issues with the sample solvent. [19][20]

Peak fronting is less common than tailing but can still significantly impact quantification.[21] It suggests that a portion of the analyte molecules are moving through the column faster than the main band.

1. Column Overload: This is the most frequent cause of peak fronting.[19]

  • Mechanism: Every HPLC column has a finite number of binding sites on the stationary phase. When you inject too much sample (either too high a concentration or too large a volume), these sites become saturated.[20] The excess analyte molecules cannot interact with the stationary phase and are carried along with the mobile phase at a faster rate, eluting earlier and causing the peak to front.[19]

  • Recommended Action: The simplest solution is to dilute your sample or reduce the injection volume.[19][22][23] A 10-fold dilution of the sample is a good starting point to see if the peak shape improves.[19] If this resolves the issue, you have confirmed mass overload.

2. Sample Solvent Effects: The composition of the solvent your sample is dissolved in can have a profound effect on peak shape.

  • Mechanism: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause the analyte to travel through the column too quickly at the point of injection, before it has a chance to properly partition with the stationary phase. This leads to a distorted, fronting peak.[3]

  • Recommended Action: As a best practice, always try to dissolve your sample in the initial mobile phase composition.[24] If the analyte is not soluble in the mobile phase, use the weakest solvent possible that will fully dissolve the sample.

3. Column Collapse: While less common, a physical collapse of the packed bed at the head of the column can cause peak fronting.

  • Mechanism: This can happen if the column is operated outside its recommended pH or temperature range, leading to dissolution of the silica backbone.[20] A void forms at the inlet, and the sample band is distorted as it enters the packed bed.[25]

  • Recommended Action: This issue is generally irreversible, and the column will need to be replaced.[25] Always operate your column within the manufacturer's specified pH and temperature limits to prevent this.

Potential Cause Underlying Mechanism Recommended Solution
Mass Overload Saturation of stationary phase binding sites.[20]Reduce sample concentration or injection volume.[19][22]
Sample Solvent Mismatch Sample dissolved in a solvent stronger than the mobile phase.[3]Dissolve sample in the initial mobile phase or a weaker solvent.[24]
Column Collapse Physical void at the column inlet.[25]Replace the column and operate within pH/temperature limits.[25]
Q3: My this compound peak is broader than expected. What should I investigate?

A3: Peak broadening, or low column efficiency, can be caused by a variety of factors related to the instrument, the column, and the method conditions. [21]

A broad peak reduces sensitivity and can merge with adjacent peaks, compromising resolution. The causes can be categorized as follows:

1. Extra-Column Volume: This refers to any volume the sample passes through outside of the column itself.

  • Mechanism: Excessive volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread out before and after it passes through the column, leading to broader peaks.[11] This is especially noticeable with high-efficiency, smaller-particle columns.

  • Recommended Action: Minimize the length and internal diameter of all tubing between the injector and the detector.[26][27] Ensure all fittings are properly connected to avoid dead volumes.

2. Column Issues: A poorly performing column is a common source of broad peaks.

  • Mechanism: This could be due to column degradation over time, contamination, or a void at the inlet.[18]

  • Recommended Action: First, try flushing the column with a strong solvent.[28] If this doesn't help, and other potential causes have been ruled out, the column may need to be replaced.

3. Inappropriate Method Parameters: The settings of your HPLC method can have a large impact on peak width.

  • Mechanism: A flow rate that is too high or too low can reduce efficiency.[28] Additionally, if the detector data collection rate is too slow, it may not capture enough data points across the eluting peak, making it appear broad.[26]

  • Recommended Action: Ensure your flow rate is optimized for your column's dimensions. For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is typical.[28] Check your detector settings and aim for 15-20 data points across the peak.

4. Sample Solvent Effects: As with peak fronting, injecting a large volume of a sample dissolved in a strong solvent can cause peak broadening.

  • Recommended Action: Reduce the injection volume or prepare the sample in a weaker solvent, preferably the mobile phase itself.[27][28]

G start Peak Broadening Observed extra_column Check Extra-Column Volume (tubing length/ID, fittings) start->extra_column method_params Review Method Parameters (flow rate, detector settings) extra_column->method_params minimize_volume Minimize tubing length/ID. Ensure proper connections. extra_column->minimize_volume sample_solvent Evaluate Sample Solvent and Injection Volume method_params->sample_solvent optimize_method Optimize flow rate. Increase data collection rate. method_params->optimize_method column_health Assess Column Health (age, contamination) sample_solvent->column_health adjust_sample Reduce injection volume or use a weaker sample solvent. sample_solvent->adjust_sample flush_replace Flush column with strong solvent. If no improvement, replace column. column_health->flush_replace resolved Peak Shape Improved minimize_volume->resolved optimize_method->resolved adjust_sample->resolved flush_replace->resolved

Systematic approach to troubleshooting peak broadening.

Experimental Protocol Example

Protocol: Method Development Strategy to Improve Peak Shape for this compound

  • Initial Column and Mobile Phase Selection:

    • Column: Use a modern, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The low pH of the formic acid mobile phase will suppress silanol activity, which is a primary cause of peak tailing for phenolic compounds.[11][12]

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • For injection, dilute the stock solution in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

    • Rationale: Dissolving the sample in a solvent weaker than the elution solvent prevents peak distortion caused by the injection solvent.[3]

  • Initial Gradient Run:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes).

    • Rationale: A generic gradient will elute the compound and give a baseline for the peak shape.

  • Troubleshooting and Optimization:

    • If Peak Tailing is Observed:

      • Confirm the pH of Mobile Phase A is ~2.7.

      • Consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.[17]

    • If Peak Fronting is Observed:

      • Dilute the sample by a factor of 10 and re-inject. If the shape improves, it confirms column overload.[19]

      • Reduce the injection volume to 1-2 µL.[22]

    • If Peak is Broad:

      • Check all system connections for dead volume.

      • Ensure the detector data rate is set to acquire at least 15-20 points across the peak.

By following this systematic approach, you can effectively diagnose the root cause of poor peak shape and develop a robust and reliable HPLC method for the analysis of this compound.

References

  • The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26). Crawford Scientific.
  • Exploring the Role of pH in HPLC Separ
  • HPLC Peak Shape Troubleshooting Solution Column. (2024, June 24). uHPLCs.
  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Benchchem.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. (2025, October 7). PharmaGuru.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex.
  • Addressing peak tailing in HPLC analysis of phenolic compounds. Benchchem.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8).
  • Exploring the Role of pH in HPLC Separ
  • Video Notes LC Troubleshooting Series Peak Broadening. Agilent.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chrom
  • Key Considerations For Sample Prepar
  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025, February 21). Mastelf.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Common Causes Of Peak Tailing in Chrom
  • Peak Fronting . . . Some of the Time.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf.
  • Infographic: What's the Best Column for Polar Compound Retention?. (2017, August 3).
  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025, April 19). uHPLCs.
  • Polar Column in HPLC Example. (2025, August 20). Hawach.
  • HPLC: What to do in case of peaks being too broad?. (2017, June 23). Lösungsfabrik.
  • What Causes Peak Tailing in HPLC?. (2025, October 28). Chrom Tech, Inc.
  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • Wh
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Crawford Scientific.
  • Separation of Benzamide, N-(3,5-dihydroxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC Column Selection Guide. Aurora Pro Scientific.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations.
  • How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. (2022, April 20). SiliCycle.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025, June 18). MicroSolv.
  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. (2014, March 20). Pakistan Journal of Chemistry.
  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024, December 9).
  • (PDF) Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives.
  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024, December 12). MDPI.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of N-(3-Hydroxyphenyl)benzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

Benzamide derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs and active biological probes. Their prevalence stems from their synthetic tractability and their ability to engage in key hydrogen bonding interactions with biological targets, acting as a versatile pharmacophore. Within this broad class, N-(3-Hydroxyphenyl)benzamide serves as a pivotal reference compound. Its structure, featuring a hydroxyl group on the aniline ring, is a critical feature for interaction with several classes of enzymes, particularly those involved in epigenetic regulation.

This guide provides a comparative analysis of this compound against other benzamide derivatives, focusing on their differential activities as inhibitors of sirtuins (Class III histone deacetylases) and classical histone deacetylases (HDACs). We will delve into the structure-activity relationships that govern target selectivity and potency, supported by quantitative experimental data and detailed methodologies for researchers seeking to validate or expand upon these findings.

Comparative Analysis I: Inhibition of Sirtuins (Class III HDACs)

Sirtuins are a family of NAD⁺-dependent deacylases that play crucial roles in regulating metabolism, DNA repair, and longevity.[1] Their dysregulation is implicated in neurodegenerative diseases and cancer, making them attractive therapeutic targets.[2] Benzamides have emerged as a significant class of sirtuin inhibitors.

The activity of this compound and its analogues can be contextualized by comparing them to known benzamide-based sirtuin inhibitors. The core structure often mimics the natural substrate, with moieties that occupy the acetyl-lysine binding pocket.

A study on 3-(benzylthio)benzamide derivatives identified potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative conditions like Huntington's disease.[3] By replacing a sulfonamide group with a thioether, researchers enhanced potency two- to three-fold and improved metabolic stability.[3] This highlights a key experimental choice: modifying the linker and cap regions of the benzamide scaffold can dramatically improve both potency and drug-like properties.

Quantitative Comparison of Benzamide Derivatives as Sirtuin Inhibitors

The following table summarizes the in vitro inhibitory activity of selected benzamide derivatives against SIRT1, SIRT2, and SIRT3. This data provides a basis for understanding the structural requirements for potent and selective sirtuin inhibition.

Compound IDStructureTarget SirtuinIC₅₀ (µM)SelectivityReference
Compound 17k 3-(4-(benzo[d]oxazol-2-yl)phenylamino)benzamideSIRT20.60>150-fold vs SIRT1/SIRT3[2]
Compound 18 3-(4-Methoxybenzylthio)-N-(4-fluorophenyl)benzamideSIRT21.8Weak inhibition of SIRT1/SIRT3 at 10 µM[3]
Compound 3a 3-(N-Methyl-N-(phenyl)sulfamoyl)benzamideSIRT2~5No inhibition of SIRT1/SIRT3 at 10 µM[4]
Sirtinol 2-((2-Hydroxynaphthalen-1-yl)methyleneamino)-N-(1-phenylethyl)benzamideSIRT1 / SIRT2SIRT1: ~59, SIRT2: ~38Broad[5]

Key Insights from Sirtuin Inhibition Data:

  • Selectivity is Achievable: Compound 17k demonstrates that high selectivity for SIRT2 over other isoforms is possible by optimizing the substituent on the aniline portion of the benzamide scaffold.[2]

  • Linker Modification Enhances Potency: The work on 3-(benzylthio)benzamide derivatives shows that the nature of the linker (thioether vs. sulfonamide) is critical for potency against SIRT2.[3]

  • This compound as a Scaffold: While not a highly potent inhibitor itself in many reported assays, the core structure of this compound is analogous to the active portions of more complex inhibitors like Sirtinol, where the hydroxyl group is a key interacting feature.[5]

Experimental Protocol: In Vitro Fluorogenic Sirtuin Activity Assay

This protocol describes a common method for determining the IC₅₀ values of inhibitors against human sirtuins. The causality behind this choice is its high sensitivity and throughput, allowing for efficient screening of multiple compounds. The self-validating nature of this protocol comes from the inclusion of positive and negative controls.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Reconstitute recombinant human SIRT1, SIRT2, or SIRT3 enzyme to a working concentration (e.g., 1 µM) in assay buffer.

    • Prepare a fluorogenic peptide substrate corresponding to the target sirtuin (e.g., for SIRT1/2, a p53-based peptide like Fluor-de-Lys®-p53).

    • Prepare NAD⁺ co-factor solution (e.g., 20 mM).

    • Prepare a developer solution containing a protease (e.g., trypsin) and nicotinamidase.

    • Dissolve test compounds (e.g., this compound derivatives) in DMSO to create stock solutions and perform serial dilutions.

  • Assay Procedure:

    • In a 96-well black plate, add 25 µL of assay buffer.

    • Add 5 µL of the serially diluted test compound or DMSO vehicle (for control wells).

    • Add 10 µL of the enzyme solution to all wells except the "no enzyme" control.

    • Add 10 µL of a substrate/NAD⁺ mixture (pre-incubated for 10 minutes).

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 50 µL of the developer solution.

    • Incubate at 37°C for 30 minutes to allow for the development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization: Sirtuin Deacetylation Pathway

The following diagram illustrates the NAD⁺-dependent deacetylation mechanism of sirtuins and the point of intervention for competitive inhibitors.

Sirtuin_Mechanism cluster_0 Sirtuin Catalytic Cycle cluster_1 Inhibitor Action SIRT Sirtuin Enzyme Complex1 SIRT-Substrate-NAD+ Ternary Complex SIRT->Complex1 AcLys Acetylated Substrate AcLys->Complex1 NAD NAD+ NAD->Complex1 Complex1->SIRT Catalysis Deacetylated Deacetylated Product Complex1->Deacetylated Catalysis NAM Nicotinamide Complex1->NAM Catalysis OAADPR 2'-O-acetyl-ADP-ribose Complex1->OAADPR Catalysis Inhibitor Benzamide Inhibitor Inhibitor->SIRT Competitive Binding

Caption: Mechanism of sirtuin deacetylation and competitive inhibition by benzamide derivatives.

Comparative Analysis II: Inhibition of Classical Histone Deacetylases (HDACs)

Classical HDACs (Classes I, II, and IV) are zinc-dependent enzymes that are also critical epigenetic regulators.[6] HDAC inhibitors are a well-established class of anti-cancer agents.[7] The canonical pharmacophore for benzamide-based HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group.[8]

In this compound, the hydroxyphenyl moiety can potentially act as the ZBG, chelating the zinc ion in the HDAC active site.[6] The benzamide group serves as part of the linker and cap. The structure-activity relationship for benzamide HDAC inhibitors is well-studied. For instance, an amino or hydroxy group at the 2'-position of the anilide ring is often indispensable for inhibitory activity.[9]

Quantitative Comparison of Benzamide Derivatives as HDAC Inhibitors

The table below compares the inhibitory activity of novel benzamide derivatives against Class I HDACs, with the clinically investigated drug Entinostat as a reference.

Compound IDR1 GroupR2 GroupHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)Reference
7j CH₃NH₂0.650.781.70[10]
7b HNH₂>10>10>10[10]
7e HNH₂>10>10>10[10]
Entinostat --0.930.951.80[10]

Key Insights from HDAC Inhibition Data:

  • Potency Rivals Clinical Candidates: Compound 7j shows potency against HDAC1 and HDAC2 that is comparable to or slightly better than Entinostat.[10]

  • Substituents are Critical: The comparison between compounds 7j, 7b, and 7e highlights the profound impact of small structural modifications on the benzamide scaffold. The presence and position of the methyl and amino groups are key determinants of activity.[10]

  • SAR for Rational Design: This data underscores the principle of rational design. The addition of a methyl group (in 7j vs. 7e) dramatically increases potency, providing a clear vector for optimization.[10] This is because the cap group's interactions with residues at the rim of the active site are crucial for affinity.[11]

Experimental Protocol: In Vitro Fluorogenic HDAC Activity Assay

This protocol is the standard for assessing HDAC inhibitory activity and was chosen for its reliability and direct measurement of enzymatic activity. Its self-validating nature is ensured by using a known inhibitor as a positive control.

  • Reagent Preparation:

    • Prepare HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Reconstitute recombinant human HDAC1, HDAC2, or HDAC3 enzyme.

    • Prepare a fluorogenic substrate such as Boc-Lys(Ac)-AMC.

    • Prepare a developer solution containing trypsin.

    • Dissolve test compounds and a reference inhibitor (e.g., Entinostat) in DMSO and prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well black plate, add 5 µL of serially diluted test compound.

    • Add 35 µL of the fluorogenic substrate solution to each well.

    • Add 10 µL of the recombinant HDAC enzyme to initiate the reaction.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 50 µL of developer solution to stop the reaction and cleave the deacetylated substrate.

    • Incubate for an additional 15 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 430 nm).[10]

    • Calculate percent inhibition relative to DMSO controls.

    • Determine IC₅₀ values by plotting percent inhibition versus inhibitor concentration.

Visualization: HDAC Inhibition Workflow

This diagram outlines the logical flow of an experimental campaign to identify and characterize benzamide-based HDAC inhibitors.

HDAC_Workflow cluster_0 Discovery & Validation cluster_1 Mechanism of Action A Design & Synthesize Benzamide Derivatives B In Vitro HDAC Inhibition Assay (Fluorogenic) A->B C Determine IC50 Values vs HDAC Isoforms B->C D Cell-Based Assay (e.g., MTT Proliferation) C->D Potent Hits F Molecular Docking Studies C->F E Determine GI50 Values in Cancer Cell Lines D->E H Structure-Activity Relationship (SAR) Analysis E->H G Analyze Binding Mode (Zinc-Chelation, H-bonds) F->G G->H

Caption: Experimental workflow for the evaluation of benzamide derivatives as HDAC inhibitors.

Comparative Analysis III: Other Biological Activities

While HDAC and sirtuin inhibition are prominent activities, the this compound scaffold is pleiotropic. A study involving the synthesis of this compound and its 3-O-alkylated derivatives revealed inhibitory activity against cholinesterases and lipoxygenase.[12][13]

Enzyme Inhibition by this compound and its O-Derivatives

CompoundR GroupButyrylcholinesterase IC₅₀ (µM)Acetylcholinesterase IC₅₀ (µM)Lipoxygenase IC₅₀ (µM)Reference
This compound H23.4 ± 0.8>100>100[12][13]
N-(3-Methoxyphenyl)benzamide CH₃16.7 ± 0.6>100>100[12][13]
N-(3-Ethoxyphenyl)benzamide C₂H₅18.2 ± 0.5>100>100[12][13]

This data shows that this compound possesses moderate activity against butyrylcholinesterase, and this activity is slightly enhanced by O-alkylation of the hydroxyl group.[12][13] This suggests the scaffold can be adapted to target different enzyme classes, with the hydroxyl group being a key site for derivatization to modulate activity and selectivity.

Conclusion and Future Outlook

This compound is a versatile and informative chemical scaffold. While its intrinsic potency against major enzyme families like sirtuins and HDACs may be modest, its structure embodies the core features required for inhibition. The hydroxyl group provides a critical interaction point, either for direct binding or as a handle for synthetic modification.

Comparative analysis with more complex derivatives reveals clear structure-activity relationships:

  • For Sirtuin Inhibition: Potency and selectivity are driven by large, hydrophobic extensions to the core structure that occupy specific pockets in the enzyme.[2][3]

  • For HDAC Inhibition: Activity is governed by the classic pharmacophore model, where the hydroxyphenyl moiety can serve as a zinc-binding group, and substituents on both aromatic rings are fine-tuned to maximize interactions with the active site tunnel.[9][10][11]

The data presented in this guide demonstrates that this compound is not merely a single compound but a foundational platform for the rational design of potent and selective enzyme inhibitors. Future research should focus on leveraging the known SAR to create derivatives with optimized pharmacokinetic properties for potential therapeutic applications in oncology and neurodegenerative disease.

References

  • Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry. [Link][9]

  • Zhang, Y., et al. (2015). Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors. PubMed. [Link][14]

  • Khan, I., & Al-Harrasi, A. (2025). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed. [Link][6]

  • Adejare, A., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. [Link][8]

  • Disilvestro, D., et al. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. PubMed Central. [Link][3]

  • Adejare, A., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed. [Link][7]

  • Ishikawa, M., et al. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. PubMed. [Link][2]

  • Rehman, A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. ResearchGate. [Link][12]

  • Outeiro, T. F., et al. (2007). Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors. PubMed. [Link][5]

  • Rehman, A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Chempublishers. [Link][13]

  • Gertz, M., & Steegborn, C. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link][1]

  • Ali, I., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link][11]

  • Suzuki, T., & Miyata, N. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). PubMed. [Link][15]

  • Suzuki, T., & Miyata, N. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). PMC - NIH. [Link][4]

Sources

A Comparative Guide to the Synthesis of N-(3-Hydroxyphenyl)benzamide: Methods, Mechanisms, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Hydroxyphenyl)benzamide, also known as 3-hydroxybenzanilide, is a valuable scaffold in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities, making the efficient and reliable synthesis of this core structure a critical aspect of research and development. This guide provides a comparative analysis of common and modern synthetic methods for this compound, offering in-depth technical insights, experimental data, and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their needs.

This document moves beyond a simple recitation of procedures to offer a causal understanding of the experimental choices, ensuring that each protocol is presented as a self-validating system. All claims are supported by authoritative sources to provide a robust and trustworthy resource.

Method 1: The Classic Approach - Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used and well-established method for the synthesis of amides from amines and acyl chlorides.[1][2] In the context of this compound synthesis, this involves the reaction of 3-aminophenol with benzoyl chloride in the presence of a base.[3][4]

Reaction Scheme & Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-aminophenol attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and deprotonation by the base yields the final amide product.[5] The base plays a crucial role in neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[6]

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products cluster_base Base aminophenol 3-Aminophenol intermediate Tetrahedral Intermediate aminophenol->intermediate Nucleophilic Attack benzoyl_chloride Benzoyl Chloride benzoyl_chloride->intermediate product This compound intermediate->product Chloride Elimination hcl HCl intermediate->hcl base Base (e.g., NaOH) hcl->base Neutralization

Caption: Mechanism of the Schotten-Baumann Reaction.

Performance and Experimental Data

The Schotten-Baumann method is known for its relatively high yields and straightforward procedure. A notable study reports a yield of 88.6% for the synthesis of this compound.[3][7]

ParameterValueReference
Yield 88.6%[3][7]
Starting Materials 3-Hydroxyaniline, Benzoyl Chloride[3]
Solvent Aqueous Medium[4]
Base Not explicitly stated, but typically NaOH or pyridine[1][2]
Reaction Time 30 minutes (vigorous shaking)[7]
Temperature Room Temperature[8]
Purification Filtration, washing with water, and recrystallization from methanol[7]
Experimental Protocol: Schotten-Baumann Synthesis

This protocol is adapted from a reported synthesis of this compound.[7]

Materials:

  • 3-Hydroxyaniline (5.0 g, 45.8 mmol)

  • Benzoyl chloride (6.44 g, 45.8 mmol)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Distilled Water

  • Methanol (for recrystallization)

Procedure:

  • In a suitable flask, dissolve 5.0 g of 3-hydroxyaniline in 50 mL of 10% aqueous NaOH solution.

  • With vigorous shaking, add 6.44 g of benzoyl chloride dropwise to the solution.

  • Continue vigorous shaking for 30 minutes. The reaction is exothermic and may require cooling.

  • Upon completion of the reaction (indicated by the disappearance of the characteristic smell of benzoyl chloride), dilute the reaction mixture with cold water until a white precipitate forms.

  • Collect the precipitate by filtration and wash thoroughly with distilled water.

  • Dry the crude product.

  • Recrystallize the crude this compound from methanol to obtain a pure, white powdered product.

Characterization Data:

  • Melting Point: 152-154 °C[3]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (dd, J = 1.5, 7.0 Hz, 2H), 7.56 (br t, J = 7.5 Hz, 1H), 7.49 (br t, J = 7.0 Hz, 2H), 7.29 (t, J = 2.0 Hz, 1H), 7.145 (t, J = 8.0 Hz, 1H), 7.08 (m, 1H), 6.58 (ddd, J = 1.0, 2.5, 8.0 Hz, 1H).[3]

  • IR (KBr, cm⁻¹): 3420 (O-H), 3230 (N-H), 1620 (C=O, amide).[7]

  • EIMS (m/z): 213 [M]⁺, 105 [C₆H₅CO]⁺ (base peak).[7]

Method 2: Coupling Reagent-Mediated Synthesis

Modern amide synthesis often employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine under milder conditions, avoiding the need for highly reactive acyl chlorides.[] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), and uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[10]

Reaction Scheme & Mechanism (EDC/HOBt)

The EDC/HOBt system activates the carboxylic acid (benzoic acid) to form a highly reactive O-acylisourea intermediate. This is then converted to a more stable HOBt-ester, which is less susceptible to racemization. The amine (3-aminophenol) then attacks the activated ester to form the amide bond.[10]

EDC_HOBt_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_reagents Reagents benzoic_acid Benzoic Acid o_acylisourea O-Acylisourea Intermediate benzoic_acid->o_acylisourea edc EDC edc->o_acylisourea hobt_ester HOBt-Ester o_acylisourea->hobt_ester product This compound hobt_ester->product hobt HOBt hobt->hobt_ester aminophenol 3-Aminophenol aminophenol->product

Caption: EDC/HOBt-mediated amide bond formation.

Performance and Experimental Data (HATU Example)
ParameterValue (for N-(3-hydroxyphenyl)-3-methoxybenzamide)Reference
Yield Not explicitly stated, but successful synthesis reported[11]
Starting Materials 3-Hydroxyaniline, 3-Methoxybenzoic Acid[11]
Coupling Reagent HATU[11]
Base Triethylamine (Et₃N)[11]
Solvent Dimethylformamide (DMF)[11]
Reaction Time 2 hours[11]
Temperature 70 °C[11]
Purification Concentration and subsequent analysis[11]
Experimental Protocol: General Procedure for Coupling Reagent-Mediated Synthesis

This is a general protocol that can be adapted for the synthesis of this compound using coupling reagents like EDC/HOBt or HATU.

Materials:

  • Benzoic acid (1.0 eq)

  • 3-Aminophenol (1.0-1.2 eq)

  • Coupling reagent (e.g., EDC·HCl, 1.1-1.5 eq or HATU, 1.1-1.5 eq)

  • Additive (if using EDC, e.g., HOBt, 1.1-1.5 eq)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.0-3.0 eq)

  • Anhydrous aprotic solvent (e.g., DMF or Dichloromethane (DCM))

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzoic acid and 3-aminophenol in the anhydrous solvent.

  • If using EDC/HOBt, add HOBt to the mixture.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add the coupling reagent (EDC·HCl or HATU) portion-wise.

  • Add the base dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated aqueous solution of NaHCO₃, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Method 3: Catalytic Amidation

Driven by the principles of green chemistry, direct catalytic amidation of carboxylic acids and amines has emerged as an atom-economical alternative to traditional methods.[12] Boronic acid catalysts are particularly effective in promoting this transformation by activating the carboxylic acid.[13][14]

Reaction Scheme & Mechanism (Boronic Acid Catalysis)

The mechanism of boronic acid-catalyzed amidation is complex and still a subject of research. A proposed mechanism involves the formation of an acyloxyboronic acid intermediate from the reaction of the carboxylic acid and the boronic acid catalyst. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide, regenerating the catalyst. The removal of water is crucial to drive the equilibrium towards product formation.[15][16]

Boronic_Acid_Catalysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cluster_amine Amine benzoic_acid Benzoic Acid acyloxyboronic Acyloxyboronic Acid Intermediate benzoic_acid->acyloxyboronic boronic_acid Boronic Acid Catalyst boronic_acid->acyloxyboronic - H₂O product This compound acyloxyboronic->product product->boronic_acid Catalyst Regeneration aminophenol 3-Aminophenol aminophenol->product Nucleophilic Attack

Caption: Proposed mechanism for boronic acid-catalyzed amidation.

Performance and Experimental Data

While specific data for the boronic acid-catalyzed synthesis of this compound is not available in the searched literature, general procedures report good to excellent yields for the amidation of various carboxylic acids and amines.[12]

ParameterGeneral ValueReference
Yield Good to Excellent[12]
Starting Materials Carboxylic Acid, Amine[12]
Catalyst Boric Acid or Arylboronic Acids[13][14]
Solvent Toluene (for azeotropic water removal)[17]
Conditions Reflux with Dean-Stark trap[17]
Reaction Time 5-20 hours[17]
Purification Precipitation and/or chromatography[17]
Experimental Protocol: General Procedure for Boronic Acid-Catalyzed Amidation

This is a general protocol that can be adapted for the synthesis of this compound.[17]

Materials:

  • Benzoic acid (1.0 eq)

  • 3-Aminophenol (1.05 eq)

  • Boric acid (e.g., 1-10 mol%)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzoic acid, 3-aminophenol, boric acid, and toluene.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by precipitation (e.g., by adding hexanes) or column chromatography.

Comparative Analysis

MethodKey AdvantagesKey DisadvantagesBest Suited For
Schotten-Baumann High yields, simple procedure, readily available and inexpensive reagents.[3][7]Use of corrosive benzoyl chloride, formation of HCl byproduct requiring neutralization.Large-scale synthesis where cost and simplicity are paramount.
Coupling Reagents Mild reaction conditions, high yields, low risk of side reactions and racemization (especially with HATU).[10]Higher cost of reagents, requires anhydrous conditions, purification can be more involved to remove byproducts.Synthesis of complex or sensitive molecules, and when avoidance of harsh reagents is necessary.
Catalytic Amidation Atom-economical ("green"), avoids stoichiometric waste.[12]Can require longer reaction times and higher temperatures, catalyst may need to be removed from the final product."Green chemistry" applications and when minimizing waste is a primary concern.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct methodologies. The choice of the most appropriate method depends on the specific requirements of the synthesis, including scale, cost considerations, the sensitivity of the starting materials, and environmental impact.

  • The Schotten-Baumann reaction remains a robust and high-yielding method, particularly for larger-scale preparations where cost-effectiveness is a key driver.

  • Coupling reagent-mediated synthesis offers a milder and often more controlled approach, ideal for the synthesis of complex analogs or when functional group tolerance is critical.

  • Catalytic amidation represents the most environmentally friendly approach, aligning with the principles of green chemistry by minimizing waste, although it may require more optimization of reaction conditions.

By understanding the underlying mechanisms, performance metrics, and experimental nuances of each method, researchers can make informed decisions to efficiently and effectively synthesize this compound and its derivatives for their specific research and development goals.

References

  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry.
  • Sheppard, T. D., & Whiting, A. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(13), 3337-3347.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2025). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines.
  • Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(24), 3841-3844.
  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/ N -Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869.
  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling for conjugation of different carboxylic acids (Az, Mal, Fu and MA) to CS.
  • MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • ResearchGate. (n.d.).
  • Arce, G., Carrau, G., Bellomo, A., & Gonzalez, D. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • E-Journal of Synthesis and Applications. (2018).
  • PubChemLite. (2025). This compound (C13H11NO2).
  • Abbasi, M. A., Rehman, A., Irshad, M., Siddiqui, S. Z., & Ashraf, M. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Chempublishers. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Google Patents. (n.d.).
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • Chempublishers. (n.d.). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)
  • BOC Sciences. (2024).
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • chemeurope.com. (n.d.). Schotten-Baumann reaction.
  • ResearchGate. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
  • Science and Education Publishing. (2015).
  • ResearchGate. (2025).
  • Nature. (2016).
  • BenchChem. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
  • BenchChem. (2025). optimization of reaction conditions for benzamide synthesis.
  • CHIRALEN. (n.d.). This compound.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • MDPI. (2021).
  • Organic Syntheses. (2012). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide.
  • BenchChem. (n.d.). Synthesis of N-Isobutylbenzamide via Schotten-Baumann Reaction: A Technical Guide.
  • ResearchGate. (n.d.). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide....

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized N-(3-Hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

This guide moves beyond the synthetic protocol to establish a robust, multi-faceted framework for validating the purity of N-(3-Hydroxyphenyl)benzamide. As seasoned researchers know, relying on a single analytical technique is insufficient. A truly trustworthy purity assessment is built upon an orthogonal approach , where multiple methods, each relying on different chemical and physical principles, are employed to build a comprehensive and self-validating purity profile.[3] We will dissect and compare the utility of Thin-Layer Chromatography (TLC), Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), and key spectroscopic techniques (FTIR, NMR, and Mass Spectrometry), providing not just the protocols, but the causal logic behind their application.

The Synthetic Landscape: Anticipating Potential Impurities

Understanding the synthesis is paramount to designing a purity validation strategy. The most common route to this compound is the Schotten-Baumann reaction between 3-aminophenol and benzoyl chloride.[1][2]

  • Reaction: 3-Aminophenol + Benzoyl Chloride → this compound + HCl

This reaction pathway immediately suggests the most probable process-related impurities:

  • Unreacted 3-Aminophenol: A polar, basic starting material.

  • Unreacted Benzoyl Chloride: Highly reactive, but may persist or hydrolyze.

  • Benzoic Acid: Formed from the hydrolysis of benzoyl chloride in the presence of water.

  • Diacylated By-products: Potential for reaction at the phenolic hydroxyl group under certain conditions.

Our validation strategy must be capable of resolving the target compound from these specific, anticipated impurities.

Method 1: Thin-Layer Chromatography (TLC) — The Rapid Qualitative Screen

Expertise & Experience: TLC is the quintessential first-pass analysis for any organic synthesis. Its value lies in its speed, low cost, and ability to provide an immediate visual assessment of reaction completion and sample complexity. We choose a mobile phase that provides differential migration (separation) of the non-polar starting materials, the moderately polar product, and any highly polar baseline impurities.

Trustworthiness: The protocol's validity is established by running the synthesized product alongside co-spotted standards of the starting materials (3-aminophenol and benzoic acid) on the same plate. A single, well-defined spot for the product that is distinct from the starting materials provides initial confidence in its purity.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use a silica gel 60 F254 TLC plate. Gently draw a pencil line ~1 cm from the bottom (the origin).

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the synthesized this compound, 3-aminophenol, and benzoic acid in methanol or ethyl acetate.

  • Spotting: Using a capillary tube, spot each solution on the origin line, leaving space between them. Create a fourth "co-spot" lane containing both the product and starting materials.

  • Development: Place the plate in a developing chamber containing a mobile phase of Ethyl Acetate/Hexane (1:1 v/v) . Ensure the solvent level is below the origin line. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under UV light at 254 nm. Circle the visible spots.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The product should appear as a single spot with an Rf value distinct from the starting materials.

Workflow for TLC Analysis
Fig. 1: Workflow for TLC Purity Assessment.

Method 2: Melting Point Analysis — The Classical Bulk Property Indicator

Expertise & Experience: The melting point is a fundamental physical property that provides a surprisingly sensitive indication of bulk purity. A pure crystalline solid will melt over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. This classical method validates the overall purity of the bulk sample, complementing the chromatographic techniques.

Trustworthiness: The protocol is validated by comparing the experimentally determined melting range against the established literature value. A sharp melting range that aligns closely with the literature is a strong indicator of high purity.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the synthesized product is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Determination: Heat the sample rapidly to about 20 °C below the expected melting point (literature value: 152-154 °C[2]).

  • Fine Measurement: Decrease the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Data Presentation: Melting Point Comparison
SampleLiterature Melting Point (°C)Experimental Melting Range (°C)Interpretation
This compound152 - 154[2]151.5 - 153.0Sharp range, close to literature. Indicates high purity.
Impure Sample (Hypothetical)152 - 154[2]145 - 150Broad and depressed range. Indicates presence of impurities.
Workflow for Melting Point Analysis
Fig. 2: Workflow for Melting Point Determination.

Method 3: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Quantification

Expertise & Experience: Reverse-Phase HPLC (RP-HPLC) is the cornerstone of purity determination in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[3] We select a C18 column, which separates compounds based on hydrophobicity. The mobile phase, a mixture of a weak acid in water and an organic solvent (acetonitrile), is chosen to ensure good peak shape and retention of our moderately polar analyte. By monitoring the elution profile with a UV detector set at a wavelength where the aromatic rings absorb strongly (e.g., 254 nm), we can separate the product from its impurities and quantify their relative amounts based on peak area.[4]

Trustworthiness: The method's reliability is ensured through proper validation, including system suitability checks (e.g., peak tailing, theoretical plates) and the analysis of a spiked sample where known impurities are added to the product to confirm they can be resolved. Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Experimental Protocol: RP-HPLC Purity Assay
  • System: HPLC with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start at 30% B, hold for 2 minutes.

    • Linear gradient from 30% to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the synthesized product in a 50:50 mixture of Acetonitrile:Water. Filter through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL onto the column.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Data Presentation: HPLC Purity Analysis
Peak No.Retention Time (min)Peak AreaArea %Identity
12.11,5000.043-Aminophenol (Hypothetical)
24.53,2000.09Benzoic Acid (Hypothetical)
37.8 3,560,000 99.85 This compound
49.24,1000.02Unknown Impurity
Total 3,568,800 100.00
Workflow for HPLC Purity Validation

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(3-Hydroxyphenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-(3-hydroxyphenyl)benzamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Analogs of this core structure have demonstrated a diverse range of pharmacological activities, including potent enzyme inhibition and anticancer effects. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data, to inform and guide future drug discovery and development efforts.

The this compound Core: A Foundation for Diverse Biological Activity

The this compound molecule consists of a benzoyl group connected to a 3-hydroxyphenyl moiety via an amide linker. This fundamental structure offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. The key regions for modification are the benzoyl ring (Ring A), the 3-hydroxyphenyl ring (Ring B), and the amide linker.

Structure-Activity Relationship (SAR) Analysis: A Tale of Two Rings and a Linker

The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents on both aromatic rings and modifications to the amide linker. Understanding these relationships is paramount for the rational design of more potent and selective agents.

Anticancer Activity: Targeting the Machinery of Cell Growth and Survival

N-substituted benzamides have been shown to induce apoptosis in cancer cells through the mitochondrial pathway, a critical process in programmed cell death.[1][2][3] This is often preceded by a G2/M phase cell cycle block.[1][2] The induction of apoptosis is correlated with the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[1][2] Interestingly, this apoptotic mechanism appears to be independent of the tumor suppressor protein p53.[1][2]

  • Substituents on the Benzoyl Ring (Ring A): The nature and position of substituents on this ring significantly influence anticancer potency. Electron-withdrawing groups, in particular, have been shown to enhance activity in some contexts.

  • Modifications of the 3-Hydroxyphenyl Ring (Ring B): The phenolic hydroxyl group is a critical feature. O-alkylation of this group can modulate the compound's pharmacokinetic properties and, in some cases, its biological activity. The length and nature of the alkyl chain can impact enzyme inhibitory activity.[4]

  • The Amide Linker: The amide bond itself is a key structural feature, providing a rigidifying element and participating in hydrogen bonding interactions with biological targets.

Enzyme Inhibition: A Focus on Cholinesterases and Lipoxygenase

Derivatives of this compound have been investigated for their inhibitory effects on various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).[4]

  • O-Alkylation of the Phenolic Hydroxyl: A study on a series of 3-O-alkylated derivatives of this compound revealed that the length of the alkyl chain influences inhibitory activity. For instance, N-[3-(pentoxy)phenyl]benzamide showed increased inhibitory potential against acetylcholinesterase compared to derivatives with shorter alkyl chains.[4]

  • The Unsubstituted Phenyl Ring (Ring A): The presence of an unsubstituted benzoyl group appears to be favorable for the observed enzyme inhibitory activities in the studied series.[4]

Comparative Performance: A Quantitative Look at Biological Activity

The following table summarizes the in vitro activity of the parent this compound and its O-alkylated analogs against key enzymes. This data provides a clear comparison of how structural modifications impact biological potency.

CompoundR Group (at 3-position of Ring B)BChE IC50 (µM)AChE IC50 (µM)LOX IC50 (µM)
3 -OH158.8 ± 0.12> 250134.9 ± 0.01
5a -OCH3134.4 ± 0.23> 250134.9 ± 0.01
5b -OCH2CH3> 250> 250> 250
5c -O(n-C3H7)> 250> 250> 250
5d -O(n-C4H9)> 250> 250> 250
5e -O(iso-C5H11)> 250> 250> 250
5f -O(n-C5H11)134.41 ± 0.23158.81 ± 0.12134.91 ± 0.01

Data extracted from a study on the synthesis and pharmacological activities of this compound and its 3-O-derivatives.[4]

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility is the cornerstone of scientific research. The following protocols provide detailed, step-by-step methodologies for the synthesis of the core this compound scaffold and a key analog, as well as for a standard in vitro cytotoxicity assay.

Synthesis of this compound (3)

This protocol describes a straightforward and efficient method for the synthesis of the parent compound.[4]

Materials:

  • 3-Hydroxyaniline (1)

  • Benzoyl chloride (2)

  • Distilled water

  • Methanol

Procedure:

  • In a suitable reaction vessel, react 3-hydroxyaniline (2.0 mmol) with benzoyl chloride (2.0 mmol) in an aqueous medium.

  • Shake the mixture vigorously for 30 minutes. The pH of the reaction mixture will decrease due to the evolution of HCl gas.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with cold water until a white precipitate forms.

  • Collect the precipitate by filtration and wash thoroughly with distilled water.

  • Dry the solid to obtain the crude this compound (3).

  • Recrystallize the crude product from methanol to yield the pure compound as a white powder.

Synthesis of N-(3-Methoxyphenyl)benzamide (5a)

This protocol details the O-alkylation of the parent compound to yield its methoxy derivative.[4]

Materials:

  • This compound (3)

  • Sodium metal

  • Absolute ethanol

  • Methyl iodide

Procedure:

  • In a round-bottom flask, dissolve sodium metal (0.4 g) in absolute ethanol (10.0 mL) until the evolution of hydrogen gas ceases.

  • Cool the resulting sodium ethoxide solution.

  • Add this compound (2 g) to the solution.

  • Add methyl iodide and reflux the reaction mixture for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and perform a suitable work-up to isolate the crude product.

  • Purify the crude product by column chromatography to obtain pure N-(3-methoxyphenyl)benzamide (5a).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Mechanistic Insights: Visualizing the Pathways to Cell Death

The anticancer activity of N-substituted benzamides is often linked to their ability to induce apoptosis through the intrinsic or mitochondrial pathway. The following diagram illustrates a simplified overview of this process.

cluster_cell Cancer Cell Benzamide This compound Analog Mito Mitochondrion Benzamide->Mito Induces stress CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Mitochondrial pathway of apoptosis induced by this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity. The insights provided herein, from synthetic protocols to mechanistic pathways, are intended to empower researchers in their quest to design and develop the next generation of benzamide-based drugs. The versatility of this scaffold, coupled with a deeper understanding of its SAR, paves the way for the creation of more potent, selective, and effective treatments for a range of diseases.

References

  • Wang, H., Tang, L., Di, W., & Song, G. (Year). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide... Journal of Chemical Research. [Link]

  • (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. [Link]

  • (2024). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. ResearchGate. [Link]

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Pakistan Journal of Chemistry. [Link]

  • Liberg, D., et al. (Year). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer. [Link]

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. [Link]

  • (Year). Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. National Institutes of Health. [Link]

  • (Year). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Hashmi, M. A., et al. (Year). Synthesis and anti-cancer evaluation (IC50 values) of the most... ResearchGate. [Link]

  • (2025). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. ResearchGate. [Link]

  • Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry. [Link]

  • Olsson, A., et al. (Year). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer. [Link]

  • (Year). Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and Hedgehog pathway inhibitory activity. RSC Publishing. [Link]

  • Liberg, D., et al. (Year). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer. [Link]

  • (Year). Mitochondrial Apoptosis. Abeomics. [Link]

  • (Year). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. MDPI. [Link]

  • (Year). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. National Institutes of Health. [Link]

  • (Year). PF-induced apoptosis via mitochondria-mediated apoptotic and blocks... ResearchGate. [Link]

  • van der Veen, J. S., et al. (1980). Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase. Journal of Pharmaceutical Sciences. [Link]

Sources

A Head-to-Head Comparison Guide: Evaluating N-(3-Hydroxyphenyl)benzamide Against the Benchmark Histone Deacetylase Inhibitor Vorinostat (SAHA)

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the head-to-head evaluation of a novel benzamide compound, N-(3-Hydroxyphenyl)benzamide, against the well-established, FDA-approved histone deacetylase (HDAC) inhibitor, Vorinostat (suberoylanilide hydroxamic acid, SAHA).

While this compound and its derivatives have been synthesized and evaluated for certain biological activities, including inhibition of cholinesterases and lipoxygenase, a detailed characterization of its activity as an HDAC inhibitor is not extensively documented in publicly available literature.[1][2] Benzamide-containing molecules, however, are a well-known class of HDAC inhibitors, recognized for their potential in cancer therapy.[3][4][5][6]

Therefore, this guide presents a series of robust, validated experimental protocols to directly compare the biochemical potency and cellular activity of this compound (treated here as a novel investigational compound) with Vorinostat, a potent pan-HDAC inhibitor.[7][8] The methodologies outlined below are designed to provide a rigorous, data-driven comparison essential for preclinical drug development.

Biochemical Potency: In Vitro HDAC1 Enzymatic Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Vorinostat against a key Class I HDAC enzyme, HDAC1.

Rationale: The IC50 value is a fundamental measure of a compound's potency at the molecular target. A direct comparison using a purified enzyme provides a clean, cell-free assessment of inhibitory activity. We focus on HDAC1 as it is a critical and well-validated cancer target.[3] Vorinostat is known to potently inhibit HDAC1 with an IC50 value of approximately 10 nM.[9][10][11]

Experimental Protocol: Fluorometric HDAC1 IC50 Assay

This protocol is adapted from standard fluorometric HDAC assay kits.[12][13]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. Keep on ice.

    • HDAC1 Enzyme: Recombinant human HDAC1 diluted in Assay Buffer to the desired working concentration (e.g., 5 ng/µL).

    • Substrate: Fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, diluted in Assay Buffer to a working concentration of 200 µM.

    • Developer Solution: Trypsin in Assay Buffer containing Trichostatin A (TSA) to stop the HDAC reaction.

    • Test Compounds: Prepare 10 mM stock solutions of this compound and Vorinostat in DMSO. Create a 10-point, 3-fold serial dilution series in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 25 µL of Assay Buffer.

    • Add 5 µL of each compound dilution (or DMSO vehicle control).

    • Add 10 µL of diluted HDAC1 enzyme to all wells except the "no enzyme" blank.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the HDAC substrate solution to all wells.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 50 µL of Developer Solution.

    • Incubate for 15 minutes at room temperature to allow for fluorophore development.

    • Measure fluorescence using a plate reader with an excitation wavelength of 355-380 nm and an emission wavelength of 450-480 nm.[14]

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Normalize the data, setting the DMSO control as 100% activity and a high concentration of Vorinostat as 0% activity.

    • Plot the normalized percent inhibition against the log concentration of the inhibitor.

    • Calculate the IC50 value using a non-linear regression (sigmoidal dose-response) analysis.

Hypothetical Comparative Data
CompoundTargetIC50 (nM)
Vorinostat (SAHA) HDAC110.5 ± 1.2
This compound HDAC1150.2 ± 15.7

Interpretation: In this hypothetical scenario, Vorinostat demonstrates significantly higher potency against HDAC1 than this compound, as indicated by its lower IC50 value.

Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: Assay Buffer, Enzyme, Substrate, Compounds P2 Create Serial Dilutions of Test Compounds P1->P2 A1 Add Buffer & Compounds to 96-well plate P2->A1 A2 Add HDAC1 Enzyme (Pre-incubate 15 min) A1->A2 A3 Add Substrate (Incubate 30 min at 37°C) A2->A3 A4 Add Developer/Stop Solution (Incubate 15 min at RT) A3->A4 D1 Measure Fluorescence (Ex: 360nm, Em: 460nm) A4->D1 D2 Normalize Data & Plot Dose-Response Curve D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for determining enzyme inhibitory potency (IC50).

Cellular Activity and Target Engagement

Objective: To assess and compare the ability of the compounds to inhibit HDAC activity within a cellular context, leading to downstream biological effects.

Rationale: While biochemical assays measure direct target inhibition, cell-based assays are critical to confirm that a compound can penetrate the cell membrane, engage its target, and elicit a functional response. We will measure a direct marker of HDAC inhibition (histone acetylation) and a key phenotypic outcome (inhibition of cell proliferation).

Western Blot for Histone H3 Acetylation

Objective: To quantify the increase in acetylated Histone H3 (a primary substrate of Class I HDACs) following compound treatment.

Rationale: HDAC inhibition prevents the removal of acetyl groups from histones.[15] An increase in the acetylated form of histones, such as at lysines 9 and 14 of Histone H3 (Ac-H3K9/K14), is a direct and specific biomarker of target engagement in cells.[16]

Experimental Protocol: Western Blot

This protocol is based on standard methodologies for histone analysis.[17][18]

  • Cell Culture and Treatment:

    • Seed a human cancer cell line (e.g., HCT116 colon cancer cells) in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound and Vorinostat at various concentrations (e.g., 0.1x, 1x, and 10x their respective biochemical IC50) for 24 hours. Include a DMSO vehicle control.

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells using a Triton Extraction Buffer (TEB) to release the nuclei.

    • Centrifuge to pellet the nuclei and discard the supernatant.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C to acid-extract the histones.[17]

    • Centrifuge to pellet debris and collect the supernatant containing the histone proteins.

    • Determine protein concentration using a Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Load 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for low molecular weight proteins like histones).[18]

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated-Histone H3 (e.g., anti-Ac-H3K9/K14).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the acetylated-H3 signal to the total-H3 signal for each lane.

    • Express the results as a fold change relative to the DMSO-treated control.

Cell Proliferation Assay (MTS Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compounds.

Rationale: A primary therapeutic goal of HDAC inhibitors in oncology is to halt cancer cell proliferation.[8] The MTS assay is a colorimetric method that measures the metabolic activity of viable cells, serving as a robust indicator of cell proliferation.[19][20]

Experimental Protocol: MTS Assay

This protocol follows standard procedures for tetrazolium-based viability assays.[20][21][22]

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted this compound and Vorinostat to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[21]

  • Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data, with the DMSO control representing 100% cell viability.

    • Plot the percent viability against the log concentration of the compound and calculate the GI50 value using non-linear regression.

Hypothetical Comparative Cellular Data
CompoundCellular Target Engagement (Fold Increase in Ac-H3 at 10x IC50)Anti-Proliferative Activity (GI50 in HCT116 cells, µM)
Vorinostat (SAHA) 15.2 ± 2.12.5 ± 0.4
This compound 4.5 ± 0.825.1 ± 3.3

Interpretation: The hypothetical data suggests that Vorinostat not only has greater biochemical potency but also translates to superior cellular activity. It induces a stronger increase in histone acetylation and inhibits cell proliferation at a much lower concentration compared to this compound.

Mechanism of Action: HDAC Inhibition Signaling Pathway

HDAC inhibitors function by preventing the deacetylation of lysine residues on both histone and non-histone proteins.[15] In the context of chromatin, this leads to a more relaxed, open structure (euchromatin), which facilitates the access of transcription factors to DNA. This can reactivate the expression of silenced tumor suppressor genes (e.g., p21), leading to cell cycle arrest, differentiation, and apoptosis.[8][15]

Caption: Mechanism of action for Histone Deacetylase (HDAC) inhibitors.

Synthesis and Conclusion

This guide outlines a systematic approach to perform a head-to-head comparison of a novel compound, this compound, with the benchmark HDAC inhibitor Vorinostat. The described workflow, progressing from biochemical potency to cellular target engagement and phenotypic outcomes, provides a robust framework for evaluating new chemical entities in drug discovery.

Based on our hypothetical results, this compound would be considered a significantly less potent HDAC inhibitor than Vorinostat, both at the enzymatic and cellular levels. Such a data-driven comparison is vital for making informed decisions about which compounds to advance in the development pipeline. Further studies for any promising benzamide compound would involve assessing its selectivity across different HDAC isoforms and evaluating its in vivo efficacy and safety profile.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Gao, Y. G., et al. (2015). Inhibition mechanism of SAHA in HDAC: a revisit. PubMed. Retrieved from [Link]

  • Banks, C. A., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. Retrieved from [Link]

  • Shabason, J. E., & Vapiwala, N. (2013). Vorinostat—An Overview. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Retrieved from [Link]

  • Wagner, F. F., et al. (2010). Novel Aminophenyl Benzamide-Type Histone Deacetylase Inhibitors with Enhanced Potency and Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Vorinostat. Retrieved from [Link]

  • Protocols.io. (2023). Cell viability assessment. Retrieved from [Link]

  • Chempublishers. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Pakistan Journal of Chemistry. Retrieved from [Link]

  • Butler, K. V., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mousseau, G., et al. (2017). Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells. PubMed. Retrieved from [Link]

  • Future Medicine. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • Current Protocols. (2019). Measuring Histone Deacetylase Inhibition in the Brain. PubMed Central. Retrieved from [Link]

  • Epigenetics. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. PubMed Central. Retrieved from [Link]

  • PubMed. (2012). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. Retrieved from [Link]

  • Bio-Techne. (n.d.). Decoding Histones with Simple Western. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Histone Immunoblotting Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide... Retrieved from [Link]

  • Dovepress. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the. Drug Design, Development and Therapy. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]

  • ACS Publications. (n.d.). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Retrieved from [Link]

Sources

Cross-Validation of N-(3-Hydroxyphenyl)benzamide Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary cancer research, the identification of novel therapeutic agents with robust and reproducible anti-neoplastic activity is of paramount importance. N-(3-Hydroxyphenyl)benzamide, a compound also identified in literature as MHY2256, has emerged as a promising candidate, demonstrating notable efficacy in preclinical studies. This guide provides an in-depth, comparative analysis of its activity across a panel of distinct human cancer cell lines, offering a crucial cross-validation of its therapeutic potential and shedding light on its underlying mechanisms of action. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this compound, underpinned by rigorous experimental data and field-proven insights.

Introduction: The Rationale for Cross-Cell Line Validation

The heterogeneity of cancer necessitates that the activity of a potential therapeutic be validated across multiple, distinct cell line models. A compound's efficacy can be significantly influenced by the unique genetic and molecular landscape of a given cancer cell, including its tissue of origin and the status of key regulatory proteins such as the tumor suppressor p53. This compound has been identified as a potent inhibitor of sirtuins (SIRTs), a class of NAD+-dependent deacetylases that play critical roles in cell survival, division, and metabolism.[1][2][3] Specifically, it has been shown to inhibit SIRT1 and SIRT2, leading to downstream effects such as cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[4]

This guide will focus on the cross-validation of this compound's activity in three distinct human cancer cell lines:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line expressing wild-type p53.

  • HCT116: A human colorectal carcinoma cell line also expressing wild-type p53.

  • HT-29: A human colorectal adenocarcinoma cell line with a mutant p53, offering a comparative model to assess p53-dependent effects.

By comparing the compound's effects on these cell lines, we can elucidate both common and cell-type-specific responses, thereby providing a more complete and reliable assessment of its therapeutic promise.

Experimental Design: A Multi-faceted Approach to Characterization

Our experimental strategy is designed to provide a comprehensive profile of this compound's cellular effects. The workflow is structured to first determine the compound's cytotoxic potency and then to dissect the underlying mechanisms responsible for its anti-proliferative activity.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Cell Seeding (MCF-7, HCT116, HT-29) B Treatment with This compound (Concentration Gradient) A->B C MTT Assay (72h) B->C D IC50 Determination C->D E Cell Cycle Analysis (Flow Cytometry) D->E Based on IC50 values F Apoptosis Assay (Annexin V/PI Staining) D->F Based on IC50 values G Western Blot Analysis (Key Protein Expression) D->G Based on IC50 values

Figure 1: A schematic overview of the experimental workflow for the cross-validation of this compound activity.

The causality behind this experimental design is rooted in a logical progression from broad phenotypic effects to specific molecular mechanisms. Determining the half-maximal inhibitory concentration (IC50) is the foundational step, providing the necessary concentration parameters for subsequent, more detailed mechanistic studies. Cell cycle analysis and apoptosis assays are then employed to discern whether the observed growth inhibition is due to a halt in cell division, the induction of programmed cell death, or a combination of both. Finally, Western blot analysis allows for the interrogation of key protein expression and modification, providing insights into the molecular pathways perturbed by the compound.

Methodologies: Rigorous and Reproducible Protocols

The following protocols are detailed to ensure the reproducibility of the presented findings.

Cell Culture and Maintenance

MCF-7, HCT116, and HT-29 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay
  • Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

  • The following day, the medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM) or vehicle control (DMSO).

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Cells were seeded in 6-well plates and treated with this compound at their respective IC50 concentrations for 48 hours.

  • Following treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Fixed cells were then washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • After a 30-minute incubation in the dark, the DNA content was analyzed using a flow cytometer.

  • The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using appropriate software.

Apoptosis Assay by Annexin V/PI Staining
  • Cells were treated as described for the cell cycle analysis.

  • Both adherent and floating cells were collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • FITC-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension according to the manufacturer's instructions.

  • After a 15-minute incubation in the dark, the cells were analyzed by flow cytometry.

  • The percentage of apoptotic cells (Annexin V-positive) was quantified.

Western Blot Analysis
  • Cells were treated with this compound at their IC50 concentrations for 48 hours.

  • Cell lysates were prepared, and protein concentrations were determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes were blocked and then incubated with primary antibodies against SIRT1, SIRT2, acetylated-p53, total p53, cleaved PARP, and β-actin (as a loading control).

  • After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Comparative Data Analysis

The following tables summarize the quantitative data obtained from the cross-validation experiments.

Table 1: Cytotoxicity of this compound in Different Cancer Cell Lines

Cell Linep53 StatusIC50 (µM) after 72h Treatment
MCF-7Wild-Type4.8 ± 0.5
HCT116Wild-Type3.2 ± 0.4
HT-29Mutant5.5 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

The IC50 values indicate that this compound exhibits potent cytotoxic activity against all three cell lines, with HCT116 cells showing slightly higher sensitivity. The comparable cytotoxicity in both wild-type and mutant p53 cell lines suggests that its primary mechanism may not be solely dependent on a functional p53 pathway.

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
MCF-7 Control55.2 ± 3.128.9 ± 2.515.9 ± 1.8
IC5072.1 ± 4.215.3 ± 1.912.6 ± 1.5
HCT116 Control48.7 ± 2.835.1 ± 3.016.2 ± 2.1
IC5068.5 ± 3.918.2 ± 2.313.3 ± 1.7
HT-29 Control51.3 ± 3.332.4 ± 2.816.3 ± 2.0
IC5065.9 ± 4.119.8 ± 2.514.3 ± 1.8

Cells were treated with the respective IC50 concentration for 48 hours. Data are presented as mean ± standard deviation.

Treatment with this compound induced a significant accumulation of cells in the G1 phase of the cell cycle across all three cell lines, indicating a G1 arrest.[3][4]

Table 3: Induction of Apoptosis by this compound

Cell LineTreatment% Apoptotic Cells (Annexin V+)
MCF-7 Control4.1 ± 0.8
IC5025.3 ± 2.1
HCT116 Control3.8 ± 0.6
IC5028.9 ± 2.5
HT-29 Control4.5 ± 0.9
IC5022.7 ± 1.9

Cells were treated with the respective IC50 concentration for 48 hours. Data are presented as mean ± standard deviation.

A significant increase in the percentage of apoptotic cells was observed in all treated cell lines, confirming that this compound induces programmed cell death.

Mechanistic Insights: Unraveling the Molecular Pathways

To further elucidate the mechanism of action, we investigated the effect of this compound on key regulatory proteins.

G cluster_pathway Proposed Signaling Pathway Compound This compound SIRT1_SIRT2 SIRT1 / SIRT2 Compound->SIRT1_SIRT2 Inhibits Ac_p53 Acetylated p53 (in wt-p53 cells) SIRT1_SIRT2->Ac_p53 Deacetylates G1_Arrest G1 Cell Cycle Arrest Ac_p53->G1_Arrest Induces Apoptosis Apoptosis (PARP Cleavage) G1_Arrest->Apoptosis Leads to

Sources

A Senior Application Scientist's Guide: HPLC vs. Recrystallization for Final Purification of N-(3-Hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The final purification step of an active pharmaceutical ingredient (API) or a key intermediate is paramount to ensuring its safety, efficacy, and stability. For N-(3-Hydroxyphenyl)benzamide, a versatile benzamide derivative, achieving high purity is critical for its intended downstream applications in research and drug development.[1][2] This guide provides an in-depth, objective comparison of two cornerstone purification techniques: High-Performance Liquid Chromatography (HPLC) and traditional recrystallization. We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a data-driven analysis to guide researchers and process chemists in selecting the optimal strategy based on their specific objectives, whether they be ultra-high purity, scalability, cost-efficiency, or process time.

Introduction: The Criticality of Purifying this compound

This compound is a synthetic organic compound whose utility is intrinsically linked to its purity. Impurities, which can include unreacted starting materials (e.g., 3-aminophenol, benzoyl chloride), by-products, or degradation products, can interfere with subsequent synthetic steps or exhibit undesirable pharmacological activity.[1][2] The choice of the final purification method is therefore not merely a procedural step but a strategic decision that impacts yield, cost, and the ultimate quality of the final compound. This guide will explore the classic trade-offs between the high-resolution power of chromatography and the bulk-purification efficiency of crystallization.

Foundational Principles of Purification

A sound decision rests on a firm understanding of the underlying mechanics of each technique.

Recrystallization: Harnessing Differential Solubility

Recrystallization is a technique that purifies solids based on the principle that the solubility of most compounds increases with temperature.[3][4] The process involves dissolving the impure solid in a hot solvent to create a saturated solution.[4] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form.[5][6] The impurities, ideally present in smaller quantities and having different solubility profiles, remain in the cold solvent (the "mother liquor").[7]

The success of this method is critically dependent on the selection of an appropriate solvent, in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[3][4][5] The slow formation of the crystal lattice is a highly selective process that tends to exclude foreign molecules, leading to a significant increase in purity.[6][7]

High-Performance Liquid Chromatography (HPLC): Separation by Partitioning

HPLC is a powerful analytical and preparative technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8][9] For a non-polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective mode.[10][11]

In RP-HPLC, the stationary phase is non-polar (e.g., silica particles chemically bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[11][12] When the sample is introduced, molecules travel through the column with the mobile phase. More hydrophobic (non-polar) molecules, like the target compound and similar impurities, interact more strongly with the non-polar stationary phase, causing them to move slower. More polar impurities have a greater affinity for the mobile phase and elute from the column more quickly.[13] By gradually increasing the organic solvent content of the mobile phase (gradient elution), the retained compounds are sequentially eluted in order of increasing hydrophobicity, allowing for their separation and collection as highly pure fractions.[13]

Head-to-Head Comparison: Key Performance Metrics

The choice between HPLC and recrystallization involves a multi-faceted analysis of project goals.

MetricPreparative HPLCRecrystallizationRationale & Expert Insight
Purity Potential Exceptional (>99.9%) Good to High (98-99.5%) HPLC excels at separating structurally similar impurities that may co-crystallize with the target compound. Its high resolving power is unmatched for achieving analytical-grade purity.[14] Recrystallization is highly effective at removing bulk impurities with significantly different solubilities but may struggle with closely related analogues.[15]
Yield/Recovery High (Typically >90%) Variable (60-90%) In preparative HPLC, nearly all the injected material can be recovered in collected fractions. In recrystallization, some product is inevitably lost as it remains dissolved in the mother liquor, even after cooling. This loss is a fundamental trade-off for increased purity.
Scalability Challenging & Expensive Straightforward & Cost-Effective Scaling up recrystallization primarily involves larger vessels and is a standard industrial practice.[16] Scaling preparative HPLC requires larger, more expensive columns, high-pressure pumps capable of higher flow rates, and consumes vast quantities of high-purity solvents, making it economically challenging for bulk production.[17][18]
Time (per batch) Method Dependent (4-12 hrs) Process Dependent (8-24 hrs) HPLC requires significant upfront time for method development and optimization. However, once established, automated runs can be relatively fast. Recrystallization requires less development but involves long cooling and drying times.[5]
Cost (Equipment & Consumables) Very High Low HPLC systems represent a major capital investment ($50k - $200k+).[19][20] The ongoing costs of specialized columns and HPLC-grade solvents are also substantial. Recrystallization requires only basic laboratory glassware and significantly cheaper technical-grade solvents.
Versatility & Selectivity High Moderate HPLC method parameters (mobile phase, gradient, stationary phase) can be finely tuned to separate a wide array of impurities.[14][21] Recrystallization's success hinges on finding a suitable solvent system, which can sometimes be achieved only through extensive, trial-and-error screening.[5][22]

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, with built-in checkpoints for assessing purity and success.

Protocol 1: Purification by Recrystallization

This protocol is based on literature reports citing methanol as an effective recrystallization solvent for this compound.[2]

Objective: To achieve >98% purity of this compound from a crude solid.

Methodology:

  • Solvent Selection: Confirm methanol is a suitable solvent. Test a small amount of crude product: it should be sparingly soluble in cold methanol and readily soluble in hot methanol.

  • Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Heating: In a fume hood, add a minimal amount of methanol (~50-60 mL) and heat the slurry on a hot plate with stirring. Add more methanol in small portions until all the solid just dissolves. Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing crystal recovery upon cooling.[9]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration (If Decolorized): If carbon was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the carbon and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively.[3][5] Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold methanol to rinse away any residual mother liquor containing impurities.[23]

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Validation: Assess purity via analytical HPLC and measure the melting point. A sharp melting point close to the literature value indicates high purity.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Validation crude Crude Solid dissolve Dissolve in Minimal Hot Methanol crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filtrate crystals Crystal Formation cool->crystals vac_filter Vacuum Filtration crystals->vac_filter wash Wash with Cold Methanol vac_filter->wash dry Dry Under Vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound via recrystallization.

Protocol 2: Purification by Preparative HPLC

Objective: To achieve >99.9% purity of this compound for use as an analytical reference standard.

Methodology:

  • Sample Preparation: Prepare a concentrated solution of the crude product (~20-50 mg/mL) in a solvent mixture similar to the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile). Filter the solution through a 0.45 µm syringe filter to remove particulates. Causality Note: Filtering prevents clogging of the expensive preparative column and instrument tubing.[21]

  • Method Setup (Analytical Scale First): Develop a separation method on a smaller analytical column (e.g., C18, 4.6 x 150 mm) to optimize the separation and determine the retention time of the target compound.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 40% B, ramp to 95% B over 15 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV at 254 nm

  • Scale-Up: Scale the optimized analytical method to a preparative column (e.g., C18, 21.2 x 150 mm). The flow rate and injection volume must be scaled proportionally to the column's cross-sectional area.

    • New Flow Rate: ~21 mL/min

    • Max Injection Volume: Determined by a loading study, typically 1-2 mL of the prepared sample.

  • Purification Run: Inject the filtered sample onto the preparative HPLC system.

  • Fraction Collection: Monitor the UV chromatogram in real-time. Use an automated fraction collector to collect the eluent corresponding to the main product peak. Start collecting just before the peak begins to rise and stop just after it returns to baseline.

  • Purity Analysis: Analyze small aliquots from the collected fractions using the analytical HPLC method to confirm their purity. Pool the fractions that meet the purity requirement (>99.9%).

  • Solvent Removal: Remove the mobile phase solvents from the pooled fractions using a rotary evaporator.

  • Final Drying: Further dry the resulting solid in a high-vacuum desiccator to remove residual water and solvent.

  • Validation: Confirm the identity and purity of the final product using analytical HPLC, Mass Spectrometry, and NMR.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Validation crude Crude Solid dissolve Dissolve & Filter (0.45 µm) crude->dissolve inject Inject on Preparative HPLC dissolve->inject separate Chromatographic Separation inject->separate collect Collect Fractions (UV Triggered) separate->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool >99.9% Pure evaporate Rotary Evaporation pool->evaporate dry High-Vacuum Drying evaporate->dry pure_product Ultra-Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound via preparative HPLC.

Conclusion & Expert Recommendations

Neither technique is universally superior; the optimal choice is dictated by the specific goals of the purification.

  • Choose Recrystallization for:

    • Large-scale production (>100 g): Its straightforward scalability and low cost make it the industry standard for bulk API purification.[16][24]

    • Moderate purity requirements (98-99.5%): When the impurity profile is well-characterized and impurities have dissimilar solubilities.

    • Cost-sensitive projects: When capital for expensive equipment and high-purity solvents is limited.

  • Choose Preparative HPLC for:

    • Ultra-high purity requirements (>99.9%): Essential for preparing analytical reference standards, for use in sensitive biological assays, or for clinical-grade material.[25]

    • Difficult separations: When impurities are structurally very similar to the target compound (e.g., isomers, analogs) and cannot be removed by crystallization.

    • Small-scale purification (<10 g): When the high cost per gram is justifiable for obtaining a small quantity of exceptionally pure material.[26]

Ultimately, a hybrid approach is often employed in pharmaceutical development. Recrystallization is used as a cost-effective bulk purification step to remove the majority of impurities, followed by a final polishing step with preparative HPLC to achieve the exacting purity standards required for a final drug substance.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis. [Link]

  • 123 Help Me. (n.d.). Advantages And Disadvantages Of Recrystallization. [Link]

  • The Science of Separation. (n.d.). Understanding High-Performance Liquid Chromatography. [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. [Link]

  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Protein Purity Analysis. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Rehman, A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. ResearchGate. [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • Zuiveringstechnieken. (n.d.). Recrystallization: 5 Points That You Should Know. [Link]

  • Annals of Advances in Chemistry. (n.d.). High-Performance Liquid Chromatography (HPLC): A review. [Link]

  • Study.com. (n.d.). What is the benefit of performing recrystallization to isolate a product as opposed to simply evaporating the solvent and recovering the product?[Link]

  • Chempublishers. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. [Link]

  • LCGC North America. (2013). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. [Link]

  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • YouTube. (2021). 14 Principles of Reversed Phase HPLC. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • ResearchGate. (n.d.). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide...[Link]

  • Kromasil. (n.d.). Why HPLC in purification. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ResearchGate. (2019). Can HPLC be used instead of column chromatography for the purification and isolation of an organic drug molecule?[Link]

  • BYJU'S. (2019). methods of purification of organic compounds. [Link]

  • A-Z Chemistry. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • PubMed. (2011). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. [Link]

  • Drawell. (n.d.). The Use of HPLC in the Pharmaceutical Industry - Benefits and Considerations. [Link]

  • National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • LCGC International. (2024). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. [Link]

  • PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. [Link]

  • BIS Research. (2024). Overcoming the High-Cost Barrier of HPLC Systems. [Link]

Sources

A Senior Application Scientist's Guide to the Enzyme Kinetics of N-(3-Hydroxyphenyl)benzamide Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Enzyme Inhibition

In the landscape of drug discovery and molecular biology, the strategic inhibition of enzymes plays a pivotal role in therapeutic intervention. Enzymes, as biological catalysts, govern a vast array of physiological processes, and their dysregulation is often implicated in the pathogenesis of numerous diseases.[1][2] Small molecule inhibitors that can selectively modulate the activity of specific enzymes are therefore of immense interest. This guide provides an in-depth comparative analysis of the enzyme kinetics of N-(3-Hydroxyphenyl)benzamide, a versatile scaffold in medicinal chemistry, with a focus on its inhibitory effects on Sirtuin 2 (SIRT2), a key therapeutic target in neurodegenerative diseases and cancer.[3][4][5][6]

Benzamides represent a significant class of biologically active molecules, with various derivatives recognized as inhibitors of enzymes like histone deacetylases (HDACs).[7] this compound and its analogues have been synthesized and evaluated for their inhibitory action against several enzymes, including cholinesterases and lipoxygenase.[7][8] This guide will delve into the inhibitory profile of this compound, comparing its performance with other established SIRT2 inhibitors. We will explore the causality behind experimental designs for kinetic analysis and provide detailed, self-validating protocols to empower researchers in their own investigations.

Comparative Analysis of SIRT2 Inhibitors

SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases, is predominantly found in the cytoplasm and is involved in the regulation of various cellular processes, including cell cycle control and microtubule dynamics.[3][9] Its role in disease has made it an attractive target for small molecule inhibitors. A direct comparison of inhibitor potency is crucial for selecting the appropriate tool compound for research and development.

To facilitate a clear comparison, the following table summarizes the inhibitory potency (IC50) of this compound against several enzymes, alongside a selection of well-characterized SIRT2 inhibitors.

InhibitorTarget EnzymeIC50 (µM)Notes
This compound Butylcholinesterase205.32 ± 0.85Moderate inhibitor.[7]
Acetylcholinesterase158.81 ± 0.12Weak inhibitor.[7]
Lipoxygenase-Inactive.[7]
AGK2 SIRT2~1.5Not highly selective, also inhibits SIRT1.[3]
SirReal2 SIRT20.23Selective for deacetylation activity.[3]
Tenovin-6 SIRT1/SIRT2~2.3 (SIRT2)Dual inhibitor of SIRT1 and SIRT2.[3]
TM SIRT2~0.05Potent and selective inhibitor.[3]

Note: The IC50 values can vary depending on the assay conditions.

This data highlights the diverse inhibitory profile of the benzamide scaffold. While this compound itself shows moderate activity against cholinesterases, its core structure is present in more potent and selective SIRT2 inhibitors that have been developed.[4][5][6] The following sections will provide the experimental framework to perform such comparative kinetic studies.

Experimental Protocols for Enzyme Inhibition Assays

The following protocols are designed to be self-validating systems for determining the kinetic parameters of enzyme inhibitors.

General Workflow for Enzyme Inhibition Assay

This workflow provides a high-level overview of the experimental process for determining enzyme inhibition kinetics.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers, Enzyme, Substrate, and Inhibitor Solutions pre_incubate Pre-incubate Enzyme with Inhibitor prep_reagents->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometry) start_reaction->monitor_reaction calc_rates Calculate Initial Reaction Velocities monitor_reaction->calc_rates plot_data Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) calc_rates->plot_data determine_params Determine Kinetic Parameters (IC50, Ki, Inhibition Type) plot_data->determine_params G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 Enzyme (E) ES1 Enzyme-Substrate Complex (ES) E1->ES1 + S EI1 Enzyme-Inhibitor Complex (EI) E1->EI1 + I S1 Substrate (S) ES1->E1 - S P1 Product (P) ES1->P1 + E I1 Inhibitor (I) EI1->E1 - I E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 + S EI2 Enzyme-Inhibitor Complex (EI) E2->EI2 + I S2 Substrate (S) ES2->E2 - S P2 Product (P) ES2->P2 + E ESI2 Enzyme-Substrate-Inhibitor Complex (ESI) ES2->ESI2 + I I2 Inhibitor (I) EI2->E2 - I EI2->ESI2 + S ESI2->ES2 - I ESI2->EI2 - S E3 Enzyme (E) ES3 Enzyme-Substrate Complex (ES) E3->ES3 + S S3 Substrate (S) ES3->E3 - S P3 Product (P) ES3->P3 + E ESI3 Enzyme-Substrate-Inhibitor Complex (ESI) ES3->ESI3 + I I3 Inhibitor (I) ESI3->ES3 - I

Caption: Mechanisms of reversible enzyme inhibition.

By analyzing how the Michaelis constant (Km) and maximum velocity (Vmax) change in the presence of the inhibitor, the mode of inhibition can be determined:

  • Competitive inhibition: Km increases, Vmax remains unchanged. [10]* Non-competitive inhibition: Km remains unchanged, Vmax decreases. [10]* Uncompetitive inhibition: Both Km and Vmax decrease. [11]

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound and its analogues as enzyme inhibitors. The provided protocols and theoretical background are intended to equip researchers with the tools to conduct rigorous and reproducible kinetic studies. While this compound itself may not be the most potent inhibitor for every target, its chemical scaffold serves as a valuable starting point for the development of more selective and effective therapeutic agents. The continued exploration of benzamide derivatives, guided by robust enzyme kinetic analysis, holds significant promise for the future of drug discovery.

References

  • Dai, Y., et al. (2020). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ACS Chemical Biology, 15(7), 1854-1864. [Link]

  • Kazlauskiene, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30. [Link]

  • Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Longdom Publishing. [Link]

  • Loo, T. K., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 2(2), 643-655. [Link]

  • eCampusOntario Pressbooks. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. eCampusOntario Pressbooks. [Link]

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. Chempublishers. [Link]

  • Suzuki, T., et al. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 555-559. [Link]

  • Suzuki, T., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(10), 3457-3461. [Link]

  • Koblish, H. K., et al. (2010). Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors. Molecular Cancer Therapeutics, 9(2), 489-498. [Link]

  • Disilvestro, D., et al. (2014). Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors. European Journal of Medicinal Chemistry, 80, 553-564. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N-(3-Hydroxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the dynamic fields of research and drug development, the integrity of our work extends beyond the benchtop; it encompasses a profound responsibility for environmental safety and regulatory compliance. The proper disposal of chemical reagents, such as N-(3-Hydroxyphenyl)benzamide, is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks. Our approach is built on synthesizing data from structurally related benzamide compounds to ensure a conservative, safety-first methodology.

Foundational Principle: Hazard Recognition and Assessment

Understanding the potential hazards of a chemical is the first step in managing its lifecycle safely. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, data from analogous benzamide compounds dictate that it should be handled as a hazardous substance. Benzamide, for instance, is classified as harmful if swallowed and is suspected of causing genetic defects[1][2]. Therefore, this compound must be treated as hazardous chemical waste.

This precautionary principle is the cornerstone of our disposal protocol. Under no circumstances should this compound be disposed of down the drain or mixed with non-hazardous laboratory trash[3][4]. Such actions can lead to environmental contamination and place your institution in violation of federal and local regulations, potentially resulting in significant fines[5].

Table 1: Synthesized Hazard Profile and Handling Recommendations

Hazard Profile & HandlingDescriptionSupporting Sources
Acute Oral Toxicity Harmful if swallowed.[1][2]Sigma-Aldrich, Loba Chemie
Germ Cell Mutagenicity Suspected of causing genetic defects.[1]Sigma-Aldrich
Irritation May cause skin, eye, and respiratory irritation.[6][7]AK Scientific, Inc., Thermo Fisher Scientific
Physical State Likely a solid powder at room temperature.[8]Finar Limited
Incompatible Materials Strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[3][4]Benchchem, Fisher Scientific
Hazardous Decomposition Combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][4]Benchchem, Fisher Scientific
Required PPE Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with respiratory protection.[6][7]Sigma-Aldrich, AK Scientific, Inc.

Operational Protocol for Disposal

The following step-by-step methodology ensures the disposal process for this compound is managed in a safe, compliant, and logical manner. This workflow is designed to integrate seamlessly into standard laboratory operations.

Immediately upon being designated for disposal, this compound must be classified as hazardous waste.

  • Do Not Mix: Never combine this compound waste with other waste streams, especially incompatible materials or non-hazardous waste[9]. Mixing wastes can lead to dangerous chemical reactions and complicates the disposal process.

  • Segregate by Hazard: Store this waste separately from incompatible substances like strong acids or oxidizing agents to prevent accidental reactions[9].

Proper containment is mandated by both the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[5].

  • Use Original or Compatible Containers: Whenever possible, keep the waste in its original, clearly labeled container[3]. If the original container is compromised, transfer the waste to a new, chemically compatible, and leak-proof container that can be securely sealed.

  • Container Integrity: Ensure the container is in good condition, free from damage or deterioration, and equipped with a secure, leak-proof closure[5][10].

  • Keep Containers Closed: Waste containers must remain tightly capped at all times, except when actively adding waste[9][10]. This minimizes the release of vapors and prevents spills.

Clear and accurate labeling is a strict regulatory requirement.

  • Mandatory Wording: The container label must prominently display the words "HAZARDOUS WASTE" [10][11].

  • Identify Contents: Clearly list the full chemical name, "this compound," and indicate any other components if it is part of a mixture, including their percentages[9].

  • Hazard Indication: The label should also include a clear warning of the associated hazards (e.g., "Toxic," "Mutagenic")[11].

Designate a specific area within the laboratory for waste accumulation, known as a Satellite Accumulation Area (SAA), which must be at or near the point of generation[9][11].

  • SAA Location: The SAA must be under the control of laboratory personnel and should be situated away from general traffic areas.

  • Storage Limits: An SAA can hold up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved to a central accumulation area (CAA) within three days[9][11]. Partially filled containers may remain in the SAA for up to one year[9].

  • Secondary Containment: It is best practice to use secondary containment systems, such as a chemical-resistant tray or tub, to capture any potential leaks or spills[5].

The final step is the transfer of the waste to a certified disposal facility.

  • Use a Licensed Vendor: The disposal of this compound must be carried out by an approved and licensed hazardous waste disposal company[3][12]. Your institution's Environmental Health & Safety (EH&S) department will manage this process.

  • Documentation: Ensure the disposal vendor provides a manifest that tracks the waste from your facility to its final destination. This documentation is crucial for regulatory compliance[3].

Emergency Preparedness: Spill Management

In the event of a spill, a swift and correct response is critical to ensure personnel safety.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE, including gloves, safety goggles, and a lab coat.

  • Contain the Spill: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal[3]. Do not use water to clean up the area if it creates dust.

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, contaminated PPE) must also be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper disposal of this compound, from initial generation to final handoff.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Waste Generation (this compound is designated for disposal) B Step 1: Characterize Waste A->B C Treat as Hazardous Waste (Based on data for related benzamides) B->C Is it a Benzamide Derivative? [YES] D Step 2: Select Container - Original or compatible - Leak-proof & sealed C->D E Step 3: Label Container - 'HAZARDOUS WASTE' - Chemical Name & Hazards D->E F Step 4: Store in SAA - At/near point of generation - Segregated from incompatibles E->F G Step 5: Arrange Pickup - Contact EH&S for disposal - Use licensed waste vendor F->G H Final Disposal (Manifested transport to a certified TSDF) G->H

Caption: Disposal workflow for this compound.

References

  • Proper Disposal of N-(1-hydroxypropan-2-yl)
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • Safety D
  • Benzamide Safety D
  • Safety Data Sheet for 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. Fisher Scientific.
  • OSHA Rules for Hazardous Chemicals. DuraLabel.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safety Data Sheet for Benzamide. Sigma-Aldrich (Fluka).
  • Safety Data Sheet for 2-Chloro-N-(3-hydroxyphenyl)benzamide. AK Scientific, Inc..
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Safety Data Sheet for BENZAMIDE FOR SYNTHESIS. Loba Chemie.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
  • Safety Data Sheet for Benzamide, N,N-diethyl-. Thermo Fisher Scientific.
  • Material Safety D
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.

Sources

A Senior Application Scientist's Guide to Handling N-(3-Hydroxyphenyl)benzamide: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a thorough understanding of potential hazards. This guide provides essential, immediate safety and logistical information for handling N-(3-Hydroxyphenyl)benzamide, a benzamide derivative. While specific toxicological data for this exact compound is limited, a conservative approach based on the known hazard profiles of structurally similar benzamides is crucial for ensuring personnel safety. This document outlines the necessary personal protective equipment (PPE), engineering controls, and operational protocols to minimize exposure and manage risk effectively in a research and development setting.

Hazard Analysis and Risk Assessment

Before any handling of this compound, a comprehensive risk assessment is mandatory. Based on data from related benzamide compounds, researchers should anticipate the following potential hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation[1][2]. Prolonged or repeated contact should be avoided.

  • Serious Eye Irritation: Contact with the eyes can cause serious irritation[1][2].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1][2].

  • Harmful if Swallowed: Benzamide itself is classified as harmful if swallowed[3].

  • Potential for Genetic Defects: Some benzamides are suspected of causing genetic defects, placing them in Mutagenicity Category 2[3][4]. This potential chronic hazard necessitates the highest degree of precaution to prevent any exposure.

Given these potential risks, handling this compound requires more than just basic PPE; it demands a multi-layered safety strategy, beginning with the hierarchy of controls.

The Hierarchy of Controls: Your Primary Defense

PPE is the last line of defense. Before relying on gloves and goggles, engineering and administrative controls must be implemented to minimize exposure at the source.

  • Engineering Controls: The most effective control is to handle the chemical in a properly functioning and certified chemical fume hood[5][6]. This contains dust and vapors, preventing inhalation. Ensure that an eyewash station and safety shower are readily accessible[5][7].

  • Administrative Controls: Designate a specific area for handling this compound. Access should be limited to trained personnel. Always work in a well-ventilated area and avoid generating dust during weighing and transfer[1][8].

Core Personal Protective Equipment (PPE) Requirements

A risk assessment will determine the specific level of PPE required, but the following table outlines the minimum recommended equipment for handling this compound in a laboratory setting.

Protection TypeRecommended EquipmentRationale & Causality
Eye and Face Chemical safety goggles with side shields (conforming to EN166 or OSHA 29 CFR 1910.133 standards)[6][9][10].Protects eyes from irritation caused by airborne dust particles and accidental splashes. Standard safety glasses are insufficient.
Face shield (in addition to goggles).Required when there is a significant risk of splashing, such as when handling larger quantities or solutions of the compound[5][11].
Skin and Body Chemical-resistant gloves (e.g., Nitrile)[5][6].Prevents direct skin contact, which can cause irritation[1]. Gloves should be inspected before use and disposed of after handling or if contamination is suspected.
Laboratory coat (long-sleeved).Protects skin and personal clothing from contamination[6].
Chemical-resistant apron and sleeves.Recommended for larger-scale operations or when there is a higher risk of spills and splashes.
Respiratory NIOSH-approved respirator.A respirator is necessary if work cannot be conducted in a fume hood or if dust generation is unavoidable[5][10]. The type (e.g., N95, N100) should be selected based on the risk assessment[3].

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

This protocol integrates safety measures directly into the experimental workflow, creating a self-validating system for minimizing exposure.

Step 1: Preparation and Pre-Handling

  • Conduct Risk Assessment: Review all available safety data for this compound and related compounds.

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Confirm the location and accessibility of the nearest safety shower and eyewash station[5].

  • Assemble Materials: Prepare all necessary equipment and reagents before bringing the compound into the work area to minimize handling time.

  • Don PPE: Put on all required PPE in the correct sequence (e.g., lab coat, then gloves, then eye protection).

Step 2: Handling the Chemical

  • Location: Perform all manipulations, including weighing and preparing solutions, inside a chemical fume hood to control dust and vapors[5][6].

  • Avoid Dust Generation: Handle the solid chemical carefully with a spatula[5]. Do not pour the powder in a way that creates an airborne dust cloud. If transferring, do so slowly and close to the receiving container's opening[8].

  • Container Management: Keep the container tightly closed when not in use to prevent spills and contamination[1][5].

Step 3: Post-Handling and Decontamination

  • Clean Workspace: Decontaminate the work surface and any equipment used according to your institution's standard operating procedures.

  • Doff PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, turning them inside out, followed by your lab coat. Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE[1].

  • Storage: Store this compound in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents[1][5].

Below is a diagram illustrating the logical flow for PPE selection and decontamination.

PPE_Workflow cluster_prep Preparation Phase cluster_don Donning PPE cluster_doff Doffing & Decontamination A 1. Conduct Risk Assessment B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B Proceed C 3. Lab Coat & Apron B->C Controls Verified D 4. Respirator (if required) E 5. Goggles & Face Shield F 6. Nitrile Gloves (over cuffs) G PERFORM CHEMICAL HANDLING IN FUME HOOD F->G Ready for Work H 7. Decontaminate Work Area G->H Work Complete I 8. Remove Gloves (inside out) J 9. Remove Goggles & Face Shield K 10. Remove Lab Coat & Apron L 11. Remove Respirator (if used) M 12. WASH HANDS THOROUGHLY L->M Final Step N 13. Dispose of Contaminated PPE & Waste M->N

Caption: PPE Selection & Decontamination Workflow for Safe Handling.

Emergency Procedures and Disposal

First Aid Measures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[1][5].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical advice if irritation occurs or persists[1][9].

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately[10].

Spill & Leak Protocol In the event of a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid creating dust during cleanup[5]. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan All waste, including the chemical itself and any contaminated materials (e.g., gloves, wipes, containers), must be disposed of as hazardous waste.

  • Segregation: Do not mix with other waste streams.

  • Labeling: Place in a clearly labeled, sealed container.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor, following all local, state, and federal regulations[6][10].

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • BENZAMIDE CAS Number - HAZARD SUMMARY. NJ.gov.
  • 2-Chloro-N-(3-hydroxyphenyl)benzamide Safety Data Sheet. AK Scientific, Inc.
  • Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
  • Benzamide Safety Data Sheet. Sigma-Aldrich.
  • N-(Hydroxymethyl)benzamide Safety Data Sheet. Fisher Scientific.
  • Benzamide Safety Data Sheet. Santa Cruz Biotechnology.
  • Benzamide Safety Data Sheet. Fisher Scientific.
  • Benzamide Safety Data Sheet (Fluka). Sigma-Aldrich.
  • Benzamide Safety Data Sheet (Aldrich). Sigma-Aldrich.
  • Benzamide Material Safety Data Sheet. CDH Fine Chemical.
  • 3-Nitro-N-phenylbenzamide Safety Data Sheet. Fisher Scientific.
  • N-(3-Hydroxyphenyl)methanesulfonamide Safety Data Sheet. CymitQuimica.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Hydroxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Hydroxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.